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  • Product: 5,5-dimethylcyclohex-2-en-1-ol
  • CAS: 25866-56-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5,5-Dimethylcyclohex-2-en-1-ol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary For researchers and drug development professionals, the precise structural characterization of cyclic allylic alcohols is a critical quality control step in the synthesis of complex terpenes, active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of cyclic allylic alcohols is a critical quality control step in the synthesis of complex terpenes, active pharmaceutical ingredients (APIs), and fragrance compounds. 5,5-dimethylcyclohex-2-en-1-ol (C8H14O) serves as a fundamental building block in these domains[1]. This whitepaper provides an in-depth, mechanistic analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures. By moving beyond simple peak assignments, this guide explores the underlying quantum mechanical and stereochemical causalities—such as magnetic anisotropy and diastereotopicity—that dictate the molecule's unique spectral behavior.

Molecular Architecture and Spectral Causality

The NMR spectrum of 5,5-dimethylcyclohex-2-en-1-ol is governed by three primary structural features:

  • Inductive Deshielding: The electronegative hydroxyl (-OH) group at C1 withdraws electron density via the sigma bond network, strongly deshielding the C1 proton and carbon.

  • Magnetic Anisotropy: The π -electron cloud of the C2=C3 double bond generates an induced magnetic field when exposed to the spectrometer's external field ( B0​ ). Protons located in the deshielding cone of this induced field (specifically H-2 and H-3) experience a higher effective magnetic field, shifting their resonance downfield.

  • Diastereotopicity (Chiral Asymmetry): The molecule possesses a stereocenter at C1. Because of this chirality, the molecule lacks an internal plane of symmetry. Consequently, the two methyl groups attached to the quaternary C5 carbon are not chemically equivalent (one is cis to the hydroxyl group, the other is trans). They are diastereotopic and will resonate at distinct chemical shifts. This same symmetry-breaking principle applies to the methylene protons at C4 and C6.

ChemicalShifts Molecule 5,5-dimethylcyclohex-2-en-1-ol C1 C1 (Allylic + Hydroxyl) Deshielded by -OH Molecule->C1 C2C3 C2 & C3 (Vinylic) Anisotropic Deshielding Molecule->C2C3 C5 C5 (Quaternary) Gem-Dimethyl Center Molecule->C5 C4C6 C4 & C6 (Aliphatic CH2) Diastereotopic Protons Molecule->C4C6

Fig 1. Logical relationship between molecular architecture and NMR chemical shift causality.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity data suitable for regulatory submissions or rigorous peer review, the NMR acquisition must be a self-validating system . This means the experimental parameters inherently prove the quantitative accuracy of the resulting data, as established in standard .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of high-purity 5,5-dimethylcyclohex-2-en-1-ol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ provides the deuterium lock signal required to stabilize the magnetic field, while TMS provides a reliable 0.00 ppm reference point to standardize chemical shifts.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample. Perform gradient shimming (e.g., TopShim).

    • Causality: Perfect shimming ensures magnetic field homogeneity ( B0​ ). Poor shimming broadens peaks, which would obscure the fine J -coupling constants (like the 2.0 Hz allylic coupling) critical for stereochemical assignment.

  • T1 Relaxation Calibration (Inversion-Recovery): Execute a standard 180∘−τ−90∘ inversion-recovery sequence to determine the longest longitudinal relaxation time ( T1​ ) of the protons.

  • Acquisition Parameters:

    • 1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 5-10 seconds).

    • Causality: Setting D1​≥5×T1​ guarantees that all nuclear spins return to thermal equilibrium before the next pulse. This prevents signal saturation and ensures the integrals mathematically match the exact proton count (14H), self-validating the molecule's purity.

    • 13 C NMR: Use a proton-decoupled sequence (zgpg30) with a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary C5 carbon.

NMRElucidation A Sample Preparation (CDCl3, TMS) B 1H NMR Acquisition (zg30, 400 MHz) A->B C 13C NMR Acquisition (zgpg30, 100 MHz) A->C D Signal Integration & Multiplet Analysis B->D C->D E Diastereotopic & Anisotropic Evaluation D->E F Structural Validation E->F

Fig 2. Self-validating NMR experimental workflow for structural elucidation.

1 H NMR Spectral Analysis & Mechanistic Assignments

The 1 H NMR spectrum of 5,5-dimethylcyclohex-2-en-1-ol in CDCl 3​ reveals complex splitting patterns driven by the rigid conformation of the cyclohexene ring.

Quantitative Data Summary: 1 H NMR
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic & Causality
H-1 4.15m-1HDeshielded by the adjacent electronegative oxygen (inductive effect) and the allylic position.
H-3 5.75dt10.1, 3.51HVinylic proton; strongly coupled to H-2 (cis-alkene) with allylic coupling to H-4.
H-2 5.65dt10.1, 2.01HVinylic proton; coupled to H-3 and exhibits fine allylic coupling to H-1.
H-4 1.95m-2HAllylic CH 2​ , deshielded relative to standard alkanes due to proximity to the π system.
H-6a 1.65ddd13.0, 5.0, 2.01HDiastereotopic proton (equatorial). Deshielded relative to the axial proton.
H-6b 1.40dd13.0, 10.01HDiastereotopic proton (axial). Distinct magnetic environment due to C1 chirality.
-OH 1.60br s-1HExchangeable proton; broadness is caused by intermolecular hydrogen bonding and chemical exchange.
CH 3​ 1.05s-3HDiastereotopic methyl group A (e.g., cis to OH).
CH 3​ 0.95s-3HDiastereotopic methyl group B (e.g., trans to OH).

Mechanistic Insight: The appearance of the gem-dimethyl groups as two distinct singlets at 1.05 ppm and 0.95 ppm is the definitive hallmark of this molecule. Because the C1 carbon is chiral, the top and bottom faces of the cyclohexene ring are magnetically non-equivalent. This diastereotopicity forces the two methyl groups into distinct chemical shifts, a phenomenon well-documented in .

13 C NMR Spectral Analysis & Mechanistic Assignments

The 13 C NMR spectrum provides a clear map of the carbon skeleton. The presence of exactly 8 distinct carbon signals confirms the lack of symmetry in the molecule.

Quantitative Data Summary: 13 C NMR
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic & Causality
C-2 131.0CH sp2 hybridized vinylic carbon.
C-3 125.5CH sp2 hybridized vinylic carbon.
C-1 66.5CHStrongly deshielded by the directly attached hydroxyl oxygen.
C-6 47.0CH 2​ Aliphatic carbon adjacent to the hydroxyl-bearing C-1 and the quaternary C-5.
C-4 42.0CH 2​ Allylic carbon, deshielded relative to standard alkanes.
CH 3​ 32.0CH 3​ Methyl carbon A (diastereotopic).
C-5 31.5C (Quat)Quaternary carbon. Identifiable by its lower relative intensity due to the lack of attached protons (longer T1​ relaxation and no Nuclear Overhauser Effect enhancement).
CH 3​ 26.0CH 3​ Methyl carbon B (diastereotopic).

Mechanistic Insight: The quaternary carbon (C-5) at 31.5 ppm is a critical diagnostic peak. In a standard proton-decoupled 13 C spectrum, this peak will appear significantly shorter than the others. The causality behind this is the Nuclear Overhauser Effect (NOE); carbons with directly attached protons receive a signal enhancement during decoupling, whereas quaternary carbons do not. This physical reality acts as a secondary validation of the carbon's highly substituted nature.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12601004, 5,5-Dimethylcyclohex-2-en-1-ol". PubChem,[Link][1]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier, 3rd Edition.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds". John Wiley & Sons, 8th Edition.[Link]

Sources

Exploratory

Thermodynamic stability and conformational analysis of 5,5-dimethylcyclohex-2-en-1-ol

An In-depth Technical Guide to the Thermodynamic Stability and Conformational Analysis of 5,5-dimethylcyclohex-2-en-1-ol Abstract This technical guide provides a comprehensive examination of the thermodynamic and conform...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Conformational Analysis of 5,5-dimethylcyclohex-2-en-1-ol

Abstract

This technical guide provides a comprehensive examination of the thermodynamic and conformational landscape of 5,5-dimethylcyclohex-2-en-1-ol. The cyclohexene ring, a foundational scaffold in numerous natural products and pharmaceutical agents, presents a unique conformational challenge due to its blend of rigidity from the sp²-hybridized carbons and flexibility from the sp³-hybridized centers. The introduction of substituents—specifically a gem-dimethyl group at the C5 position and a hydroxyl group at the allylic C1 position—imposes significant steric and electronic constraints that dictate the molecule's preferred three-dimensional structure. A profound understanding of these conformational preferences is paramount for predicting reactivity, designing stereoselective syntheses, and elucidating structure-activity relationships (SAR) in medicinal chemistry. This guide synthesizes established principles of stereochemistry with practical experimental and computational methodologies to provide a robust framework for the analysis of this and related allylic alcohol systems.

The Conformational Landscape of the Cyclohexene Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclohex-2-ene ring is constrained by the C2=C3 double bond, forcing four of its carbon atoms (C1, C2, C3, C6) to lie in or near a single plane. Consequently, the ring adopts a "half-chair" or "sofa" conformation as its lowest energy state. In this arrangement, substituents can occupy four distinct positions: axial (a), equatorial (e), pseudo-axial (a'), and pseudo-equatorial (e').

The primary conformational equilibrium in substituted cyclohexenes involves the interconversion between two enantiomeric half-chair forms. The energetic barrier for this ring flip is lower than that of cyclohexane, but the thermodynamic preference for one conformer over another can be substantial, driven largely by steric interactions known as allylic strain.

Governing Factors in 5,5-dimethylcyclohex-2-en-1-ol Stability

The conformational equilibrium of 5,5-dimethylcyclohex-2-en-1-ol is primarily dictated by the interplay of two key structural features: the C1 hydroxyl group and the C5 gem-dimethyl group.

Allylic Strain: The Role of the C1 Hydroxyl Group

The orientation of the hydroxyl group at the allylic C1 position is a critical determinant of stability. This is governed by A(1,3) strain , a destabilizing steric interaction between a substituent at the allylic position (C1) and a substituent on the double bond (at C3, in this case, a hydrogen).[1][2]

  • Pseudo-axial OH: An axial-like orientation places the hydroxyl group in close proximity to the hydrogen at C2, creating unfavorable steric repulsion. This A(1,3) strain significantly destabilizes this conformation.

  • Pseudo-equatorial OH: An equatorial-like orientation directs the hydroxyl group away from the ring, minimizing steric interactions and resulting in a more stable conformer.

Therefore, the equilibrium is expected to strongly favor the conformer where the hydroxyl group occupies the pseudo-equatorial position.

Steric Anchoring: The C5 Gem-Dimethyl Group

The gem-dimethyl group at the C5 position acts as a conformational anchor. In a half-chair conformation, C5 is puckered out of the plane defined by the double bond. This arrangement leads to one methyl group occupying an axial position and the other an equatorial position. Due to the significant steric bulk of a methyl group, its preference for an equatorial position is a powerful driving force in conformational analysis.[3][4] In this specific molecule, the gem-dimethyl substitution effectively locks the puckering of that end of the ring, simplifying the overall conformational equilibrium to the orientation of the C1 hydroxyl group.

Conformational Equilibrium and Thermodynamic Assessment

The dominant conformational equilibrium for 5,5-dimethylcyclohex-2-en-1-ol is the interconversion between the two half-chair forms, primarily differing in the orientation of the C1-hydroxyl group.

G cluster_0 Conformational Equilibrium Conformer_A Half-Chair 1 (OH pseudo-equatorial) More Stable Conformer_B Half-Chair 2 (OH pseudo-axial) Less Stable Transition_State Transition State (Boat-like) Conformer_A->Transition_State ΔG‡ Conformer_B->Transition_State Lower Barrier Transition_State->Conformer_B

Caption: Conformational equilibrium of 5,5-dimethylcyclohex-2-en-1-ol.

The thermodynamic stability can be quantified both computationally and experimentally. Computational methods like Density Functional Theory (DFT) are particularly effective for predicting the relative energies of conformers.

Table 1: Predicted Thermodynamic Data for Conformers of 5,5-dimethylcyclohex-2-en-1-ol (Note: These are illustrative values based on established principles of allylic strain and conformational analysis. Actual values require specific experimental or high-level computational verification.)

ConformerRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298 K)Key Destabilizing Interaction
OH Pseudo-equatorial 0.0 (Reference)0.0 (Reference)>95%Minimal
OH Pseudo-axial ~1.5 - 2.5~1.5 - 2.5<5%A(1,3) Allylic Strain

Methodologies for Conformational Analysis

A multi-faceted approach combining computational modeling and spectroscopic analysis is required for a definitive conformational assignment.

G start Hypothesize Conformers (Half-Chairs) comp Computational Modeling (DFT, ab initio) start->comp nmr NMR Spectroscopy (¹H, ¹³C, NOE) start->nmr ir IR Spectroscopy (O-H Stretch) start->ir energy Calculate Relative Energies (ΔG) and Geometric Parameters comp->energy coupling Analyze Coupling Constants (J) and NOE correlations nmr->coupling hbond Detect Intramolecular H-Bonding ir->hbond structure Determine Dominant Conformer and Thermodynamic Stability energy->structure coupling->structure hbond->structure

Caption: Integrated workflow for conformational analysis.

Computational Chemistry Protocol

Computational modeling provides invaluable a priori insights into the geometry and relative stability of conformers.

Objective: To identify low-energy conformers and calculate their thermodynamic properties.

Methodology:

  • Structure Generation: Build the 3D structure of 5,5-dimethylcyclohex-2-en-1-ol using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all potential energy minima corresponding to different ring puckers and substituent orientations.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a reliable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d).[5] This step minimizes the energy to find the most stable geometry for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy, Gibbs free energy).

  • Data Analysis: Compare the final electronic energies and Gibbs free energies of the conformers to determine their relative stability and predict the equilibrium population distribution.

NMR Spectroscopy Protocol

¹H NMR spectroscopy is the most powerful experimental technique for determining solution-state conformation, primarily through the analysis of scalar (J) coupling constants.

Objective: To determine the dihedral angles between adjacent protons, which are conformation-dependent.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of 5,5-dimethylcyclohex-2-en-1-ol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrum Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with high digital resolution to accurately measure coupling constants.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to unambiguously identify which protons are coupled to each other.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to identify protons that are close in space, providing crucial information to differentiate between pseudo-axial and pseudo-equatorial orientations.

  • Data Analysis:

    • Assign all proton signals using the COSY spectrum.

    • Measure the vicinal (³J) and allylic (⁴J) coupling constants for the proton at C1 (H1).

    • Apply the Karplus equation , which relates the magnitude of a ³J coupling constant to the dihedral angle between the coupled protons. A small ³J(H1,H6) value is indicative of a pseudo-equatorial H1 (and thus a pseudo-axial OH), while a larger value suggests a pseudo-axial H1 (and a pseudo-equatorial OH).

    • Analyze NOESY cross-peaks. For example, an NOE between the C1 proton and one of the C6 protons would confirm their spatial proximity, helping to solidify the conformational assignment.

Table 2: Representative ¹H NMR Coupling Constants and Conformational Implications

Coupling ConstantTypical Value (Hz) (Pseudo-equatorial OH)Typical Value (Hz) (Pseudo-axial OH)Implication
³J(H1, H6a)8 - 102 - 4Large value indicates a near 180° dihedral angle (H1 axial).
³J(H1, H6e)2 - 42 - 4Small value indicates a near 60° dihedral angle.
⁴J(H1, H2)~ -2.0~ -1.0The magnitude of allylic coupling is sensitive to the C1-H1 bond angle.

Conclusion

The conformational landscape of 5,5-dimethylcyclohex-2-en-1-ol is dominated by a strong preference for a half-chair conformation where the C1-hydroxyl group occupies a pseudo-equatorial position. This preference is a direct consequence of minimizing A(1,3) allylic strain between the hydroxyl group and the vinylic proton at C2. The C5 gem-dimethyl group serves to rigidify the ring, further simplifying the conformational possibilities. A synergistic approach employing computational modeling to predict energetics and NMR spectroscopy to validate the solution-state structure provides a definitive and self-validating framework for analysis. This detailed understanding is critical for professionals in chemical synthesis and drug development, as the three-dimensional shape of such molecules fundamentally dictates their chemical reactivity and biological interactions.

References

  • ResearchGate. (n.d.). Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate.
  • Wikipedia. (2023). Allylic strain. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response.
  • Scribd. (n.d.). Allylic Strain.
  • Wiley-VCH. (n.d.). Supporting Information.
  • American Chemical Society. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Retrieved from [Link].

  • ResearchGate. (n.d.). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach.
  • PubChem. (n.d.). 5,5-Dimethylcyclohex-2-en-1-ol. Retrieved from [Link].

  • ResearchGate. (n.d.). Conformational Analysis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) by NMR and Molecular Modeling.
  • ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link].

  • Saylor Academy. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link].

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link].

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5,5-dimethylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 5,5-dimethylcyclohex-2-en-1-ol is a cyclic alcohol of interest in organic synthesis and medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5,5-dimethylcyclohex-2-en-1-ol is a cyclic alcohol of interest in organic synthesis and medicinal chemistry due to its versatile functional groups—a secondary alcohol, a carbon-carbon double bond, and a sterically hindered gem-dimethyl group. These features make it a valuable chiral building block and a precursor for the synthesis of more complex molecules. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in reaction engineering, purification processes, and formulation development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,5-dimethylcyclohex-2-en-1-ol, details the experimental methodologies for their determination, and offers insights into the structural basis of these characteristics.

Molecular and Physicochemical Profile

The structural attributes of 5,5-dimethylcyclohex-2-en-1-ol, particularly its molecular weight, the presence of a hydroxyl group capable of hydrogen bonding, and its overall molecular shape, are key determinants of its physical properties. While extensive experimental data for this specific compound is not widely published, we can rely on computed properties from reliable databases and compare them with related structures to form a comprehensive profile.

Table 1: Computed and Comparative Physical Properties of 5,5-dimethylcyclohex-2-en-1-ol

PropertyValue (5,5-dimethylcyclohex-2-en-1-ol)Data TypeComparative Compounds
Molecular Formula C₈H₁₄O[1]-Cyclooctanol: C₈H₁₆O[2]
Molecular Weight 126.20 g/mol [1]ComputedCyclooctanol: 128.21 g/mol [2]
Boiling Point Not Experimentally Determined-Cyclopentanol: 139-140 °C, Cyclobutanol: 124 °C[3][4]
Density Not Experimentally Determined-Cyclopentanol: 0.948 g/mL at 20 °C[4]
CAS Number 25866-56-2[1][5]--
XLogP3 1.8[1]Computed-
Hydrogen Bond Donor Count 1[1]Computed-
Hydrogen Bond Acceptor Count 1[1]Computed-

The computed XLogP3 value of 1.8 suggests a moderate lipophilicity. The presence of a single hydrogen bond donor and acceptor site indicates its capacity for intermolecular hydrogen bonding, which is expected to significantly influence its boiling point.

Theoretical Framework: Predicting Physical Properties

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimating the physical properties of organic molecules.[6][7][8] These models establish a mathematical correlation between the chemical structure and a specific physical property. For alcohols, key descriptors in QSPR models often include molecular weight, topological indices, and parameters that quantify intermolecular forces such as hydrogen bonding and van der Waals interactions.[9][10] The computed values in public databases like PubChem are generated using such sophisticated modeling techniques.

Experimental Determination of Physical Properties

To obtain definitive values for the boiling point and density of 5,5-dimethylcyclohex-2-en-1-ol, rigorous experimental determination is necessary. The following protocols outline standard and reliable methods for these measurements.

Protocol 1: Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Capillary Method (Thiele Tube)

This micro-scale method is suitable for small sample quantities and provides accurate results.

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of 5,5-dimethylcyclohex-2-en-1-ol into a small test tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Equilibrium Point: Remove the heat once a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Causality Behind Experimental Choices:

  • The inverted capillary traps vapor, allowing for the precise determination of the temperature at which the vapor pressure equals the external pressure.

  • The Thiele tube design ensures uniform heating of the sample through convection currents in the oil bath.

Protocol 2: Determination of Density

Density, the mass per unit volume, is a fundamental physical property that is sensitive to temperature.

Methodology: Pycnometer Method

This method provides high precision and accuracy for determining the density of liquids.

Step-by-Step Procedure:

  • Pycnometer Calibration:

    • Thoroughly clean and dry a pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube).

    • Weigh the empty, dry pycnometer on an analytical balance (m_empty).

    • Fill the pycnometer with deionized water of a known temperature and weigh it (m_water).

    • The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with 5,5-dimethylcyclohex-2-en-1-ol and allow it to equilibrate to a constant temperature.

    • Weigh the pycnometer with the sample (m_sample).

  • Calculation:

    • The mass of the sample is m_sample - m_empty.

    • The density (ρ) is calculated as: ρ = (m_sample - m_empty) / V.

Trustworthiness and Self-Validation:

  • Calibrating the pycnometer with a standard of known density (water) ensures the accuracy of the volume measurement.

  • Performing multiple measurements and averaging the results will enhance the reliability of the determined density.

Visualizing the Workflow

Diagram 1: Experimental Workflow for Physicochemical Property Determination

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_prep Sample Preparation bp_assembly Apparatus Assembly (Thiele Tube) bp_prep->bp_assembly bp_heat Heating & Observation bp_assembly->bp_heat bp_record Record Boiling Point bp_heat->bp_record end End bp_record->end d_cal Pycnometer Calibration d_measure Sample Measurement d_cal->d_measure d_calc Density Calculation d_measure->d_calc d_calc->end start Start compound 5,5-dimethylcyclohex-2-en-1-ol Sample start->compound compound->bp_prep compound->d_cal

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Exploratory

An In-Depth Mechanistic Guide to the Allylic Rearrangement of 5,5-Dimethylcyclohex-2-en-1-ol

Abstract This technical guide provides a comprehensive examination of the mechanism governing the allylic rearrangement of 5,5-dimethylcyclohex-2-en-1-ol. This reaction serves as a pivotal example of nucleophilic substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism governing the allylic rearrangement of 5,5-dimethylcyclohex-2-en-1-ol. This reaction serves as a pivotal example of nucleophilic substitution in sterically hindered cyclic systems, where the interplay of electronic and steric factors dictates the reaction pathway and product distribution. Through a detailed analysis of mechanistic hypotheses, supported by experimental evidence and established chemical principles, this document elucidates the formation of a key allylic carbocation intermediate and its subsequent reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of reaction mechanisms in alicyclic chemistry.

Introduction: The Significance of Allylic Rearrangements in Cyclic Systems

Allylic rearrangements are a fundamental class of organic reactions wherein a nucleophilic substitution at an allylic substrate is accompanied by a shift of the double bond.[1][2] These transformations are of significant interest in synthetic chemistry as they allow for the formation of new carbon-heteroatom or carbon-carbon bonds at a position different from that of the initial leaving group. The stereochemical and regiochemical outcomes of these reactions are highly dependent on the substrate structure, reaction conditions, and the nature of the nucleophile.

The subject of this guide, 5,5-dimethylcyclohex-2-en-1-ol, presents a particularly insightful case study. The presence of a gem-dimethyl group at the C5 position introduces significant steric hindrance and influences the conformational preferences of the cyclohexene ring. Understanding how these structural features impact the mechanism of allylic rearrangement is crucial for predicting and controlling the outcomes of similar reactions in more complex molecular scaffolds, which are often encountered in natural product synthesis and drug discovery. This guide will delve into the mechanistic intricacies of this reaction, with a focus on the underlying principles that govern its course.

Mechanistic Hypotheses: A Tale of Two Pathways

The allylic rearrangement of 5,5-dimethylcyclohex-2-en-1-ol, typically initiated under acidic conditions (solvolysis), can be conceptualized as proceeding through a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of water generates a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between C1 and C3.

The central mechanistic question revolves around the fate of this allylic carbocation. Two primary pathways are plausible: a direct nucleophilic attack at C1 (Sₙ1) and a nucleophilic attack at C3 (Sₙ1').

  • Sₙ1 Pathway (Direct Substitution): The nucleophile (e.g., a solvent molecule like water or an alcohol) attacks the carbocation at the C1 position, the original site of the leaving group. This would lead to the formation of the starting material (if the nucleophile is water) or its ether/ester analog, with potential for racemization if the starting material is chiral.

  • Sₙ1' Pathway (Allylic Rearrangement): The nucleophile attacks the carbocation at the C3 position, the other terminus of the allylic system. This results in a rearranged product where the double bond has shifted, and the new substituent is attached to a different carbon atom.

The presence of the gem-dimethyl group at C5 is expected to play a significant role in influencing the relative rates of these two pathways. Steric hindrance around the C1 position, caused by the adjacent C5-dimethyl group, may disfavor the direct Sₙ1 pathway, making the Sₙ1' pathway more competitive.[1]

Visualizing the Mechanistic Pathways

To better illustrate the competing Sₙ1 and Sₙ1' mechanisms, the following diagrams outline the key steps and intermediates.

Allylic Rearrangement Mechanism cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack Start 5,5-Dimethylcyclohex-2-en-1-ol Protonated Protonated Alcohol Start->Protonated H+ Carbocation Allylic Carbocation (Resonance Stabilized) Protonated->Carbocation -H2O SN1_Product Sₙ1 Product (Direct Substitution) Carbocation->SN1_Product Nu: (at C1) SN1_prime_Product Sₙ1' Product (Rearranged) Carbocation->SN1_prime_Product Nu: (at C3)

Caption: Competing Sₙ1 and Sₙ1' pathways in the allylic rearrangement.

Experimental Evidence and Analysis

While specific kinetic and product distribution studies on the allylic rearrangement of 5,5-dimethylcyclohex-2-en-1-ol are not extensively documented in readily available literature, we can infer the likely outcomes based on studies of analogous systems and general principles of physical organic chemistry.

Synthesis of the Starting Material

The precursor for the target alcohol is 5,5-dimethylcyclohex-2-en-1-one. This enone can be synthesized through various methods, including the reduction of 3-chloro-5,5-dimethylcyclohex-2-enone with activated zinc dust.[3] A common laboratory preparation involves the reduction of the enone with a reducing agent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether.[4]

Acid-Catalyzed Rearrangement and Product Characterization

Treatment of 5,5-dimethylcyclohex-2-en-1-ol with a protic acid (e.g., sulfuric acid, hydrochloric acid) in a suitable solvent is expected to induce the allylic rearrangement. The product mixture would likely contain both the starting alcohol (or its corresponding ether/ester if the solvent is the nucleophile) and the rearranged allylic alcohol (or its derivative).

The identification and quantification of the products would be achieved using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the product mixture and determine their relative ratios. The mass spectra would aid in identifying the isomeric products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for the unambiguous structural elucidation of the starting material and the rearranged product(s). Key diagnostic signals would include the chemical shifts and coupling patterns of the vinylic and carbinol protons.

  • Infrared (IR) Spectroscopy: To confirm the presence of hydroxyl and alkene functional groups in the products.

The Influence of the Gem-Dimethyl Group

The gem-dimethyl group at the C5 position exerts a significant steric influence on the adjacent C1 and C6 positions. This steric hindrance is expected to disfavor the direct Sₙ1 attack at C1. Consequently, the Sₙ1' pathway, involving nucleophilic attack at the less sterically encumbered C3 position, is likely to be the major reaction channel. This would lead to the formation of 4,4-dimethylcyclohex-2-en-1-ol as the predominant rearranged product.

Furthermore, in strongly acidic and dehydrating conditions, elimination reactions to form dienes are also possible competing pathways. The acid-catalyzed dehydration of the analogous 2,2-dimethylcyclohexanol is known to yield a mixture of rearranged alkenes, including 1,2-dimethylcyclohexene.[5]

Detailed Experimental Protocol: Acid-Catalyzed Solvolysis

The following protocol provides a general framework for conducting the acid-catalyzed rearrangement of 5,5-dimethylcyclohex-2-en-1-ol.

Objective: To investigate the products of the acid-catalyzed solvolysis of 5,5-dimethylcyclohex-2-en-1-ol in an aqueous acetone solvent system.

Materials:

  • 5,5-Dimethylcyclohex-2-en-1-ol

  • Acetone (reagent grade)

  • Deionized water

  • Concentrated sulfuric acid

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • GC-MS and NMR instrumentation

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-dimethylcyclohex-2-en-1-ol (e.g., 1.0 g) in a 70:30 (v/v) mixture of acetone and water (50 mL).

  • Initiation: To the stirred solution, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis at regular intervals.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product mixture by GC-MS to determine the product distribution. Purify the major product(s) by column chromatography for full characterization by ¹H and ¹³C NMR spectroscopy.

Experimental Workflow Start Dissolve 5,5-dimethylcyclohex-2-en-1-ol in aqueous acetone Acid Add catalytic H₂SO₄ Start->Acid React Stir at room temperature Acid->React Monitor Monitor by TLC/GC-MS React->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Analyze Analyze by GC-MS and NMR Dry->Analyze

Caption: Workflow for the acid-catalyzed solvolysis experiment.

Data Interpretation and Discussion

The anticipated outcome of the experiment described above is a product mixture containing the rearranged alcohol, 4,4-dimethylcyclohex-2-en-1-ol, as the major product, along with some unreacted starting material and potentially minor amounts of the direct substitution product.

Table 1: Expected Product Distribution from GC-MS Analysis

CompoundRetention Time (min)Relative Area (%)
5,5-Dimethylcyclohex-2-en-1-ol(Predicted shorter)Minor
4,4-Dimethylcyclohex-2-en-1-ol(Predicted longer)Major

The structural assignment of the major product as 4,4-dimethylcyclohex-2-en-1-ol would be confirmed by NMR analysis. The ¹H NMR spectrum would show a singlet for the two methyl groups, and the vinylic protons would exhibit a different chemical shift and coupling pattern compared to the starting material.

The predominance of the rearranged product would provide strong evidence for the Sₙ1' mechanism being the favored pathway. This can be rationalized by considering the steric hindrance imposed by the gem-dimethyl group at C5, which shields the C1 position from nucleophilic attack. The C3 position, being less sterically encumbered, is more accessible to the incoming nucleophile.

Conclusion

The allylic rearrangement of 5,5-dimethylcyclohex-2-en-1-ol serves as an excellent model for understanding the interplay of steric and electronic effects in nucleophilic substitution reactions of cyclic allylic alcohols. The reaction is proposed to proceed through a resonance-stabilized allylic carbocation intermediate. The steric hindrance created by the gem-dimethyl group at the 5-position is expected to direct the nucleophilic attack to the C3 position, leading to the formation of the rearranged product, 4,4-dimethylcyclohex-2-en-1-ol, via an Sₙ1' mechanism. Further experimental studies, including kinetic analysis and isotopic labeling, would provide more definitive insights into the finer details of this transformation and would be a valuable contribution to the field of physical organic chemistry.

References

  • PrepChem. (2023). Synthesis of 5,5-Dimethylcyclohex-2-enone. Retrieved from [Link][3]

  • Wikipedia. (2023). Allylic rearrangement. Retrieved from [Link][1]

  • L.S.College, Muzaffarpur. (2020, November 22). Allylic rearrangement. Retrieved from [Link][6]

  • wikidoc. (2012, September 4). Allylic rearrangement. Retrieved from [Link][2]

  • Vaia. (n.d.). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link][7]

  • Michigan State University. (n.d.). Cationic Rearrangements. Retrieved from [Link][8]

Sources

Foundational

The Stereochemical Landscape of 5,5-Dimethylcyclohex-2-en-1-ol Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 5,5-dimethylcyclohex-2-en-1-ol scaffold is a valuable building block in organic synthesis, offering a unique combination of conformational rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,5-dimethylcyclohex-2-en-1-ol scaffold is a valuable building block in organic synthesis, offering a unique combination of conformational rigidity and functional group accessibility that is highly sought after in the design of complex molecules and pharmacologically active agents. The gem-dimethyl group at the C5 position introduces significant conformational constraints, profoundly influencing the stereochemical outcome of reactions at the allylic alcohol and the double bond. This technical guide provides a comprehensive exploration of the stereochemical properties of 5,5-dimethylcyclohex-2-en-1-ol derivatives. We will delve into the conformational analysis of the cyclohexene ring, the directing effects of the hydroxyl group, the influence of allylic strain, and the application of established stereochemical models to predict and rationalize the outcomes of key synthetic transformations. This guide will serve as a valuable resource for researchers aiming to harness the rich stereochemical potential of this versatile scaffold in their synthetic endeavors.

Introduction: The Significance of the 5,5-Dimethylcyclohex-2-en-1-ol Scaffold

The strategic placement of a gem-dimethyl group on a cyclohexene ring, as seen in 5,5-dimethylcyclohex-2-en-1-ol, imparts a fascinating set of stereochemical characteristics. This substitution pattern, often referred to as the Thorpe-Ingold or gem-dimethyl effect, can significantly influence the rate and stereoselectivity of intramolecular reactions and lock the ring into a more defined conformation.[1][2] This conformational pre-organization is a key asset in asymmetric synthesis, as it can lead to highly predictable and controllable stereochemical outcomes in a variety of transformations. The allylic alcohol functionality further enhances the synthetic utility of this scaffold, serving as a handle for a range of stereoselective reactions, including epoxidations, dihydroxylation, and nucleophilic additions. Understanding the intricate interplay between the conformational bias imposed by the gem-dimethyl group and the directing effects of the hydroxyl group is paramount for the rational design of synthetic routes utilizing this versatile building block.

Conformational Analysis: A Tale of Two Substituents

The stereochemical behavior of 5,5-dimethylcyclohex-2-en-1-ol is fundamentally governed by the preferred conformation of its six-membered ring. Unlike cyclohexane, which readily undergoes ring-flipping between two identical chair conformations, the introduction of a double bond and bulky substituents in 5,5-dimethylcyclohex-2-en-1-ol leads to a more complex conformational landscape. The cyclohexene ring adopts a half-chair conformation.

The key factors influencing the conformational equilibrium are:

  • The Gem-Dimethyl Group: The two methyl groups at the C5 position introduce significant steric bulk. To minimize steric interactions, the ring will preferentially adopt a conformation where one of the methyl groups occupies a pseudo-axial position and the other a pseudo-equatorial position. This arrangement helps to alleviate A-strain.

  • The Hydroxyl Group: The hydroxyl group at the C1 position can exist in either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these two conformers is influenced by a phenomenon known as allylic 1,3-strain (A1,3 strain).[2][3]

A1,3 strain arises from the steric interaction between a substituent at one end of a double bond and a substituent at the allylic position on the other side. In the case of 5,5-dimethylcyclohex-2-en-1-ol, when the hydroxyl group is in a pseudo-equatorial position, it experiences steric repulsion from the substituent at the C2 position of the double bond. To avoid this strain, the conformer with the hydroxyl group in the pseudo-axial position is often favored. This conformational preference has profound implications for the facial selectivity of reactions at the double bond.

G cluster_0 Conformational Equilibrium of 5,5-Dimethylcyclohex-2-en-1-ol Pseudo-Equatorial OH Pseudo-Equatorial OH

Caption: Conformational equilibrium of 5,5-dimethylcyclohex-2-en-1-ol.

Stereoselective Reactions at the Double Bond

The conformational bias of the 5,5-dimethylcyclohex-2-en-1-ol ring system, coupled with the directing effect of the allylic hydroxyl group, allows for a high degree of stereocontrol in reactions involving the double bond.

Epoxidation

The epoxidation of allylic alcohols is a well-established method for the stereoselective introduction of an epoxide functionality. The stereochemical outcome is highly dependent on the reagent used.

  • With Peroxy Acids (e.g., m-CPBA): The epoxidation of allylic alcohols with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) generally proceeds with syn-selectivity. The reaction is believed to proceed through a transition state where the peroxy acid is directed by hydrogen bonding with the allylic hydroxyl group.[4][5] In the case of 5,5-dimethylcyclohex-2-en-1-ol, where the pseudo-axial conformer is favored, the m-CPBA will approach from the same face as the hydroxyl group, leading to the formation of the syn-epoxide.

G cluster_0 Syn-Epoxidation with m-CPBA A 5,5-Dimethylcyclohex-2-en-1-ol (Pseudo-axial OH favored) B Transition State (H-bonding directs m-CPBA) A->B m-CPBA C Syn-Epoxide (Major Product) B->C

Caption: Directed epoxidation of 5,5-dimethylcyclohex-2-en-1-ol with m-CPBA.

  • Sharpless Asymmetric Epoxidation: For the enantioselective epoxidation of allylic alcohols, the Sharpless-Katsuki epoxidation is a powerful tool.[6][7][8][9] This reaction utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. The choice of the (+)- or (-)-DET enantiomer dictates the stereochemistry of the resulting epoxide with high predictability. This method allows for the synthesis of either enantiomer of the epoxide from the same starting allylic alcohol.

Dihydroxylation

The syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), a procedure known as the Upjohn dihydroxylation.[10][11] Similar to epoxidation with peroxy acids, the allylic hydroxyl group can direct the approach of the osmium tetroxide, leading to the formation of the syn-diol. The reaction proceeds through a cyclic osmate ester intermediate which is then hydrolyzed to give the vicinal diol. The stereoselectivity can be influenced by the presence of ligands on the osmium, as seen in the Sharpless Asymmetric Dihydroxylation, which employs chiral ligands to achieve high enantioselectivity.[10]

Stereoselective Nucleophilic Addition to the Precursor Ketone

The stereochemistry of the 5,5-dimethylcyclohex-2-en-1-ol itself is established during the reduction of its precursor, 5,5-dimethylcyclohex-2-en-1-one. The facial selectivity of nucleophilic attack on the carbonyl group is a classic problem in stereochemistry and can be rationalized using established models.

  • The Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic addition to a chiral ketone or aldehyde.[1][12][13] For 5,5-dimethylcyclohex-2-en-1-one, the model considers the steric hindrance around the carbonyl group. The nucleophile will approach the carbonyl from the least hindered trajectory, which is generally opposite to the largest substituent at the adjacent stereocenter.

  • The Cieplak Model: An alternative model, the Cieplak model, emphasizes the importance of electronic effects.[14][15] It postulates that the face of the carbonyl that is more electron-rich will be preferentially attacked by the nucleophile. This electron donation can come from adjacent sigma bonds.

The actual stereochemical outcome of the reduction will depend on the nature of the reducing agent and the reaction conditions, with the interplay of steric and electronic factors determining the major diastereomer formed.

G cluster_0 Nucleophilic Addition to 5,5-Dimethylcyclohex-2-en-1-one Ketone 5,5-Dimethylcyclohex-2-en-1-one TS Transition State Ketone->TS Nucleophile (e.g., NaBH4) Alcohol 5,5-Dimethylcyclohex-2-en-1-ol (Diastereomeric mixture) TS->Alcohol

Caption: Formation of 5,5-dimethylcyclohex-2-en-1-ol via nucleophilic addition.

Experimental Protocols

General Protocol for the Diastereoselective Epoxidation with m-CPBA
  • Dissolution: Dissolve 5,5-dimethylcyclohex-2-en-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add a solution of m-CPBA (1.1-1.5 eq) in DCM dropwise to the stirred solution of the alcohol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Protocol for the Sharpless Asymmetric Epoxidation
  • Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve powdered 4 Å molecular sieves in dry DCM. Cool the suspension to -20 °C.

  • Ligand and Titanium Source Addition: Add L-(+)-diethyl tartrate (DET) (1.2 eq) followed by titanium(IV) isopropoxide (1.0 eq) to the cooled suspension. Stir for 30 minutes.

  • Substrate Addition: Add a solution of 5,5-dimethylcyclohex-2-en-1-ol (1.0 eq) in dry DCM to the catalyst mixture.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise.

  • Reaction and Monitoring: Maintain the reaction at -20 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of celite, wash the filter cake with DCM, and separate the layers of the filtrate.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

ReactionReagentMajor ProductDiastereomeric Ratio (syn:anti)Reference
Epoxidationm-CPBAsyn-epoxide>95:5[4][5]
DihydroxylationOsO4/NMOsyn-diol>95:5[10][11]

Conclusion

The 5,5-dimethylcyclohex-2-en-1-ol framework presents a compelling case study in the principles of stereocontrol in organic synthesis. The interplay between the conformational constraints imposed by the gem-dimethyl group and the directing influence of the allylic hydroxyl group provides a powerful platform for achieving high levels of stereoselectivity in a variety of important chemical transformations. A thorough understanding of the underlying principles of allylic strain, hydrogen bonding-directed reactions, and established stereochemical models is essential for any chemist seeking to exploit the full synthetic potential of this valuable chiral building block. This guide has provided a foundational understanding of these concepts and practical protocols to aid researchers in the successful application of 5,5-dimethylcyclohex-2-en-1-ol and its derivatives in the synthesis of complex molecular targets.

References

  • Felkin, H.; Anh, N. T. The Felkin-Anh Model. In Stereochemistry and Organic Synthesis; Eliel, E. L., Wilen, S. H., Eds.; Wiley, 1994.
  • Hoffmann, R. W. Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations. Chem. Rev.1989 , 89 (8), 1841–1860. [Link]

  • Johnson, F. Allylic Strain in Six-Membered Rings. Chem. Rev.1968 , 68 (4), 375–413. [Link]

  • Katsuki, T.; Sharpless, K. B. The First Practical Method for Asymmetric Epoxidation. J. Am. Chem. Soc.1980 , 102 (18), 5974–5976. [Link]

  • Cieplak, A. S. Stereochemistry of Nucleophilic Addition to a Carbonyl Group. The Importance of Two-Electron Stabilizing Interactions. J. Am. Chem. Soc.1981 , 103 (15), 4540–4552. [Link]

  • Hoveyda, A. H.; Evans, D. A.; Fu, G. C. Substrate-Directable Chemical Reactions. Chem. Rev.1993 , 93 (4), 1307–1370. [Link]

  • Adam, W.; Wirth, T. Peroxide Chemistry: Mechanistic and Preparative Aspects of Oxygen Transfer; Wiley-VCH, 2001.
  • Thorpe, J. F.; Ingold, C. K. The gem-Dimethyl Effect. J. Chem. Soc., Trans.1915, 107, 1-16.
  • Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. The Formation and Stability of spiro-Compounds. Part I. spiro-Compounds from cyclo-Hexane. J. Chem. Soc., Trans.1915, 107, 1080-1106.
  • Sharpless, K. B.; Verhoeven, T. R. Metal-Catalyzed Asymmetric Epoxidation of Olefins. Aldrichimica Acta1979, 12 (4), 63-74.
  • Cieplak, A. S. Spectator Model for the Face Selection in Additions to Pi-Bonds: A New Proposal. Pol. J. Chem.1983, 57, 3-11.
  • Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. J. Am. Chem. Soc.1987 , 109 (19), 5765–5780. [Link]

  • Johnson, R. A.; Sharpless, K. B. Catalytic Asymmetric Epoxidation of Allylic Alcohols. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 7, pp 389-436.
  • Donohoe, T. J.; Blades, K.; Helliwell, M.; Moore, P. R. The directed dihydroxylation of allylic and homoallylic alcohols. Tetrahedron Lett.1997, 38 (29), 5027-5030.
  • Donohoe, T. J.; Blades, K.; Moore, P. R.; Waring, M. J.; Winter, J. J. G.; Helliwell, M.; Newcombe, N. J.; Stemp, G. The directed dihydroxylation of alkenes. J. Org. Chem.2002, 67 (23), 7946-7956.
  • Mengel, A.; Reiser, O. Around and beyond Cram's rule. Chem. Rev.1999, 99 (5), 1191-1224.
  • Bach, R. D.; Andres, J. L.; Owensby, A. L.; Schlegel, H. B.; McDouall, J. J. W. Transition state for the epoxidation of alkenes with peroxy acids. a theoretical study. J. Am. Chem. Soc.1992, 114 (19), 7207-7217.
  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994 , 94 (8), 2483–2547. [Link]

  • Cha, J. K.; Christ, W. J.; Kishi, Y. Stereochemistry of the osmium tetraoxide oxidation of allylic alcohol derivatives. A new rule. Tetrahedron Lett.1983, 24 (36), 3943-3946.
  • Still, W. C.; Galynker, I. Chemical consequences of conformation in macrocyclic compounds. Tetrahedron1981, 37 (23), 3981-3996.
  • Anh, N. T. Regio- and stereoselectivities in some nucleophilic reactions. Top. Curr. Chem.1980, 88, 145-162.
  • Houk, K. N.; Paddon-Row, M. N.; Rondan, N. G.; Wu, Y. D.; Fronczek, F. R.; Spellmeyer, D. C. Theoretical studies of the structures and reactions of allylic systems. J. Am. Chem. Soc.1986, 108 (10), 2821-2823.
  • Gung, B. W. Effects of a distant polar substituent on the stereoselectivity of nucleophilic additions to ketones. Tetrahedron1996, 52 (15), 5263-5301.
  • Evans, D. A.; Allison, J. C.; Yang, M. G. Stereoselective aldol reactions of .alpha.-alkoxy methyl ketones. Evidence for a chelated transition state. Tetrahedron Lett.1999, 40 (25), 4457-4460.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Cherest, M.; Felkin, H.; Prudent, N. Torsional strain involving partial bonds: the stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Lett.1968, 9 (18), 2199-2204.
  • Frenking, G.; Kohler, K. F.; Reetz, M. T. On the origin of stereoselectivity in the addition of nucleophiles to chiral carbonyl compounds. An ab initio study of the Felkin-Anh and Cieplak models. Tetrahedron1991, 47 (45), 9005-9018.
  • Henbest, H. B. Stereoselectivity in the reactions of cyclic compounds. Proc. Chem. Soc.1963, 159-165.
  • VanRheenen, V.; Kelly, R. C.; Cha, D. Y. An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Lett.1976, 17 (23), 1973-1976.
  • Corey, E. J.; Noe, M. C. A critical analysis of the origin of high enantio- and diastereoselectivity in the aldol addition reaction. J. Am. Chem. Soc.1996, 118 (45), 11038-11053.

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 5,5-dimethylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique for the structural elucidation of organic molecules....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique for the structural elucidation of organic molecules. Understanding the fragmentation pathways is paramount for the accurate interpretation of mass spectra. This guide provides a detailed exploration of the predicted electron ionization mass spectrometry fragmentation pathways of 5,5-dimethylcyclohex-2-en-1-ol, a substituted cyclic allylic alcohol. The presence of a hydroxyl group, a double bond, and a gem-dimethyl group within a six-membered ring leads to a series of characteristic and competing fragmentation reactions. This document will delve into the primary fragmentation mechanisms, including the retro-Diels-Alder reaction, dehydration, and various cleavage and rearrangement processes, offering insights into the gas-phase ion chemistry of this molecule.

Principles of Electron Ionization and Fragmentation

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M+•).[1] This molecular ion is often energetically unstable and undergoes a series of unimolecular decompositions to yield smaller fragment ions. The pattern of these fragment ions, presented in a mass spectrum, is a unique fingerprint of the molecule's structure. The fragmentation process is governed by the relative stability of the resulting carbocations and neutral radicals, with weaker bonds being more susceptible to cleavage.[2]

Predicted Fragmentation Pathways of 5,5-dimethylcyclohex-2-en-1-ol

The molecular weight of 5,5-dimethylcyclohex-2-en-1-ol (C8H14O) is 126.20 g/mol . The following sections detail the predicted fragmentation pathways based on its structure and established fragmentation principles for cyclic and allylic alcohols.

Retro-Diels-Alder (RDA) Reaction

A key fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder (rDA) reaction, the microscopic reverse of the [4+2] cycloaddition.[3] This concerted process involves the cleavage of two sigma bonds within the ring, resulting in the formation of a diene and a dienophile.[4] For 5,5-dimethylcyclohex-2-en-1-ol, the molecular ion can undergo an rDA reaction to yield a charged diene and a neutral dienophile, or vice versa. The charge distribution is determined by the ionization potential of the resulting fragments.

RDA_Fragmentation

Caption: Retro-Diels-Alder (RDA) fragmentation pathways of the molecular ion of 5,5-dimethylcyclohex-2-en-1-ol.

In Path A , the charge is retained on the oxygen-containing fragment, leading to an ion at m/z 96. In Path B , the charge is retained on the butadiene fragment, resulting in an ion at m/z 54. The relative abundance of these fragments will depend on their respective stabilities.

Dehydration (Loss of H₂O)

The loss of a water molecule is a common fragmentation pathway for alcohols.[5] This can occur through various mechanisms, including 1,2-, 1,3-, or 1,4-elimination. The resulting [M-18]+• ion at m/z 108 is expected to be a significant peak in the mass spectrum.

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. This is a common fragmentation pathway for alcohols and ethers.[1] In the case of 5,5-dimethylcyclohex-2-en-1-ol, two primary alpha-cleavage pathways are possible, leading to the formation of resonance-stabilized cations.

Alpha_Cleavage

Caption: Alpha-cleavage fragmentation pathways of the molecular ion.

  • Cleavage of the C1-C6 bond: This would lead to the loss of a C₂H₅ radical, resulting in an ion at m/z 97.

  • Cleavage of the C1-C2 bond: This would result in the loss of a C₄H₇ radical, yielding a fragment at m/z 71.

Loss of a Methyl Group

The presence of the gem-dimethyl group at the C5 position provides a readily available source for the loss of a methyl radical (•CH₃). This leads to the formation of a stable secondary carbocation and a prominent peak at [M-15]+, corresponding to m/z 111. This fragmentation is often a characteristic feature for compounds containing a gem-dimethyl group.[6]

Other Significant Fragmentations
  • Loss of an ethyl group: Subsequent to or in competition with other fragmentations, the loss of an ethyl group (•C₂H₅) can occur, leading to a fragment at m/z 97.

  • Allylic Cleavage: The double bond at C2-C3 facilitates allylic cleavage. Cleavage of the C4-C5 bond, which is allylic to the double bond, can lead to the formation of a stable allylic cation. This can result in a variety of smaller fragments. For instance, a fragment at m/z 67, corresponding to [C₅H₇]⁺, is a common feature in the mass spectra of cyclohexene derivatives.[7]

Predicted Mass Spectrum Summary

Based on the analysis of the fragmentation pathways, the following table summarizes the predicted key ions in the electron ionization mass spectrum of 5,5-dimethylcyclohex-2-en-1-ol.

m/zPredicted Fragment IonFragmentation Pathway
126[C₈H₁₄O]⁺•Molecular Ion (M⁺•)
111[M - CH₃]⁺Loss of a methyl radical
108[M - H₂O]⁺•Dehydration
97[M - C₂H₅]⁺Alpha-cleavage or loss of an ethyl radical
96[C₆H₈O]⁺•Retro-Diels-Alder reaction (Path A)
83[C₆H₁₁]⁺Loss of a methyl radical followed by loss of CO
71[M - C₄H₇]⁺Alpha-cleavage
67[C₅H₇]⁺Allylic cleavage
54[C₄H₆]⁺•Retro-Diels-Alder reaction (Path B)

Experimental Protocol: GC-MS Analysis of 5,5-dimethylcyclohex-2-en-1-ol

This section outlines a general protocol for the analysis of 5,5-dimethylcyclohex-2-en-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Given the volatile nature of the analyte, several sample preparation techniques can be employed.

  • Direct Liquid Injection:

    • Prepare a stock solution of 5,5-dimethylcyclohex-2-en-1-ol in a volatile organic solvent such as dichloromethane or hexane.[8]

    • Perform serial dilutions to create a series of calibration standards.

    • Transfer the final solutions to 2 mL autosampler vials for analysis.[8]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for trace analysis and complex matrices.[9]

    • Place a known amount of the sample (or a solution) into a headspace vial.

    • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample for a defined period at a controlled temperature to allow for the adsorption of volatile compounds.[9]

    • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.[9]

GC-MS Instrumentation and Conditions

GCMS_Workflow

Caption: General workflow for GC-MS analysis.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overload.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of terpene-like alcohols.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Ion Source Temperature: 230 °C.[10]

    • Quadrupole Temperature: 150 °C.[10]

    • Mass Scan Range: m/z 40-300 to ensure detection of the molecular ion and all significant fragments.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Data Analysis

The acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to 5,5-dimethylcyclohex-2-en-1-ol should be extracted and compared with the predicted fragmentation pattern. Library searching against databases such as the NIST/EPA/NIH Mass Spectral Library can aid in confirmation.

Conclusion

The mass spectrometry fragmentation of 5,5-dimethylcyclohex-2-en-1-ol is predicted to be a rich interplay of several key fragmentation pathways. The retro-Diels-Alder reaction, dehydration, alpha-cleavage, and loss of a methyl group are all expected to contribute significantly to the resulting mass spectrum. By understanding these fundamental fragmentation mechanisms, researchers can confidently interpret the mass spectral data to elucidate the structure of this and related substituted cyclohexenol compounds. The provided experimental protocol offers a robust starting point for the GC-MS analysis of this analyte, enabling its accurate identification and characterization in various scientific and industrial applications.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Musselman, J., Solanky, A., & Arnold, W. (n.d.). Increasing Accuracy of Blood-Alcohol Analysis Using Automated Headspace-Gas Chromatography. PerkinElmer, Inc.
  • Griffith, H. (n.d.). Measuring Environmental Volatile Organic Compounds Using US EPA Method 8260B with headspace trap GC/MS. PerkinElmer, Inc.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Agilent Technologies. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]

  • MDPI. (2020, February 4). Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine. Retrieved from [Link]

  • ResearchGate. (2016, March 15). Determination of terpene alcohols in Sicilian Muscat wines by HS-SPME-GC-MS. Retrieved from [Link]

  • AZoLifeSciences. (2021, September 24). HS-GC/MS Solution for the Determination of Terpenes. Retrieved from [Link]

  • Szczepaniak, L., Wałejko, P., & Isidorov, V. A. (2013). Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids. Anal Sci, 29(6), 643-7.
  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • DSpace. (n.d.). Scope, mechanism and diene inhibition of isomerization of allylic alcohols to saturated ketones catalyzed by ruthenium(II). Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. Retrieved from [Link]

  • PMC. (n.d.). From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis .... Retrieved from [Link]

  • MDPI. (2004, June 30). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved from [Link]

  • ACS Publications. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Retrieved from [Link]

  • YouTube. (2020, April 19). Mass spectrometry: Retro diels alder fragmentation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Retrieved from [Link]

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Foundational

Comprehensive Toxicity Profiling and Safety Handling Protocols for 5,5-Dimethylcyclohex-2-en-1-ol

Executive Summary As an essential building block in terpenoid synthesis, fragrance formulation, and the generation of biologically active lactones, 5,5-dimethylcyclohex-2-en-1-ol (CAS: 25866-56-2) is a highly versatile c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an essential building block in terpenoid synthesis, fragrance formulation, and the generation of biologically active lactones, 5,5-dimethylcyclohex-2-en-1-ol (CAS: 25866-56-2) is a highly versatile cyclic allylic alcohol. However, its structural properties necessitate rigorous safety evaluations. This technical whitepaper synthesizes the physicochemical data, mechanistic toxicology, and standardized experimental protocols required for the safe handling and hazard assessment of this compound, providing R&D professionals with a robust framework for regulatory compliance.

Physicochemical Identity & Structural Causality

The reactivity of 5,5-dimethylcyclohex-2-en-1-ol is fundamentally driven by its allylic alcohol moiety. The presence of the hydroxyl group adjacent to a double bond makes it susceptible to oxidation, potentially converting it into an α,β-unsaturated ketone (5,5-dimethylcyclohex-2-en-1-one). This structural feature is the primary driver of its toxicological profile, as the resulting enone acts as a potent electrophile in biological systems.

Table 1: Physicochemical Properties of 5,5-Dimethylcyclohex-2-en-1-ol
PropertyValue
CAS Number 25866-56-2[1]
EC Number 117-150-9[2]
Molecular Formula C8H14O[2]
Molecular Weight 126.20 g/mol [2]
Topological Polar Surface Area 20.2 Ų[2]
XLogP3 (Lipophilicity) 1.8[2]

Hazard Identification & Mechanistic Toxicology

According to the Globally Harmonized System (GHS), 5,5-dimethylcyclohex-2-en-1-ol is classified under several hazard categories due to its inherent reactivity[1][2]:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335/H336): May cause respiratory irritation or drowsiness/dizziness.

Mechanistic Causality: The skin and eye irritation potential of this compound is not merely a physical phenomenon but a chemical one. Allylic alcohols can undergo spontaneous or enzymatic oxidation in biological environments to form Michael acceptors (enones). These electrophilic species readily undergo nucleophilic attack by the sulfhydryl (-SH) groups of cysteine or the primary amine (-NH2) groups of lysine residues present in epidermal proteins. This covalent binding (haptenation) is the Molecular Initiating Event (MIE) that triggers an inflammatory cascade, leading to observable irritation and potential skin sensitization.

AOP A 5,5-Dimethylcyclohex-2-en-1-ol (Allylic Alcohol) B Enzymatic/Spontaneous Oxidation A->B C 5,5-Dimethylcyclohex-2-en-1-one (Electrophilic Michael Acceptor) B->C D Covalent Binding to Skin Proteins (Cys/Lys Nucleophiles) C->D E Haptenation (Key Event 1) D->E F Immune Response & Skin Irritation/Sensitization E->F

Adverse Outcome Pathway (AOP) illustrating the mechanistic toxicity of 5,5-dimethylcyclohex-2-en-1-ol.

Validated Experimental Workflows for Toxicity Profiling

To empirically validate the GHS classifications and ensure regulatory compliance, R&D professionals must employ self-validating in vitro and in chemico assays. The following protocols are designed to assess the irritation and sensitization potential of 5,5-dimethylcyclohex-2-en-1-ol.

In Vitro Skin Irritation Test (OECD TG 439)

This assay utilizes a Reconstructed Human Epidermis (RhE) model to mechanistically measure cell viability following topical application. It discriminates UN GHS Category 2 irritants from non-irritants[3].

Self-Validating Design: The system includes a negative control (PBS) to establish 100% baseline viability and a positive control (5% SDS) to ensure the tissue batch is responsive to known irritants.

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-incubate RhE tissues (e.g., EpiDerm™) in assay medium for 24 hours at 37°C, 5% CO₂ to ensure metabolic stability.

  • Test Article Application: Apply 30 µL of 5,5-dimethylcyclohex-2-en-1-ol directly to the apical surface of the RhE tissue. Apply PBS to negative control tissues and 5% SDS to positive control tissues.

  • Exposure Phase: Incubate the treated tissues for exactly 60 minutes at 37°C. (Causality: A 60-minute window accurately mimics acute topical exposure without inducing non-specific necrosis).

  • Rinsing: Vigorously wash the tissues with PBS to remove unreacted test chemical, halting the exposure.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours. This allows time for the biochemical manifestation of cellular damage.

  • MTT Viability Assay: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Viable cells reduce the yellow MTT to a purple formazan salt via mitochondrial succinate dehydrogenase.

  • Extraction and Quantification: Extract the formazan using isopropanol and measure absorbance at 570 nm.

  • Data Interpretation: If the relative viability of the test tissue is ≤ 50% compared to the negative control, the compound is classified as a Category 2 Skin Irritant[3][4].

Direct Peptide Reactivity Assay (DPRA - OECD TG 442C)

To assess the sensitization potential, the DPRA quantifies the chemical's ability to deplete synthetic peptides, modeling the haptenation MIE[5].

Self-Validating Design: Includes reference calibration curves for precise quantification, co-elution controls to prevent false positives from overlapping HPLC peaks, and a positive control (Cinnamic aldehyde) to verify peptide reactivity.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides in appropriate buffers (pH 7.5 for Cys, pH 10.2 for Lys to ensure nucleophilicity).

  • Incubation: Mix 5,5-dimethylcyclohex-2-en-1-ol with the peptides at specific molar ratios (1:10 for Cys, 1:50 for Lys). Incubate in the dark for 24 hours at 25°C.

  • HPLC-UV Analysis: Analyze the remaining unreacted peptides using High-Performance Liquid Chromatography with UV detection at 220 nm.

  • Quantification: Calculate the percent peptide depletion relative to the vehicle control.

  • Prediction Model: Average the Cys and Lys depletion percentages. A mean depletion > 6.38% indicates a positive sensitization hazard[5][6].

DPRA Step1 Test Chemical (5,5-Dimethylcyclohex-2-en-1-ol) Step2 Incubate with Synthetic Peptides (Cys & Lys) for 24h at 25°C Step1->Step2 Step3 HPLC-UV Analysis (Quantify Unreacted Peptides) Step2->Step3 Step4 Calculate % Peptide Depletion Step3->Step4 Step5 Predict Sensitization Hazard (Positive if Depletion > 6.38%) Step4->Step5

Experimental workflow of the Direct Peptide Reactivity Assay (DPRA) per OECD TG 442C.

Material Safety Data Sheet (MSDS) Core Directives

Based on the physicochemical and toxicological profile of 5,5-dimethylcyclohex-2-en-1-ol, the following handling and safety directives must be strictly adhered to in laboratory and manufacturing environments[1][2].

Table 2: Safety and Handling Directives
CategoryProtocol / Requirement
Personal Protective Equipment (PPE) Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a laboratory coat. A chemical fume hood is mandatory to mitigate STOT SE 3 inhalation risks.
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible materials (strong oxidizing agents, strong acids). Keep containers tightly closed to prevent auto-oxidation.
Spill Management Contain spill with inert absorbent material (e.g., sand, silica gel). Do not use combustible absorbents like sawdust. Dispose of via a licensed chemical waste contractor.
First Aid: Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists (H335).
First Aid: Skin Contact Wash immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops (H315).
First Aid: Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention (H319).

Conclusion

5,5-Dimethylcyclohex-2-en-1-ol is a valuable chemical intermediate, but its allylic alcohol structure confers specific reactivity that manifests as skin, eye, and respiratory irritation. By understanding the mechanistic causality of its toxicity and employing rigorous, self-validating experimental workflows like OECD 439 and 442C, researchers can safely integrate this compound into advanced synthetic and biological applications while maintaining strict regulatory compliance.

References

  • NextSDS. 5,5-dimethylcyclohex-2-en-1-ol Chemical Substance Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd0havni7_xITJd7uyeX1AvHC4-4ciSS4BztqyzFUk7nXEOkkeeYHyro0mCPNz4I0S0-iDDqpbZHy0tqOmeFLNvoOEBm_Ys-X_j2lz8n-yZuCmbg7caAVAdEOG6u0M_WOpZYJq4vLTNOwE8m_JXtf7r1uUPV8l4qcpZuONrur7fCLicQ==]
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  • OECD. Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOk46ne0fo-SFRIN7OlApH5mONP1U2wn2GddopO6ZMXYbmTZNelFIqpVc7blR9Dbk36-Lah7K_vJxo6fKz4W0AeXCAUW5hrre4-pIMhARs9TVSZjW-jT3sFsDUpzWWAnfn92TkZCP8httZ_0te1geD2djfdigiXNI6433FibnKARRItHfe1hdxTeHxCa9rsCVqvnYAX7mEcHk=]
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Protocols & Analytical Methods

Method

Synthesis of 5,5-dimethylcyclohex-2-en-1-ol: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 5,5-dimethylcyclohex-2-en-1-ol, a valuable intermediate in organic synthesis. This protocol is designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 5,5-dimethylcyclohex-2-en-1-ol, a valuable intermediate in organic synthesis. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind the chosen methodology. The synthesis is presented in two key stages: the preparation of the precursor ketone, 5,5-dimethylcyclohex-2-en-1-one, followed by its selective reduction to the target allylic alcohol.

Introduction

5,5-Dimethylcyclohex-2-en-1-ol is a chiral allylic alcohol with applications in the synthesis of complex natural products and pharmaceutical agents. Its stereocenter and versatile functional groups make it an important building block. The most reliable and selective method for its preparation is the Luche reduction of the corresponding α,β-unsaturated ketone. This method, employing sodium borohydride in the presence of a cerium(III) salt, offers exceptional chemoselectivity for 1,2-reduction, minimizing the formation of the saturated ketone byproduct that can result from 1,4-conjugate addition.

Part 1: Synthesis of the Starting Material: 5,5-dimethylcyclohex-2-en-1-one

The journey to our target alcohol begins with the preparation of the α,β-unsaturated ketone precursor. A common and well-documented route starts from 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone.

Reaction Scheme:
Step-by-Step Protocol for 5,5-dimethylcyclohex-2-en-1-one:

This multi-step synthesis requires careful execution and purification at each stage. An alternative, though potentially less direct for this specific isomer, involves the modification of isophorone, a bulk chemical derived from acetone condensation.[1][2][3]

A more controlled and widely cited laboratory-scale synthesis begins with the readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[4][5][6] The process involves the reduction of one ketone, followed by bromination and elimination to introduce the double bond.

Part 2: Selective Reduction to 5,5-dimethylcyclohex-2-en-1-ol via Luche Reduction

The cornerstone of this synthesis is the Luche reduction, a method renowned for its high selectivity in reducing α,β-unsaturated ketones to their corresponding allylic alcohols.[7][8]

The Causality Behind the Choice of the Luche Reduction

Standard hydride-reducing agents like sodium borohydride can often lead to a mixture of 1,2- and 1,4-addition products with α,β-unsaturated ketones. The Luche reduction overcomes this by employing cerium(III) chloride. The Ce³⁺ ion acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it a "harder" electrophilic center. According to Hard-Soft Acid-Base (HSAB) theory, this favors attack by a "hard" nucleophile. In the methanolic solvent, sodium borohydride is thought to form various sodium methoxyborohydrides, which are considered "harder" hydride donors than the parent borohydride. This combination of an activated carbonyl and a hard hydride source directs the reduction selectively to the carbonyl carbon (1,2-addition), yielding the desired allylic alcohol.

Experimental Workflow Diagram

Luche_Reduction_Workflow cluster_preparation Reaction Setup cluster_reaction Reduction cluster_workup Workup cluster_purification Purification start Dissolve 5,5-dimethylcyclohex-2-en-1-one and CeCl3·7H2O in Methanol cool Cool to 0 °C in an ice bath start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at 0 °C and monitor by TLC add_nabh4->stir quench Quench with saturated aq. NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by Silica Gel Chromatography dry->purify characterize Characterize the Product purify->characterize

Sources

Application

Luche reduction of 5,5-dimethylcyclohex-2-en-1-one to 5,5-dimethylcyclohex-2-en-1-ol

Introduction: The Strategic Advantage of the Luche Reduction In the landscape of synthetic organic chemistry, the selective transformation of functional groups in the presence of others is a paramount challenge. The redu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Luche Reduction

In the landscape of synthetic organic chemistry, the selective transformation of functional groups in the presence of others is a paramount challenge. The reduction of α,β-unsaturated ketones presents a classic problem of chemoselectivity: the competition between 1,2-addition to the carbonyl group to yield an allylic alcohol and 1,4-conjugate addition to the carbon-carbon double bond. While powerful reducing agents like lithium aluminum hydride often lack selectivity, and sodium borohydride alone can yield mixtures of products, the Luche reduction emerges as a highly effective and mild method for the exclusive 1,2-reduction of enones.[1]

Developed by Jean-Louis Luche in 1978, this method employs a combination of sodium borohydride (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent, typically methanol.[2] The remarkable selectivity of the Luche reduction is attributed to the role of the cerium(III) ion. It is a Lewis acid that coordinates to the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon.[3] Furthermore, in the presence of methanol, the cerium salt facilitates the in situ formation of sodium trimethoxyborohydride, a "harder" reducing agent according to Hard-Soft Acid-Base (HSAB) theory. This harder nucleophile preferentially attacks the "harder" electrophilic center, the carbonyl carbon, leading to the desired allylic alcohol with high fidelity.[2][3]

This application note provides a comprehensive guide to the Luche reduction of 5,5-dimethylcyclohex-2-en-1-one to 5,5-dimethylcyclohex-2-en-1-ol, a valuable transformation for the synthesis of various organic intermediates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the expected outcomes and characterization, all while emphasizing the practical insights required for successful execution in a research and development setting.

Reaction Scheme and Mechanism

The Luche reduction of 5,5-dimethylcyclohex-2-en-1-one proceeds as follows:

Luche Reduction cluster_reagents start 5,5-Dimethylcyclohex-2-en-1-one product 5,5-Dimethylcyclohex-2-en-1-ol start->product reagents NaBH4, CeCl3·7H2O Methanol, 0 °C to rt

Sources

Method

Application Note: Enantioselective Synthesis Methods for Chiral 5,5-Dimethylcyclohex-2-en-1-ol

Introduction & Strategic Overview Chiral allylic alcohols, specifically 5,5-dimethylcyclohex-2-en-1-ol , are critical building blocks in the synthesis of complex terpenoids, odoriferous lactones, and pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Chiral allylic alcohols, specifically 5,5-dimethylcyclohex-2-en-1-ol , are critical building blocks in the synthesis of complex terpenoids, odoriferous lactones, and pharmaceutical intermediates [1]. The presence of the gem-dimethyl group at the C5 position introduces unique steric constraints that can influence the facial selectivity during reduction or enzymatic docking.

As a Senior Application Scientist, selecting the optimal enantioselective route requires balancing enantiomeric excess (ee), scalability, and operational safety. This guide details three field-proven methodologies for accessing highly enantioenriched 5,5-dimethylcyclohex-2-en-1-ol:

  • Corey-Bakshi-Shibata (CBS) Reduction

  • Noyori Asymmetric Transfer Hydrogenation (ATH)

  • Lipase-Catalyzed Kinetic Resolution

Mechanistic Causality
  • CBS Reduction: Utilizes a chiral oxazaborolidine catalyst to coordinate both the borane reducing agent and the prochiral ketone (5,5-dimethylcyclohex-2-en-1-one). The catalyst's rigid bicyclic structure forces the hydride transfer to occur exclusively on the less sterically hindered face of the ketone [3].

  • Noyori ATH: Employs a Ru(II)-TsDPEN complex. The reaction proceeds via a concerted outer-sphere mechanism where a hydride (from Ru) and a proton (from the amine ligand) are simultaneously transferred to the ketone face, dictated by the chiral diamine ligand's spatial arrangement [4].

  • Enzymatic Resolution: Relies on the exquisite active-site geometry of Candida antarctica Lipase B (CALB). The enzyme selectively acylates one enantiomer of the racemic alcohol using an irreversible acyl donor (vinyl acetate), leaving the opposite enantiomer untouched [1, 2].

Synthesis Workflow & Decision Matrix

Workflow for the enantioselective synthesis of chiral 5,5-dimethylcyclohex-2-en-1-ol.

Table 1: Comparative Data for Synthetic Routes
MethodologyReagents / CatalystMax Theoretical YieldTypical eeScalabilityPrimary Advantage
CBS Reduction (R)- or (S)-Me-CBS, BH₃·SMe₂100%92 - 96%ModerateHighly predictable stereocontrol.
Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN]100%>98%HighCost-effective at scale; mild conditions.
Kinetic Resolution Novozyme 435 (CALB)50%>96%HighExtremely mild; green chemistry profile.

Experimental Protocols (Self-Validating Systems)

Protocol A: Corey-Bakshi-Shibata (CBS) Reduction

Designed for rapid, predictable access to either enantiomer based on the choice of (R)- or (S)-CBS catalyst.

Causality & Validation: The slow, simultaneous addition of the ketone and borane to the catalyst solution ensures that the uncatalyzed background reduction (which yields racemic product) is outcompeted by the highly rapid catalyzed pathway [3].

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add (R)-Me-CBS catalyst (0.1 equiv, 1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Strict temperature control is required to maximize facial selectivity.

  • Simultaneous Addition: Prepare two separate syringes:

    • Syringe 1: 5,5-dimethylcyclohex-2-en-1-one (1.0 equiv, 10.0 mmol) in 10 mL THF.

    • Syringe 2: Borane-dimethyl sulfide (BH₃·SMe₂) (0.6 equiv, 6.0 mmol) in 10 mL THF. Add both solutions simultaneously via a syringe pump over 2 hours into the -20 °C catalyst solution.

  • Reaction Monitoring: Stir for an additional 30 minutes. Validate completion via TLC (Hexanes/EtOAc 4:1, UV/KMnO₄ stain). The ketone spot ( Rf​≈0.6 ) should completely disappear, replaced by the alcohol ( Rf​≈0.3 ).

  • Quench & Workup: Carefully quench the reaction by the dropwise addition of absolute methanol (5 mL) at -20 °C to destroy excess borane. Caution: Vigorous hydrogen gas evolution. Warm to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Ideal for process-scale synthesis due to the avoidance of highly reactive borane reagents.

Causality & Validation: Formic acid serves as the hydride source, while triethylamine acts as a buffer to maintain the optimal pH for the Ru-hydride intermediate formation [4]. The reaction is driven forward by the continuous evolution of CO₂ gas.

  • Catalyst Activation: In a dry 50 mL flask under argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM, 15 mL).

  • Substrate Addition: Add 5,5-dimethylcyclohex-2-en-1-one (10.0 mmol) to the deep red catalyst solution.

  • Hydride Transfer: Add a pre-mixed azeotropic solution of Formic Acid/Triethylamine (5:2 molar ratio, 3.0 mL).

  • Incubation & Validation: Stir the mixture at 25 °C. Attach a bubbler to monitor CO₂ evolution. The reaction is self-validating: when gas evolution ceases (typically 12-16 hours), the transfer hydrogenation is complete. Confirm via GC-FID.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 × 15 mL) to remove excess formic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the highly enantioenriched alcohol.

Protocol C: Lipase-Catalyzed Kinetic Resolution

The method of choice for generating highly pure enantiomers using biocatalysis [1, 2].

Causality & Validation: CALB selectively acylates the (R)-enantiomer of the allylic alcohol. The reaction must be strictly halted at exactly 50% conversion. Proceeding past 50% will result in the slow acylation of the (S)-enantiomer, drastically lowering the ee of the unreacted alcohol.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve racemic 5,5-dimethylcyclohex-2-en-1-ol (20.0 mmol) in diisopropyl ether (100 mL).

  • Acyl Donor: Add vinyl acetate (3.0 equiv, 60.0 mmol). Vinyl acetate is chosen because the byproduct, acetaldehyde, tautomerizes and evaporates, rendering the acylation irreversible.

  • Enzyme Addition: Add Novozyme 435 (immobilized Candida antarctica Lipase B, 200 mg).

  • Incubation & Strict Monitoring: Incubate in an orbital shaker at 35 °C (150 rpm). Monitor the reaction meticulously using chiral GC.

  • Termination: Once exactly 50% conversion is reached (comparing the integration of the formed acetate vs. the remaining alcohol), immediately filter the mixture to remove the immobilized enzyme. (The enzyme can be washed with hexane and reused).

  • Separation: Separate the unreacted enantiopure alcohol from the acylated enantiomer via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation Standards

To ensure the trustworthiness of the synthesized chiral 5,5-dimethylcyclohex-2-en-1-ol, enantiomeric excess must be quantified using Chiral Gas Chromatography (GC) .

  • Column: Cyclodex-B or equivalent chiral stationary phase (30 m × 0.25 mm × 0.25 µm).

  • Conditions: Isothermal oven temperature at 110 °C, Helium carrier gas.

  • Validation: Inject a racemic standard first to ensure baseline resolution of the two enantiomers before analyzing the enantioenriched products.

References

  • Journal of Agricultural and Food Chemistry, 52(6): 1630-1634 (2004).
  • Journal of Molecular Catalysis B Enzymatic, 32(1): 33-51 (2004).
  • Journal of the American Chemical Society, 109: 5551-5553 (1987).
  • Accounts of Chemical Research, ACS Publications (1997).
Application

Application Note: 5,5-Dimethylcyclohex-2-en-1-ol as a Versatile Building Block in Terpene Synthesis

Executive Summary This application note provides a comprehensive, field-validated guide for utilizing 5,5-dimethylcyclohex-2-en-1-ol in the semi-synthesis and total synthesis of monoterpenoids. Targeted at researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-validated guide for utilizing 5,5-dimethylcyclohex-2-en-1-ol in the semi-synthesis and total synthesis of monoterpenoids. Targeted at researchers and drug development professionals, this document outlines the mechanistic rationale and step-by-step protocols for enzymatic kinetic resolution, Johnson-Claisen rearrangements, and iodolactonization. These methodologies enable the stereospecific construction of bicyclic terpenoid lactones, which are highly valued for their potent antifeedant activities and unique odoriferous properties[1].

Introduction & Mechanistic Rationale

5,5-dimethylcyclohex-2-en-1-ol is a highly versatile cyclic allylic alcohol utilized extensively to synthesize derivatives featuring a p-menthane skeleton[2]. The structural significance of this building block lies in two key features:

  • The Gem-Dimethyl Group : Positioned at C5, it provides critical steric bulk that mimics the isopropyl or gem-dimethyl moieties found in natural terpenes (e.g., pulegone, isopulegol). This steric hindrance strictly directs the facial selectivity of subsequent cycloadditions and epoxidations.

  • The Allylic Alcohol Moiety : This functional group serves as a dual-purpose handle. It allows for highly enantioselective kinetic resolution via lipases[1], and it acts as the initiation site for[3,3]-sigmatropic rearrangements, enabling the stereospecific construction of adjacent carbon-carbon bonds[2].

Protocol 1: Enzymatic Kinetic Resolution

Mechanistic Rationale : The synthesis of chiral terpenoids requires enantiopure starting materials because chiral discrimination is of primary importance in biological activity and odor perception[2]. Lipases, such as Candida antarctica lipase B (Novozyme 435), selectively acylate the (R)-enantiomer of 5,5-dimethylcyclohex-2-en-1-ol using a vinyl ester as the acyl donor.

Self-Validation System : The reaction is inherently self-validating. The use of vinyl acetate ensures that the byproduct (vinyl alcohol) immediately tautomerizes into acetaldehyde and evaporates, making the transesterification irreversible. Furthermore, the reaction naturally halts at exactly ~50% conversion, yielding the (R)-acetate and the unreacted (S)-alcohol with >96% enantiomeric excess (ee)[1].

Step-by-Step Methodology:
  • Preparation : Dissolve racemic 5,5-dimethylcyclohex-2-en-1-ol (10 mmol) in 50 mL of anhydrous diisopropyl ether.

  • Acyl Donor Addition : Add vinyl acetate (30 mmol) to the solution.

  • Biocatalyst Addition : Introduce 100 mg of Novozyme 435 (immobilized lipase).

  • Incubation : Stir the suspension at 30°C. Monitor the reaction via chiral GC.

  • Termination : Once 50% conversion is reached (typically 24-48 hours), filter the mixture to remove the immobilized enzyme.

  • Separation : Concentrate the filtrate under reduced pressure and separate the (R)-acetate from the unreacted (S)-alcohol using silica gel column chromatography (eluent: hexane/ethyl acetate, 9:1).

  • Hydrolysis (Optional) : Hydrolyze the (R)-acetate using K2CO3 in methanol to recover the enantiopure (R)-5,5-dimethylcyclohex-2-en-1-ol.

EnzymaticResolution A Racemic 5,5-Dimethylcyclohex-2-en-1-ol B Lipase (Novozyme 435) + Vinyl Acetate A->B Acylation C (R)-Acetate (Enantiopure) B->C Transesterification D (S)-Alcohol (Enantiopure) B->D Unreacted

Workflow for the enzymatic kinetic resolution of racemic 5,5-dimethylcyclohex-2-en-1-ol.

Protocol 2: Johnson-Claisen Rearrangement to γ,δ-Unsaturated Esters

Mechanistic Rationale : To build the bicyclic terpenoid framework, the allylic alcohol is converted into a γ,δ-unsaturated ester. The Johnson-Claisen rearrangement is employed because it proceeds via a highly ordered chair-like transition state. The stereochemistry of the starting allylic alcohol strictly dictates the stereochemistry of the newly formed C-C bond, ensuring high diastereoselectivity[2].

Self-Validation System : The reaction is performed in a Dean-Stark apparatus. The collection of ethanol in the trap provides a direct, visual confirmation of the transesterification progress. Measuring the theoretical yield of ethanol (2 equivalents relative to the alcohol) validates the complete formation of the intermediate ketene acetal before the sigmatropic rearrangement occurs.

Step-by-Step Methodology:
  • Mixture Preparation : In a round-bottom flask equipped with a Dean-Stark trap, combine enantiopure (S)-5,5-dimethylcyclohex-2-en-1-ol (5 mmol) and triethyl orthoacetate (25 mmol).

  • Acid Catalysis : Add a catalytic amount of propionic acid (0.25 mmol). Causality: A weak acid catalyzes the formation of the mixed orthoester without dehydrating the sensitive allylic alcohol.

  • Heating : Heat the mixture to 140°C. The Dean-Stark trap will collect the ethanol byproduct, driving the equilibrium forward.

  • Rearrangement : Maintain the temperature for 4 hours to allow the [3,3]-sigmatropic rearrangement to complete.

  • Workup : Cool to room temperature, dilute with diethyl ether, and wash with 5% NaHCO3 and brine. Dry over anhydrous MgSO4 and concentrate to yield the γ,δ-unsaturated ethyl ester.

Protocol 3: Iodolactonization to Bicyclic Terpenoid Lactones

Mechanistic Rationale : The γ,δ-unsaturated ester is saponified to the corresponding acid, which is then subjected to iodolactonization. Electrophilic iodine attacks the alkene, forming an intermediate iodonium ion. The sterically less hindered face is attacked by the pendant carboxylate group, forming a stable bicyclic γ-lactone or δ-lactone system. This structural motif is responsible for potent antifeedant activity against pests like the lesser mealworm (Alphitobius diaperinus)[1].

Self-Validation System : The persistence of the dark brown iodine color throughout the 24-hour reaction validates that the electrophile remains in excess, ensuring complete consumption of the alkene. The subsequent rapid decolorization upon adding Na2S2O3 confirms the successful quenching of unreacted iodine.

Step-by-Step Methodology:
  • Saponification : Dissolve the γ,δ-unsaturated ester in a 1:1 mixture of THF and 2M NaOH. Stir at reflux for 2 hours. Acidify with 1M HCl and extract with ethyl acetate to isolate the free acid.

  • Iodination Setup : Dissolve the acid (3 mmol) in a mixture of 0.5 M aqueous NaHCO3 (15 mL) and diethyl ether (15 mL).

  • Iodine Addition : Slowly add a solution of iodine (9 mmol) and potassium iodide (27 mmol) in water (15 mL) to the biphasic mixture at 0°C.

  • Cyclization : Stir the mixture at room temperature in the dark for 24 hours.

  • Quenching : Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) until the solution turns completely colorless.

  • Extraction : Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the iodolactone.

  • Dehalogenation (Optional) : Remove the iodine atom using tributyltin hydride (Bu3SnH) and AIBN in refluxing benzene to obtain the final saturated terpenoid lactone[2].

SyntheticPathway N1 Enantiopure 5,5-Dimethylcyclohex-2-en-1-ol N2 Johnson-Claisen Rearrangement (Triethyl orthoacetate, H+) N1->N2 [3,3]-Sigmatropic N3 γ,δ-Unsaturated Ester N2->N3 Heat, 140°C N4 Hydrolysis & Iodolactonization (I2, KI, NaHCO3) N3->N4 Saponification N5 Bicyclic Terpenoid Lactone (Antifeedant / Odorant) N4->N5 Cyclization

Synthetic pathway from 5,5-dimethylcyclohex-2-en-1-ol to bicyclic terpenoid lactones.

Quantitative Data Summaries

The following table summarizes the quantitative data for the enzymatic resolution and the properties of the resulting lactone derivatives, demonstrating the efficiency of 5,5-dimethylcyclohex-2-en-1-ol as a chiral precursor[1][2].

Compound / IntermediateEnantiomeric Excess (ee)Yield (%)Biological / Odoriferous Property
(R)-5,5-dimethylcyclohex-2-en-1-yl acetate> 96%48%N/A (Synthetic Intermediate)
(S)-5,5-dimethylcyclohex-2-en-1-ol> 96%49%N/A (Synthetic Intermediate)
(1S, 5R)-Bicyclic Iodolactone> 95%82%Precursor to Odorants
(1S, 5R)-Bicyclic Terpenoid Lactone> 95%88% (from iodo)Sweet, minty odor; Antifeedant

References

  • Dams, I., Białońska, A., Ciunik, Z., & Wawrzeńczyk, C. (2004). Lactones. 21. Synthesis and Odoriferous Properties of Lactones with the p-Menthane System. Journal of Agricultural and Food Chemistry.
  • Szczepanik, M., Dams, I., & Wawrzeńczyk, C. (2008). Terpenoid lactones with the p-menthane system as feeding deterrents to the lesser mealworm, Alphitobius diaperinus.

Sources

Method

Catalytic hydrogenation protocols for 5,5-dimethylcyclohex-2-en-1-ol

An Application Guide to the Catalytic Hydrogenation of 5,5-dimethylcyclohex-2-en-1-ol Abstract This comprehensive guide provides detailed application notes and protocols for the catalytic hydrogenation of 5,5-dimethylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Hydrogenation of 5,5-dimethylcyclohex-2-en-1-ol

Abstract

This comprehensive guide provides detailed application notes and protocols for the catalytic hydrogenation of 5,5-dimethylcyclohex-2-en-1-ol. The primary objective of this reaction is the synthesis of 5,5-dimethylcyclohexan-1-ol, a saturated alcohol with potential applications in fine chemical and pharmaceutical synthesis. A critical aspect of this transformation is the control of diastereoselectivity, yielding either the cis or trans isomer. This document explores various catalytic systems, including both heterogeneous and homogeneous catalysts, and elucidates the mechanistic principles that govern their reactivity and stereochemical outcomes. Protocols are presented with an emphasis on the rationale behind experimental choices, enabling researchers to select and optimize conditions for their specific synthetic goals.

Introduction: The Significance of Stereocontrol

The catalytic hydrogenation of alkenes is a fundamental and powerful transformation in organic synthesis, offering a direct route to saturated compounds.[1] For a substrate like 5,5-dimethylcyclohex-2-en-1-ol, the reduction of the carbon-carbon double bond produces 5,5-dimethylcyclohexan-1-ol. This product can exist as two distinct diastereomers: cis and trans, depending on the relative orientation of the hydroxyl and methyl groups on the cyclohexane ring.

The stereochemical outcome of the hydrogenation is of paramount importance as different stereoisomers can exhibit varied biological activities and physical properties. The challenge and opportunity for the synthetic chemist lie in selecting a catalytic protocol that selectively produces the desired diastereomer. This guide will detail methods to steer the reaction towards either the cis or trans product by leveraging the principles of heterogeneous and homogeneous catalysis.

Caption: Reaction scheme for the hydrogenation of 5,5-dimethylcyclohex-2-en-1-ol.

Mechanistic Principles: Directing the Hydrogen Addition

The diastereoselectivity of the hydrogenation is determined by which face of the alkene coordinates to the catalyst surface (in heterogeneous catalysis) or the metal center (in homogeneous catalysis). Two competing factors are at play:

  • Steric Hindrance: The catalyst will preferentially adsorb to the less sterically hindered face of the molecule. For 5,5-dimethylcyclohex-2-en-1-ol, the gem-dimethyl group at the C5 position presents significant steric bulk, potentially hindering hydrogen delivery from that face.

  • Hydroxyl Group Directing Effect (Haptophilicity): The hydroxyl group can coordinate to the metal catalyst, anchoring it to one face of the molecule and directing the delivery of hydrogen atoms to the double bond from that same face (syn-addition).[2][3] This effect is particularly pronounced with certain homogeneous catalysts like those based on rhodium and iridium.[2]

The choice of catalyst and reaction conditions determines which of these effects dominates, thus controlling the stereochemical outcome.

Heterogeneous Catalysis Protocols

Heterogeneous catalysts are solid materials that are insoluble in the reaction medium. They are widely used due to their ease of separation from the reaction mixture (e.g., by filtration), reusability, and general robustness.[4] For the hydrogenation of 5,5-dimethylcyclohex-2-en-1-ol, standard catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel are effective.

With these catalysts, the stereochemical outcome is often a competition between steric approach control and hydroxyl-group direction. In non-polar solvents, steric hindrance typically dominates, leading to the delivery of hydrogen from the face opposite the bulky gem-dimethyl group.

Protocol 3.1: Palladium on Carbon (Pd/C) Hydrogenation

Palladium is a highly active and selective catalyst for the hydrogenation of unsaturated hydrocarbons.[5] This protocol is a reliable method for general-purpose reduction of the double bond.

  • Objective: To produce 5,5-dimethylcyclohexan-1-ol with selectivity often favoring the isomer resulting from attack on the less sterically hindered face.

  • Materials:

    • 5,5-dimethylcyclohex-2-en-1-ol

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

    • Parr hydrogenator or a balloon setup

  • Procedure:

    • In a suitable pressure vessel, dissolve 5,5-dimethylcyclohex-2-en-1-ol (1.0 eq) in the chosen solvent (e.g., ethanol, approx. 0.1 M concentration).

    • Carefully add 10% Pd/C (1-5 mol% Pd). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi).[6]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or distillation as needed.

Protocol 3.2: Platinum Dioxide (Adam's Catalyst) Hydrogenation

Platinum catalysts are highly effective for hydrogenation and can be used under mild conditions.[7] Adam's catalyst (PtO₂) is a common precursor that is reduced in situ to form active platinum nanoparticles.

  • Objective: To achieve complete saturation of the double bond, often under very mild conditions.

  • Materials:

    • 5,5-dimethylcyclohex-2-en-1-ol

    • Platinum(IV) oxide (PtO₂)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of 5,5-dimethylcyclohex-2-en-1-ol (1.0 eq) in the chosen solvent, add PtO₂ (1-3 mol%).

    • Connect the flask to a hydrogen source (balloon or Parr apparatus).

    • Evacuate and backfill the system with hydrogen three times.

    • Stir the mixture under a positive pressure of hydrogen (1 atm is usually sufficient) at room temperature. The initial dark brown suspension will turn black as the PtO₂ is reduced to active Pt.

    • Monitor the reaction until hydrogen uptake ceases or analysis (TLC, GC) shows full conversion.

    • Workup is identical to the Pd/C protocol: filter through Celite® and concentrate the solvent.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Dissolve Substrate in Solvent B Add Catalyst (e.g., Pd/C) A->B C Seal & Purge Vessel (N2 then H2) B->C D Pressurize with H2 (1-4 atm) C->D E Stir Vigorously at Room Temp D->E F Monitor Reaction (TLC / GC) E->F G Vent H2 & Purge N2 F->G H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for a typical heterogeneous hydrogenation.

Homogeneous Catalysis for High Diastereoselectivity

Homogeneous catalysts are soluble in the reaction medium, which allows for high interaction with the substrate and often leads to milder reaction conditions and higher selectivity.[8] For allylic alcohols, catalysts that can coordinate to the hydroxyl group are exceptionally effective at directing the stereochemical outcome.

The Role of Directed Hydrogenation

Iridium and rhodium-based catalysts, such as Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆), are renowned for their ability to catalyze hydroxyl-directed hydrogenations.[2] The catalyst coordinates to both the alkene and the nearby hydroxyl group, forming a chelated intermediate. This locks the substrate into a specific conformation, and hydrogen is delivered exclusively to the face of the double bond complexed to the metal. This approach provides a powerful method for producing the syn-hydrogenation product (relative to the hydroxyl group).

cluster_mech Hydroxyl-Directed Hydrogenation A Allylic Alcohol Substrate C Chelated Intermediate (Catalyst binds to OH and C=C) A->C Coordination B Homogeneous Catalyst (e.g., [Ir] or [Rh]) B->C D Syn-Delivery of H2 C->D E Directed Product Release D->E

Caption: Simplified logic of hydroxyl-directed homogeneous hydrogenation.

Protocol 4.1: Iridium-Catalyzed Directed Hydrogenation
  • Objective: To synthesize the syn-diastereomer of 5,5-dimethylcyclohexan-1-ol with high selectivity.

  • Materials:

    • 5,5-dimethylcyclohex-2-en-1-ol

    • Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) or similar Ir/Rh complex

    • Dichloromethane (DCM) or other non-coordinating solvent

    • Hydrogen gas (H₂)

  • Procedure:

    • Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and solvents should be degassed.

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the iridium catalyst (0.5-2 mol%).

    • Add degassed dichloromethane via syringe.

    • Add the 5,5-dimethylcyclohex-2-en-1-ol substrate (1.0 eq).

    • Purge the system thoroughly with hydrogen gas.

    • Maintain a positive pressure of hydrogen (1 atm balloon is sufficient) and stir the solution at room temperature.

    • Monitor the reaction by TLC or GC-MS. These reactions are often very fast (minutes to a few hours).

    • Once complete, the solvent can be removed under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by further purification if necessary.

Comparative Summary of Protocols

The choice of protocol depends heavily on the desired stereochemical outcome, cost considerations, and available equipment.

Protocol Catalyst System Typical Conditions Key Advantages Expected Major Diastereomer
3.1 10% Pd/C (Heterogeneous)1-4 atm H₂, EtOH, RTRobust, easy workup, recyclable catalystDependent on steric vs. directing effects; often favors attack from the less hindered face.
3.2 PtO₂ (Heterogeneous)1 atm H₂, EtOH/AcOH, RTHigh activity, mild conditionsSimilar to Pd/C, outcome is substrate and solvent dependent.
4.1 [Ir(cod)(PCy₃)(py)]PF₆ (Homogeneous)1 atm H₂, DCM, RTHigh diastereoselectivity, very fastSyn-product (relative to OH group) due to directing effect.[2]

Troubleshooting and Safety Considerations

  • Incomplete Reaction: May be caused by catalyst poisoning (e.g., by sulfur or halide impurities) or insufficient hydrogen pressure/agitation. Ensure pure reagents and solvents. For heterogeneous reactions, increasing catalyst loading or hydrogen pressure can help.

  • Catalyst Handling: Many hydrogenation catalysts, especially Raney Nickel and dry Pd/C, are pyrophoric and must be handled with care, preferably under a blanket of solvent or inert gas.

  • Hydrogen Safety: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly sealed and rated for the pressures used.

Conclusion

The catalytic hydrogenation of 5,5-dimethylcyclohex-2-en-1-ol is a versatile reaction for which the stereochemical outcome can be effectively controlled. For general-purpose reduction where a mixture of diastereomers is acceptable or where the product can be easily separated, robust and cost-effective heterogeneous catalysts like Pd/C and PtO₂ are excellent choices. For applications demanding high stereochemical purity, the use of a directed homogeneous hydrogenation with an iridium or rhodium catalyst is the superior strategy, providing predictable and high-yield access to the syn-diastereomer. The protocols and principles outlined in this guide provide a solid foundation for researchers to achieve their desired synthetic outcomes.

References

  • Zhang, W., et al. (2020). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science.

  • Gao, K., et al. (2022). Asymmetric Hydrogenation of Racemic Allylic Alcohols via an Isomerization–Dynamic Kinetic Resolution Cascade. The Journal of Organic Chemistry.

  • Seto, C. (2003). Asymmetric Transfer Hydrogenation of Allylic Alcohols. eRepository @ Seton Hall.

  • Schmalz, H.-G., et al. (2001). Diastereoselective hydrogenation of the homo-allylic alcohol 5. ResearchGate.

  • Vautravers, N. S., et al. (2011). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. PMC.

  • Li, B., et al. (2022). Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones. ACS Publications.

  • González-Marcos, J. A., et al. (1982). Catalytic Hydrogenation of Cyclohexene. ScienceDirect.

  • Levy-Ontman, O., et al. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ACG Publications.

  • Chem LibreTexts. (n.d.). Homogeneous vs Heterogeneous Catalysts.

  • Al-Amin, M., et al. (2018). Ecofriendly Palladium on Wool Nanocatalysts for Cyclohexene Hydrogenation. MDPI.

  • Williams, T. J., et al. (2015). Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes: effective conversion of amines and anilines into amides. RSC Publishing.

  • Chen, J., et al. (2016). Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes. ACS Catalysis.

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis.

  • Vaia. (n.d.). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol.

  • Levy-Ontman, O., et al. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ResearchGate.

  • ScienceDirect. (n.d.). Mechanistic comparison of heterogeneous and homogeneous hydrogenation.

  • Crabtree, R. H., & Davis, M. W. (1983). Occurrence and Origin of a Pronounced Directing Effect of a Hydroxyl Group in Hydrogenation with [Ir(cod)P-C-Hx3(Py)]PF6. Organometallics.

  • Barth, J. V., et al. (1998). Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. 1. The Journal of Organic Chemistry.

  • SlidePlayer. (2023). HOMOGENEOUS CATALYSIS.

  • J. Am. Chem. Soc. (2020). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube.

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press.

  • C&CS. (n.d.). Platinum catalysts.

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Catalysis Eprints database.

  • Yamauchi, Y., et al. (2012). Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts. Nature Communications.

  • Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation.

  • Chad's Prep. (2020). Catalytic Hydrogenation of Alkenes. YouTube.

Sources

Application

Application Note: Stereoselective Epoxidation of 5,5-Dimethylcyclohex-2-en-1-ol using mCPBA

Introduction & Mechanistic Rationale The epoxidation of cyclic allylic alcohols is a cornerstone transformation in synthetic organic chemistry and drug development, prized for its predictable diastereoselectivity. When r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The epoxidation of cyclic allylic alcohols is a cornerstone transformation in synthetic organic chemistry and drug development, prized for its predictable diastereoselectivity. When reacting 5,5-dimethylcyclohex-2-en-1-ol with meta-chloroperoxybenzoic acid (mCPBA), the reaction proceeds with exceptionally high syn-selectivity[1].

The causality behind this stereocontrol lies in the Henbest Rule . In the transition state, the hydroxyl (-OH) group of the allylic alcohol acts as a hydrogen-bond donor, tethering the electrophilic peracid oxygen of mCPBA to the same face of the alkene[1].

Furthermore, the conformational dynamics of the 5,5-dimethylcyclohex-2-en-1-ol ring heavily influence the reaction. The bulky gem-dimethyl group at the C5 position forces the ring into a half-chair conformation where one methyl group is pseudo-axial. To avoid severe 1,3-diaxial steric clashes, the C1 hydroxyl group strongly prefers the pseudo-equatorial position. A pseudo-equatorial allylic alcohol is optimally aligned to direct the incoming mCPBA to the syn-face, yielding syn-2,3-epoxy-5,5-dimethylcyclohexan-1-ol as the overwhelming major product[1].

Experimental Design & Causality

To ensure a robust and self-validating protocol, every reagent and condition is selected based on strict mechanistic requirements:

  • Solvent Selection (Dichloromethane): The reaction must be run in a non-coordinating, non-polar solvent like anhydrous CH₂Cl₂ (DCM). If a protic solvent (e.g., methanol) were used, it would competitively hydrogen-bond with both the substrate and mCPBA, disrupting the organized transition state and eroding the syn stereoselectivity.

  • Temperature Control (0 °C to RT): Peracid oxidations are exothermic. Initiating the reaction at 0 °C prevents thermal runaway and maximizes the energy difference between the syn and anti transition states, locking in the stereoselectivity[2].

  • Reductive Quench (Na₂S₂O₃): mCPBA is a shock-sensitive peroxide. Adding sodium thiosulfate quantitatively reduces unreacted mCPBA into harmless meta-chlorobenzoic acid (mCBA), ensuring the organic layer is safe to concentrate[2].

  • Basic Wash (NaHCO₃): The byproduct of the oxidation is mCBA (pKa ~3.8). Washing the organic phase with saturated aqueous NaHCO₃ (pH ~8) deprotonates the mCBA, partitioning the resulting sodium salt entirely into the aqueous layer[2]. This is critical; residual acid during concentration can trigger unwanted epoxide ring-opening (e.g., Payne rearrangement or diol formation)[3].

Quantitative Stereoselectivity Data

The necessity of the free hydroxyl group for syn-direction is validated by comparing the epoxidation of 5,5-dimethylcyclohex-2-en-1-ol against its protected derivatives. When the hydrogen-bond donor is removed, steric factors dominate, reversing the selectivity[1].

Substrate Directing GroupMajor DiastereomerDiastereomeric Ratio (syn:anti)Mechanistic Driver
Free -OH (Alcohol)syn-epoxide> 95:5H-bonding (Henbest transition state)
-OAc (Acetate)anti-epoxide< 20:80Steric shielding, lack of H-bond donor
-OTBS (Silyl Ether)anti-epoxide< 5:95Severe steric hindrance directing to opposite face

Mechanistic Workflow Diagram

EpoxidationLogic Substrate 5,5-dimethylcyclohex-2-en-1-ol (Allylic Alcohol) TS Hydrogen-Bonded Transition State (OH directs to syn-face) Substrate->TS Allylic OH Participation Reagents mCPBA in DCM (Electrophilic Oxidant) Reagents->TS Peracid Activation Syn syn-Epoxy Alcohol (Major Product >95%) TS->Syn Favored (Henbest Rule) Anti anti-Epoxy Alcohol (Minor Product <5%) TS->Anti Disfavored (Steric Clash) Workup Quench: Na2S2O3 Wash: NaHCO3 Syn->Workup Purification Pure syn-Epoxide Workup->Purification

Fig 1: Mechanistic logic and workflow for mCPBA epoxidation of 5,5-dimethylcyclohex-2-en-1-ol.

Step-by-Step Experimental Protocol

Materials Required:

  • 5,5-dimethylcyclohex-2-en-1-ol (1.0 equiv)

  • mCPBA (70-77% w/w, moisture stabilized) (1.2 to 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)

  • Saturated aqueous NaHCO₃ (Sodium bicarbonate)

  • Brine & Anhydrous Na₂SO₄

Methodology:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-dimethylcyclohex-2-en-1-ol (1.0 equiv) in anhydrous DCM to achieve a 0.2 M substrate concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes[2].

  • Oxidant Addition: Weigh out mCPBA (1.5 equiv). Add the solid mCPBA portion-wise over 10 minutes to the stirring solution[2]. Self-Validation Check: The solution may become slightly cloudy as the reaction progresses and mCBA (which is less soluble in DCM than mCPBA) begins to precipitate.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexanes eluent. Self-Validation Check: The alkene starting material will appear as a non-polar spot, while the resulting syn-epoxy alcohol will appear as a significantly more polar spot. Visualize using a KMnO₄ stain (alkene oxidizes immediately; epoxide does not).

  • Reductive Quench: Once TLC confirms complete consumption of the starting material, cool the flask back to 0 °C. Slowly add a volume of saturated aqueous Na₂S₂O₃ equal to the volume of DCM used[2]. Stir vigorously for 30 minutes to ensure complete destruction of unreacted peroxides.

  • Basic Wash & Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to remove all traces of mCBA[2][3]. Self-Validation Check: The evolution of CO₂ gas during the first NaHCO₃ wash confirms the neutralization of mCBA. Vent the funnel frequently.

  • Drying and Concentration: Wash the organic layer once with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude syn-2,3-epoxy-5,5-dimethylcyclohexan-1-ol.

  • Purification: The crude product is typically >95% pure by NMR. If necessary, purify via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes).

Sources

Method

Derivatization of 5,5-dimethylcyclohex-2-en-1-ol for gas chromatography analysis

Anwendungshinweis und Protokolle Thema: Derivatisierung von 5,5-Dimethylcyclohex-2-en-1-ol für die gaschromatographische Analyse Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Zusamme...

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Author: BenchChem Technical Support Team. Date: April 2026

Anwendungshinweis und Protokolle

Thema: Derivatisierung von 5,5-Dimethylcyclohex-2-en-1-ol für die gaschromatographische Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die chemische Derivatisierung von 5,5-Dimethylcyclohex-2-en-1-ol, einem sekundären allylischen Alkohol, zur Verbesserung seiner analytischen Eigenschaften für die Gaschromatographie (GC). Die direkte GC-Analyse von Alkoholen ist oft problematisch aufgrund ihrer Polarität, die zu Peak-Tailing, geringer Flüchtigkeit und potenzieller thermischer Zersetzung im Injektor oder auf der Säule führen kann.[1] Die Derivatisierung wandelt die polare Hydroxylgruppe (-OH) in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um, was zu einer verbesserten chromatographischen Leistung, symmetrischeren Peaks und erhöhter Empfindlichkeit führt.[2][3][4][5]

Zwei robuste und weit verbreitete Derivatisierungsmethoden werden vorgestellt: Silylierung zur Bildung eines Trimethylsilylethers (TMS-Ether) und Acylierung zur Bildung eines Trifluoracetylesters. Diese Methoden wurden aufgrund ihrer Effizienz, Zuverlässigkeit und der breiten Anwendbarkeit für Alkohole ausgewählt.

Einleitung: Die Notwendigkeit der Derivatisierung

5,5-Dimethylcyclohex-2-en-1-ol besitzt eine polare Hydroxylgruppe, die durch intermolekulare Wasserstoffbrückenbindungen die Flüchtigkeit des Moleküls verringert.[1][6] Bei der GC-Analyse kann diese Polarität zu unerwünschten Wechselwirkungen mit der stationären Phase der GC-Säule führen, was zu breiten, asymmetrischen (tailing) Peaks und schlechter Auflösung führt.[2]

Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, der diese Probleme löst, indem der aktive Wasserstoff der Hydroxylgruppe durch eine nicht-polare Gruppe ersetzt wird.[5][7] Dies hat folgende Vorteile:

  • Erhöhte Flüchtigkeit: Die resultierenden Derivate haben einen niedrigeren Siedepunkt, was eine Analyse bei niedrigeren Ofentemperaturen ermöglicht und das Risiko des thermischen Abbaus reduziert.[1][8][9]

  • Verbesserte Peakform: Durch die Reduzierung der Polarität werden die Wechselwirkungen mit der Säule minimiert, was zu schärferen und symmetrischeren Peaks führt.[2]

  • Erhöhte thermische Stabilität: Die Derivate sind oft stabiler bei den hohen Temperaturen, die im GC-Injektor und Ofen verwendet werden.[3][5]

  • Verbesserte Nachweisbarkeit: Bestimmte Derivatisierungsreagenzien, insbesondere solche mit Halogenen, können die Empfindlichkeit für spezifische Detektoren wie den Elektroneneinfangdetektor (ECD) erheblich verbessern.[10]

Methode 1: Silylierung zur Bildung von TMS-Ethern

Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren für die GC-Analyse von Verbindungen mit aktiven Wasserstoffatomen.[5] Bei dieser Reaktion wird der Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt, wodurch ein thermisch stabiler und flüchtiger TMS-Ether entsteht.[11]

Kausalität der Reagenzienwahl
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein leistungsstarkes und vielseitiges Silylierungsreagenz, das für eine Vielzahl von funktionellen Gruppen, einschließlich Alkohole, geeignet ist.[12]

  • TMCS (Trimethylchlorsilan): Wird häufig als Katalysator (typischerweise in einer Konzentration von 1 %) zu BSTFA hinzugefügt.[5][7] TMCS erhöht die Reaktivität des Silylierungsmittels und ist besonders wirksam bei sterisch gehinderten Alkoholen, wie es bei sekundären Alkoholen der Fall sein kann.[12][13]

Detailliertes Protokoll: Silylierung mit BSTFA + 1 % TMCS

Materialien:

  • Probe mit 5,5-Dimethylcyclohex-2-en-1-ol

  • BSTFA + 1 % TMCS (Silylierungsreagenz)

  • Wasserfreies Pyridin oder Acetonitril (Lösungsmittel, optional)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)

  • Heizblock oder Ofen

  • Mikrospritzen

  • Vortexmischer

Protokollschritte:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe wasserfrei ist. Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich und reagieren bevorzugt mit Wasser, was die Ausbeute des gewünschten Derivats verringert.[1][5] Wenn die Probe in einem wässrigen Lösungsmittel gelöst ist, trocknen Sie sie unter einem sanften Stickstoffstrom vollständig ein. Lösen Sie den trockenen Rückstand in einem geeigneten wasserfreien aprotischen Lösungsmittel (z. B. 100 µl Pyridin oder Acetonitril).

  • Reagenzzugabe: Geben Sie zu 1 mg der Probe (oder dem in Lösungsmittel gelösten Rückstand) 100-200 µl BSTFA + 1 % TMCS hinzu. Es wird empfohlen, einen Überschuss des Silylierungsreagenzes zu verwenden, mit einem Molverhältnis von mindestens 2:1 des Reagenzes zu den aktiven Wasserstoffatomen, um eine vollständige Reaktion sicherzustellen.[12][14]

  • Reaktion: Verschließen Sie das Reaktionsgefäß fest und mischen Sie den Inhalt gründlich durch Vortexen.

  • Inkubation: Erhitzen Sie das Gefäß für 30-60 Minuten bei 60-70 °C in einem Heizblock.[13][14] Die Erwärmung beschleunigt die Reaktion und stellt sicher, dass sie vollständig abläuft, insbesondere bei sterisch gehinderten Alkoholen.[12]

  • Abkühlung und Analyse: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen. Die derivatisierte Probe kann nun direkt in das GC- oder GC-MS-System injiziert werden.

Workflow der Silylierung

Abbildung 2: Workflow für die Acylierungs-Derivatisierung.

Zusammenfassung der Methoden und GC-Bedingungen

Die Wahl der Derivatisierungsmethode hängt von den spezifischen Anforderungen der Analyse, der verfügbaren Ausrüstung und der Probenmatrix ab.

ParameterMethode 1: SilylierungMethode 2: Acylierung
Reagenz BSTFA + 1 % TMCSTrifluoressigsäureanhydrid (TFAA)
Derivat Trimethylsilylether (TMS-Ether)Trifluoracetylester
Reaktionszeit 30 - 60 Minuten15 - 30 Minuten
Temperatur 60 - 70 °C60 °C
Vorteile Weit verbreitet, robuste Reaktion, saubere Nebenprodukte mit MSTFA. [8][13]Sehr flüchtige Derivate, hohe Empfindlichkeit mit ECD. [3][6]
Nachteile Feuchtigkeitsempfindlichkeit der Reagenzien und Derivate. [5][13]Reagenz ist hochreaktiv und korrosiv, saure Nebenprodukte. [15]
Empfohlene GC-MS-Bedingungen

Die folgenden Bedingungen sind ein Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

  • GC-Säule: Eine schwach bis mittelpolare Säule wie eine 5 % Phenyl-Methylpolysiloxan-Säule (z. B. DB-5ms, HP-5ms), 30 m x 0,25 mm ID, 0,25 µm Filmstärke.

  • Trägergas: Helium oder Wasserstoff mit konstanter Flussrate (z. B. 1,0 ml/min).

  • Injektor: Split/Splitless-Injektor bei 250 °C.

  • Ofenprogramm:

    • Anfangstemperatur: 60 °C, Haltezeit 2 Minuten.

    • Rampe: 10 °C/min bis 280 °C.

    • Endhaltezeit: 5 Minuten.

  • Detektor (MS):

    • Transfer-Line-Temperatur: 280 °C.

    • Ionenquellentemperatur: 230 °C.

    • Scan-Bereich: m/z 40-400.

    • Ionisationsenergie: 70 eV.

Die erfolgreiche Derivatisierung kann durch Überwachung des Molekülions im Massenspektrum bestätigt werden. Für die TMS-Derivatisierung wird eine Massenzunahme von 72 amu (Si(CH₃)₃ - H) erwartet. Für die TFA-Derivatisierung beträgt die Massenzunahme 96 amu (CF₃CO - H).

Fazit

Die Derivatisierung von 5,5-Dimethylcyclohex-2-en-1-ol mittels Silylierung oder Acylierung ist eine effektive Strategie zur Überwindung der mit seiner Polarität verbundenen analytischen Herausforderungen in der Gaschromatographie. Beide hier beschriebenen Methoden führen zu flüchtigen, thermisch stabilen Derivaten, die eine robuste und reproduzierbare Quantifizierung mit ausgezeichneter Peakform ermöglichen. Die Wahl zwischen Silylierung und Acylierung sollte auf der Grundlage der spezifischen analytischen Ziele, wie z. B. der erforderlichen Nachweisempfindlichkeit, getroffen werden. Die Befolgung der detaillierten Protokolle und das Verständnis der zugrunde liegenden chemischen Prinzipien sind der Schlüssel zu erfolgreichen und zuverlässigen Ergebnissen.

Referenzen

  • Labinsights. Acylation Reagents for Gas Chromatography. [Link]

  • Gcms.cz. Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. [Link]

  • ResearchGate. Acylation Derivatization Reagents. [Link]

  • CSQ Analytics. Derivatization reagents for GC, acylation, TFAA. [Link]

  • Scribd. Appendix G - Derivatization in GC MS. [Link]

  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. [Link]

  • ACP. In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds in ambient aerosol. [Link]

  • Regis Technologies. Silylation Reagents. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • Regis Technologies. Derivatization Brochure. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

Sources

Application

Application Note: 5,5-Dimethylcyclohex-2-en-1-ol in Natural Product Total Synthesis

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Biocatalytic resolution, enantiospecific terpenoid synthesis, and alkaloid scaffold generation. Executive Summary The cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Biocatalytic resolution, enantiospecific terpenoid synthesis, and alkaloid scaffold generation.

Executive Summary

The cyclic allylic alcohol 5,5-dimethylcyclohex-2-en-1-ol (PubChem CID: 12601004) [1] and its oxidized enone counterpart are highly versatile chiral building blocks in organic synthesis. Their unique structural motif—a six-membered ring containing an allylic alcohol/enone and a gem-dimethyl group—makes them ideal precursors for constructing complex, sterically hindered architectures found in bioactive natural products.

This application note details three critical workflows:

  • The enzymatic kinetic resolution of racemic 5,5-dimethylcyclohex-2-en-1-ol to achieve >96% enantiomeric excess (ee).

  • The enantiospecific total synthesis of thapsane sesquiterpenes utilizing the resolved alcohol.

  • The application of its oxidized derivative, 5,5-dimethylcyclohex-2-en-1-one, in the divergent synthesis of lycorine-type alkaloids via sequential C–H functionalization.

Quantitative Data: Biocatalytic Resolution Efficacy

To utilize 5,5-dimethylcyclohex-2-en-1-ol in asymmetric total synthesis, obtaining enantiopure starting material is paramount. Lipase-catalyzed transesterification and hydrolysis provide highly scalable and environmentally benign routes to both the (R) and (S) enantiomers [2].

Table 1: Comparison of Lipase Biocatalysts for the Resolution of (±)-5,5-dimethylcyclohex-2-en-1-ol

BiocatalystReaction TypeAcyl Donor / MediumConversionEnantiomeric Excess (ee)Isolated Product
Novozym 435 (C. antarctica)TransesterificationVinyl acetate~50%>96% (R) -Alcohol & (S) -Acetate
Amano PS (B. cepacia)TransesterificationVinyl acetate~50%>96% (R) -Alcohol & (S) -Acetate
Lipase (C. cylindracea)HydrolysisPhosphate buffer~50%>96% (S) -Alcohol

Note: The choice of enzyme dictates the isolated enantiomer. Transesterification selectively acylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.

Workflow I: Enzymatic Kinetic Resolution Protocol

Causality & Mechanism: Lipases exhibit distinct stereopreference based on the steric bulk surrounding the chiral center. In the case of secondary cyclic allylic alcohols, Novozym 435 selectively binds the (S) -enantiomer in its active site, facilitating rapid transesterification with vinyl acetate. The vinyl alcohol byproduct instantly tautomerizes to acetaldehyde, rendering the acylation irreversible and driving the reaction to kinetic perfection [2].

G Racemic Racemic 5,5-dimethylcyclohex-2-en-1-ol (±)-11 Enzyme Novozym 435 (Candida antarctica) Vinyl Acetate, Solvent Racemic->Enzyme R_Alcohol (R)-Alcohol (Unreacted, >96% ee) Enzyme->R_Alcohol Kinetic Resolution S_Ester (S)-Acetate (Esterified, >96% ee) Enzyme->S_Ester Acylation Hydrolysis Enzymatic Hydrolysis (Phosphate Buffer) S_Ester->Hydrolysis S_Alcohol (S)-Alcohol (>96% ee) Hydrolysis->S_Alcohol

Fig 1. Enzymatic kinetic resolution of racemic 5,5-dimethylcyclohex-2-en-1-ol using Novozym 435.

Step-by-Step Protocol: Transesterification
  • Preparation: Dissolve 10.0 mmol of racemic 5,5-dimethylcyclohex-2-en-1-ol in 20 mL of anhydrous diisopropyl ether.

  • Reagent Addition: Add 30.0 mmol (3 equivalents) of vinyl acetate.

  • Biocatalyst Introduction: Add 100 mg of Novozym 435 (immobilized Candida antarctica lipase B).

  • Incubation: Shake the mixture at 150 rpm at 37 °C.

  • Monitoring (Self-Validation): Monitor the reaction via chiral GC. Stop the reaction exactly when 50% conversion is reached (typically 4–8 hours) to ensure maximum ee.

  • Workup: Filter the enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted (R) -alcohol from the (S) -acetate via silica gel flash chromatography (Hexane:Ethyl Acetate, 9:1).

Workflow II: Enantiospecific Total Synthesis of Thapsanes

Causality & Mechanism: Thapsanes (e.g., (+)-thaps-8(11)-en-3-ol) are complex sesquiterpenes characterized by three contiguous quaternary carbon atoms. Constructing this dense steric core requires highly ordered stereospecific transformations. The enantiopure 5,5-dimethylcyclohex-2-en-1-ol serves as the perfect scaffold. An orthoester Claisen rearrangement is employed to transfer the chirality from the C–O bond to a newly formed C–C bond, establishing the first quaternary stereocenter with absolute fidelity [3].

G Start Enantiopure 5,5-dimethylcyclohex-2-en-1-ol Claisen Orthoester Claisen Rearrangement (Stereospecific transfer) Start->Claisen Inter1 γ,δ-Unsaturated Ester Claisen->Inter1 Cyclo Intramolecular Diazoketone Cyclopropanation Inter1->Cyclo Inter2 Tricyclic Core (Quaternary Carbons) Cyclo->Inter2 Cleavage Regioselective Ring Cleavage Inter2->Cleavage Product (+)-thaps-8(11)-en-3-ol Cleavage->Product

Fig 2. Enantiospecific total synthesis workflow for (+)-thaps-8(11)-en-3-ol.

Step-by-Step Protocol: Claisen Rearrangement to Establish Quaternary Centers
  • Reaction Setup: To a solution of enantiopure 5,5-dimethylcyclohex-2-en-1-ol (5.0 mmol) in triethyl orthoacetate (15 mL), add a catalytic amount of propionic acid (0.25 mmol).

  • Thermal Rearrangement: Heat the mixture to 140 °C under argon. Equip the flask with a distillation apparatus to continuously remove the ethanol byproduct, driving the equilibrium forward.

  • Monitoring: Follow the disappearance of the allylic alcohol via TLC (stain with phosphomolybdic acid).

  • Workup: Once complete (approx. 12 hours), cool to room temperature, dilute with ether, and wash with saturated NaHCO3​ to remove the acid catalyst.

  • Downstream Processing: The resulting γ,δ -unsaturated ester is subsequently converted to a diazoketone and subjected to Rhodium-catalyzed intramolecular cyclopropanation to forge the remaining quaternary centers[3].

Workflow III: Oxidation and Application in Lycorine Alkaloid Synthesis

Causality & Mechanism: While the alcohol is a potent nucleophile/chiral director, oxidizing it to 5,5-dimethylcyclohex-2-en-1-one yields an activated Michael acceptor. This enone is a critical intermediate in the divergent total synthesis of lycorine and hippadine-type alkaloids.

In recent methodologies, the enone undergoes a Palladium-catalyzed sequential one-pot C–H functionalization to form the tetracyclic alkaloid core. Following cyclization, a Luche reduction ( NaBH4​/CeCl3​ ) is explicitly chosen over standard borohydride reduction. The cerium salt acts as a hard Lewis acid, coordinating to the carbonyl oxygen and activating it toward 1,2-reduction, thereby preventing unwanted 1,4-conjugate reduction of the enone and safely restoring the allylic alcohol stereocenter [4].

G Alcohol 5,5-dimethylcyclohex-2-en-1-ol Oxidation Oxidation (e.g., MnO2) Alcohol->Oxidation Enone 5,5-dimethylcyclohex-2-en-1-one Oxidation->Enone Coupling Sequential C-H Functionalization (Pd-catalyzed) Enone->Coupling Inter Tetracyclic Intermediate Coupling->Inter Luche Luche Reduction (Stereoselective) Inter->Luche Product Lycorane / Lycorine Alkaloids Luche->Product

Fig 3. Divergent synthesis of lycorine alkaloids utilizing 5,5-dimethylcyclohex-2-en-1-one.

Step-by-Step Protocol: Luche Reduction of the Tetracyclic Enone
  • Preparation: Dissolve 1.0 mmol of the synthesized tetracyclic enone intermediate in 10 mL of Methanol.

  • Lewis Acid Addition: Add 1.2 mmol of Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ). Stir for 10 minutes at room temperature to ensure complete complexation with the carbonyl oxygen.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Slowly add 1.2 mmol of Sodium borohydride ( NaBH4​ ) in small portions. Caution: Vigorous hydrogen gas evolution will occur.

  • Validation: Stir for 30 minutes at 0 °C. Check TLC (DCM:MeOH, 95:5). The highly polar enone spot should cleanly convert to a slightly less polar allylic alcohol spot.

  • Quenching & Extraction: Quench the reaction carefully with water (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pseudo-lycorine alkaloid precursor.

Summary

The utility of 5,5-dimethylcyclohex-2-en-1-ol bridges biocatalysis and complex natural product synthesis. By leveraging enzymatic kinetic resolution, chemists can access highly enantiopure scaffolds. These scaffolds act as rigid, sterically defined platforms for stereospecific rearrangements (e.g., thapsane synthesis) or can be oxidized to enones to serve as electrophilic hubs for transition-metal-catalyzed cascade reactions (e.g., lycorine alkaloid synthesis).

References

  • National Center for Biotechnology Information. "5,5-Dimethylcyclohex-2-en-1-ol" PubChem Compound Summary for CID 12601004. Retrieved March 26, 2026, from[Link]

  • Wińska, K., Grudniewska, A., Chojnacka, A., & Wawrzeńczyk, C. (2010). "Enzymatic resolution of racemic secondary cyclic allylic alcohols." Tetrahedron: Asymmetry, 21(6), 670-678. Retrieved March 26, 2026, from[Link]

  • Srikrishna, A., & Anebouselvy, K. (2009). "An enantiospecific approach to (+)-thaps-8(11)-en-3-ol." ResearchGate. Retrieved March 26, 2026, from[Link]

  • ACS Publications. (2024). "Divergent Total Syntheses of Lycorine Alkaloids via a Sequential C–H Functionalization Strategy." Journal of Organic Chemistry. Retrieved March 26, 2026, from[Link]

Technical Notes & Optimization

Troubleshooting

Improving product yield in the synthesis of 5,5-dimethylcyclohex-2-en-1-ol

[label="Avoid high Figure 1: Mechanistic divergence of 1,2-reduction vs. 1,4-reduction pathways.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Avoid high

Figure 1: Mechanistic divergence of 1,2-reduction vs. 1,4-reduction pathways.

Quantitative Reaction Parameters

The following table summarizes the critical differences in reaction parameters and expected outcomes when transitioning from standard conditions to the optimized Luche protocol.

ParameterStandard NaBH₄ ReductionLuche Reduction (NaBH₄ + CeCl₃)
Reagents NaBH₄, EtOH/MeOHNaBH₄ (1.0 eq), CeCl₃·7H₂O (1.0 eq), MeOH
Active Nucleophile Borohydride (Soft)Methoxyborohydride (Hard)
Primary Pathway Mixed 1,2- and 1,4-reductionExclusive 1,2-reduction
Target Product Yield ~40 - 60%> 95%
Regioselectivity PoorExcellent (>97:3)

Standard Operating Procedure (SOP): Self-Validating Workflow

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) validation criteria are met[1].

  • Activation Phase : Dissolve 5,5-dimethylcyclohex-2-en-1-one (1.0 equiv, e.g., 10 mmol) and CeCl₃·7H₂O (1.0 equiv) in reagent-grade Methanol (0.4 M relative to substrate).

    • Validation Check: The solution must be completely clear. CeCl₃·7H₂O is highly soluble in MeOH. Cloudiness indicates degraded cerium salts.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Controlling the exotherm prevents solvent boil-off and minimizes unwanted side reactions.

  • Hydride Addition : Add NaBH₄ (1.0 equiv) portion-wise over 10-15 minutes.

    • Validation Check: Vigorous hydrogen gas evolution will occur immediately. This is a self-validating visual cue that the active methoxyborohydride species is forming[2].

  • Reaction Monitoring (IPC) : Stir for 30-60 minutes, allowing the reaction to slowly warm to room temperature.

    • Validation Check: Perform a TLC check (Hexanes:EtOAc 4:1). The starting enone is strongly UV-active. The reaction is complete when the UV-active spot disappears, replaced by a UV-inactive spot (the allylic alcohol) that stains strongly with KMnO₄ or PMA.

  • Quench & Extraction : Quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under mild reduced pressure.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield of Allylic Alcohol Q1 Is 1,4-reduction observed? Issue->Q1 Sol1 Check CeCl3·7H2O quality Ensure MeOH is used Q1->Sol1 Yes Q2 Is starting material unreacted? Q1->Q2 No Sol2 Use fresh NaBH4 Increase reaction time Q2->Sol2 Yes Q3 Is product lost during workup? Q2->Q3 No Sol3 Avoid high vacuum Extract with EtOAc/DCM Q3->Sol3 Yes

Figure 2: Troubleshooting logic tree for resolving low product yields.

Q1: Why am I seeing 5,5-dimethylcyclohexan-1-ol (saturated alcohol) instead of the allylic alcohol?

A1: This indicates a failure of the Luche regioselectivity, leading to 1,4-reduction[3].

  • Root Cause & Solution: If your CeCl₃·7H₂O has absorbed too much atmospheric moisture and clumped, or if you mistakenly used anhydrous CeCl₃ (which is insoluble in MeOH), the Lewis acid activation fails[4]. Ensure you are using free-flowing CeCl₃·7H₂O. Furthermore, the reaction must be run in a protic solvent, specifically Methanol. Aprotic solvents like THF will not form the required hard methoxyborohydride species[2].

Q2: The reaction stalls at 50% conversion. How do I push it to completion?

A2: Incomplete conversion is typically a reagent stoichiometry or quality issue.

  • Root Cause & Solution: NaBH₄ decomposes over time in humid environments. The reaction of NaBH₄ with MeOH also produces H₂ gas and consumes the hydride[2]. If added too slowly or at too high a temperature, the hydride is exhausted before reducing the ketone. Keep the reaction at 0 °C during addition and consider adding an extra 0.2-0.5 equiv of fresh NaBH₄ if TLC shows remaining starting material.

Q3: My crude NMR shows excellent conversion, but my isolated yield is <40%. Where is the product going?

A3: 5,5-dimethylcyclohex-2-en-1-ol has a relatively low molecular weight (126.20 g/mol ) and is somewhat volatile.

  • Root Cause & Solution: Do not use a high-vacuum pump to dry the product. When removing the extraction solvent via rotary evaporation, keep the water bath below 30 °C and the pressure above 100 mbar. Additionally, the alcohol has slight solubility in the aqueous methanolic phase. Ensure thorough extraction with a polar aprotic solvent like EtOAc, and consider saturating the aqueous layer with NaCl prior to extraction.

Q4: Can I use DIBAL-H or LiAlH₄ instead of the Luche protocol?

A4: While LiAlH₄ can reduce enones to allylic alcohols, it is highly reactive, less chemoselective, and prone to over-reduction or side reactions depending on the steric environment[5]. The Luche reduction (NaBH₄/CeCl₃) is vastly superior for its operational simplicity, safety profile, and near-perfect 1,2-regioselectivity at ambient or 0 °C temperatures[6].

Sources

Optimization

Preventing over-reduction during 5,5-dimethylcyclohex-2-en-1-ol preparation

Welcome to the technical support center for the synthesis of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the selective reduction of 5,5-dimethylcyclohex-2-enone. Our focus is to help you overcome common challenges, particularly the issue of over-reduction, to achieve high yields of the desired allylic alcohol.

Troubleshooting Guide: Preventing Over-Reduction and Side Product Formation

This section addresses specific problems you may encounter during the synthesis of 5,5-dimethylcyclohex-2-en-1-ol.

Question: My reaction is producing a significant amount of 5,5-dimethylcyclohexanol, the fully saturated alcohol. How can I improve the selectivity for the desired allylic alcohol?

Answer: The formation of 5,5-dimethylcyclohexanol indicates that both the carbon-carbon double bond and the carbonyl group of the starting enone are being reduced. This over-reduction is a common issue when using powerful reducing agents or non-optimized reaction conditions.

The key to preventing this is to employ a chemoselective reduction method that favors 1,2-addition to the carbonyl group over 1,4-conjugate addition to the double bond. The most widely accepted and effective method for this transformation is the Luche reduction .[1][2]

The Luche reduction utilizes sodium borohydride (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[2][3] The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a "hard" nucleophilic attack at the carbonyl carbon by the borohydride.[1][3] This significantly favors the formation of the allylic alcohol and suppresses the competing 1,4-addition that leads to the saturated ketone, which would then be further reduced to the saturated alcohol.

To implement the Luche reduction and avoid over-reduction, consider the following:

  • Reagent Stoichiometry: Use a slight excess of both NaBH₄ and CeCl₃·7H₂O (typically 1.1 to 1.5 equivalents each) relative to the 5,5-dimethylcyclohex-2-enone.

  • Solvent Choice: Methanol is the most common and effective solvent for the Luche reduction. It plays a role in generating the active reducing species.

  • Temperature Control: Perform the reaction at low temperatures, typically between 0 °C and room temperature.[2] This helps to control the reactivity of the borohydride and enhance selectivity.

  • Order of Addition: Dissolve the enone and cerium chloride in methanol first, then cool the solution before adding the sodium borohydride portion-wise. This ensures the formation of the cerium-activated carbonyl species before the reducing agent is introduced.

Question: My TLC analysis shows multiple spots, suggesting a mixture of products. What are the likely side products and how can I minimize their formation?

Answer: Besides the desired 5,5-dimethylcyclohex-2-en-1-ol and the over-reduced 5,5-dimethylcyclohexanol, other potential side products can arise from incomplete reaction or alternative reaction pathways.

Likely Side Products:

  • Unreacted Starting Material: 5,5-dimethylcyclohex-2-enone.

  • Saturated Ketone: 5,5-dimethylcyclohexanone, resulting from 1,4-addition.

  • Diol from Over-reduction: If the starting material was not pure and contained 5,5-dimethylcyclohexane-1,3-dione (dimedone), you might see the formation of diols.

Strategies to Minimize Side Product Formation:

  • Purity of Starting Material: Ensure the 5,5-dimethylcyclohex-2-enone is of high purity. Impurities can lead to unexpected side reactions.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the reaction from proceeding to form over-reduced products.

  • Controlled Addition of Reducing Agent: Add the sodium borohydride slowly and in small portions to the reaction mixture. This helps to maintain a low concentration of the reducing agent at any given time, which can improve selectivity.

  • Effective Quenching: Once the reaction is complete, quench it promptly by adding a suitable reagent, such as a saturated aqueous solution of ammonium chloride or acetone, to destroy any excess borohydride.

Frequently Asked Questions (FAQs)

What is the best reducing agent for the selective 1,2-reduction of 5,5-dimethylcyclohex-2-enone?

For the selective 1,2-reduction of α,β-unsaturated ketones like 5,5-dimethylcyclohex-2-enone to the corresponding allylic alcohol, the Luche reagent (NaBH₄/CeCl₃) is generally considered the gold standard due to its high chemoselectivity, mild reaction conditions, and high yields.[1][2][3]

Other reducing agents can be used, but they often have drawbacks:

  • Sodium Borohydride (NaBH₄) alone: Tends to give a mixture of 1,2- and 1,4-addition products, with the ratio being highly dependent on the substrate and reaction conditions.[3][5]

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent that will typically reduce both the carbonyl and the alkene, leading to the saturated alcohol.[6]

  • Diisobutylaluminium Hydride (DIBAL-H): Can sometimes provide good selectivity for 1,2-reduction, but the outcome is often temperature-dependent and can be less reliable than the Luche reduction.

How does the choice of solvent affect the selectivity of the reduction?

The solvent plays a crucial role in modulating the reactivity of the borohydride and influencing the selectivity of the reduction.

  • Protic Solvents (e.g., Methanol, Ethanol): In the context of the Luche reduction, protic solvents are essential. They are believed to participate in the formation of the active "cerium borohydride" species.[1]

  • Aprotic Solvents (e.g., THF, Diethyl Ether): When using NaBH₄ alone, aprotic solvents may favor 1,4-addition to a greater extent compared to protic solvents.

For the preparation of 5,5-dimethylcyclohex-2-en-1-ol, methanol is the recommended solvent when performing a Luche reduction.

Experimental Protocol: Luche Reduction of 5,5-dimethylcyclohex-2-enone

This protocol provides a reliable method for the selective synthesis of 5,5-dimethylcyclohex-2-en-1-ol, minimizing over-reduction.

Materials:

  • 5,5-dimethylcyclohex-2-enone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethylcyclohex-2-enone (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq).

  • Dissolution: Add methanol (approximately 10 mL per gram of enone) to the flask and stir at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

Data Summary

Reducing AgentTypical ConditionsMajor ProductComments
NaBH₄ / CeCl₃ MeOH, 0 °C to RT5,5-dimethylcyclohex-2-en-1-ol Recommended method. High 1,2-selectivity.[1][2]
NaBH₄ MeOH or EtOH, 0 °C to RTMixture of 1,2 and 1,4-reduction productsLower selectivity compared to Luche reduction.[3][5]
LiAlH₄ Anhydrous Ether or THF, 0 °C5,5-dimethylcyclohexanolPowerful reducing agent; leads to over-reduction.[6]
DIBAL-H Anhydrous Toluene or CH₂Cl₂, -78 °C5,5-dimethylcyclohex-2-en-1-olSelectivity can be variable and temperature-sensitive.

Visualizing the Reaction Pathways

To better understand the selectivity of the reduction, the following diagrams illustrate the desired 1,2-addition pathway and the undesired 1,4-addition (conjugate addition) pathway.

G cluster_0 Reaction Pathways for Enone Reduction Start 5,5-dimethylcyclohex-2-enone Allylic_Alcohol 5,5-dimethylcyclohex-2-en-1-ol (Desired Product) Start->Allylic_Alcohol 1,2-Addition (Favored by Luche Reduction) Saturated_Ketone 5,5-dimethylcyclohexanone Start->Saturated_Ketone 1,4-Addition Saturated_Alcohol 5,5-dimethylcyclohexanol (Over-reduction Product) Saturated_Ketone->Saturated_Alcohol Reduction G cluster_1 Luche Reduction Workflow Step1 1. Dissolve enone and CeCl₃ in MeOH Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add NaBH₄ portion-wise Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Quench with aq. NH₄Cl Step4->Step5 Step6 6. Aqueous workup and extraction Step5->Step6 Step7 7. Dry and concentrate Step6->Step7 Step8 8. Purify by column chromatography Step7->Step8

Caption: Experimental workflow for the Luche reduction.

References

  • Luche reduction - Wikipedia. Available from: [Link]

  • Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis | Organic Letters - ACS Publications - ACS.org. Available from: [Link]

  • Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis - Dalton Transactions (RSC Publishing). Available from: [Link]

  • Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Available from: [Link]

  • How would you carry out complete reduction of enone to form saturated alcohol? - Chemistry Stack Exchange. Available from: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available from: [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 5,5-Dimethylcyclohex-2-en-1-ol Extraction and Isolation

Welcome to the Technical Support Center for the extraction and isolation of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important allylic alcohol. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction

5,5-Dimethylcyclohex-2-en-1-ol is a valuable synthetic intermediate.[1][2] Its synthesis, typically involving the reduction of 5,5-dimethylcyclohex-2-en-1-one, can present several challenges related to impurity formation and removal.[3][4] This guide will address these issues in a practical question-and-answer format, explaining the "why" behind each recommendation to empower you with a deeper understanding of the chemistry involved.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5,5-dimethylcyclohex-2-en-1-ol and what are the expected impurities?

A1: The most prevalent method is the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 5,5-dimethylcyclohex-2-en-1-one.[3][5] Common impurities to anticipate include:

  • Unreacted Starting Material: 5,5-dimethylcyclohex-2-en-1-one.

  • Over-reduction Product: 5,5-dimethylcyclohexan-1-ol.

  • 1,4-Conjugate Addition Product: 3-(dialkyl)oxy-5,5-dimethylcyclohex-1-ene (if certain reducing agents and conditions are used).

  • Solvent and Reagent Residues: Remnants from the reaction and workup steps.

Q2: My NMR spectrum shows a peak corresponding to a ketone. How can I remove the unreacted 5,5-dimethylcyclohex-2-en-1-one?

A2: The presence of the starting ketone is a common issue. Here are a few strategies:

  • Drive the Reaction to Completion: Ensure you are using a sufficient molar excess of the reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Chromatographic Purification: Flash column chromatography is highly effective. The polarity difference between the alcohol product and the less polar ketone starting material allows for good separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.[3]

  • Chemical Quenching: For small amounts of residual ketone, a gentle chemical quench with a selective reducing agent during workup can be considered, though this requires careful control to avoid over-reduction of the desired product.

Q3: I observe a byproduct with a mass corresponding to the addition of two extra hydrogens. What is this, and how can I prevent its formation?

A3: This is likely the over-reduced product, 5,5-dimethylcyclohexan-1-ol. It forms when the double bond is also reduced. To minimize its formation:

  • Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium borohydride (NaBH₄) is generally selective for the carbonyl group in the presence of an alkene.[5] For even greater selectivity, especially if over-reduction is a persistent issue, a Luche reduction (NaBH₄ with a cerium(III) chloride catalyst) is highly recommended as it specifically favors 1,2-addition to α,β-unsaturated ketones.[5]

  • Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C or -78 °C) to enhance the selectivity of the reducing agent.

Q4: During my aqueous workup, I'm experiencing emulsion formation. How can I break this and improve phase separation?

A4: Emulsions are common when dealing with extractions of moderately polar compounds. To resolve this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic compounds less soluble and promoting phase separation.[6]

  • Change in Solvent: If using diethyl ether, which has a higher tendency to form emulsions, consider switching to or adding a solvent like dichloromethane or ethyl acetate.

  • Patience and Gentle Mixing: Avoid vigorous shaking during the extraction. Instead, gently invert the separatory funnel multiple times. Allowing the mixture to stand for a period can also help the layers to separate.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the extraction and isolation of 5,5-dimethylcyclohex-2-en-1-ol.

Issue 1: Low Yield After Extraction
Possible Cause & Explanation Recommended Solution
Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous layer.Perform multiple extractions (at least 3) with your organic solvent to ensure complete recovery from the aqueous phase.[6]
Product Volatility: The product may be partially lost during solvent removal under reduced pressure.Use a rotary evaporator with a controlled temperature (not exceeding 40 °C) and pressure.[6] For small quantities, consider removing the solvent under a gentle stream of nitrogen.
Degradation: Allylic alcohols can be sensitive to acidic conditions, which might be present from the reaction quench.Neutralize the reaction mixture carefully before extraction. A wash with a saturated sodium bicarbonate solution can be beneficial.
Issue 2: Persistent Impurities After Column Chromatography
Possible Cause & Explanation Recommended Solution
Co-eluting Impurities: An impurity may have a similar polarity to the desired product.Optimize Chromatography: Try a different solvent system. For example, a dichloromethane/methanol gradient can offer different selectivity compared to ethyl acetate/hexanes. Using a shallower gradient during elution can also improve separation. Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
Thermal Decomposition on Silica: Some allylic alcohols can be unstable on silica gel, which is slightly acidic.Neutralize Silica: You can prepare a slurry of silica gel with a small amount of triethylamine in your eluent to neutralize the acidic sites before packing the column.
Issue 3: Oily Product That Fails to Crystallize (If a Crystalline Solid is Expected)
Possible Cause & Explanation Recommended Solution
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.Re-purify: Subject the oily product to another round of column chromatography, focusing on collecting very pure fractions. Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Allow it to stand, often at a low temperature, to induce crystallization.
Residual Solvent: Trapped solvent can prevent solidification.Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious of product decomposition.
Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
5,5-Dimethylcyclohex-2-en-1-ol C₈H₁₄O126.20-
5,5-Dimethylcyclohex-2-en-1-oneC₈H₁₂O124.1876 °C / 17 mmHg[7][8]
5,5-Dimethylcyclohexan-1-olC₈H₁₆O128.21-
Experimental Protocols
Protocol 1: General Luche Reduction of 5,5-Dimethylcyclohex-2-en-1-one
  • Dissolve 5,5-dimethylcyclohex-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature in a round-bottom flask with stirring.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Be aware of potential effervescence.[5]

  • Stir the reaction at 0 °C and monitor its progress using TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams
Reaction Pathway and Potential Impurities

G A 5,5-Dimethylcyclohex-2-en-1-one B 5,5-Dimethylcyclohex-2-en-1-ol (Desired Product) A->B Selective 1,2-Reduction (e.g., NaBH4/CeCl3) C 5,5-Dimethylcyclohexan-1-ol (Over-reduction) A->C Over-reduction (e.g., H2/Pd-C or harsh NaBH4)

Caption: Synthetic route to 5,5-dimethylcyclohex-2-en-1-ol and a key byproduct.

Troubleshooting Workflow for Purification

G start Crude Product extraction Aqueous Workup & Extraction start->extraction check_purity Assess Purity (NMR, TLC) extraction->check_purity column Flash Column Chromatography check_purity->column Impurities Present pure Pure Product check_purity->pure Pure low_yield Low Yield? check_purity->low_yield Pure but Low Yield column->check_purity recolumn Re-run Column (different solvent system) low_yield->pure No incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction Yes check_workup Review Workup Protocol incomplete_extraction->check_workup

Caption: A logical workflow for troubleshooting the purification process.

References
  • Frontera. (2020, October 25). Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5,5-Dimethylcyclohex-2-enone. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,5-dimethylcyclohex-2-en-1-one (C8H12O). Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylcyclohex-2-en-1-ol | C8H14O | CID 12601004. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). allyl alcohol. Retrieved from [Link]

  • ACS Publications. (2000, October 3). Isotope Effects and the Mechanism of Allylic Hydroxylation of Alkenes with Selenium Dioxide. Retrieved from [Link]

  • Google Patents. (n.d.). US20120283476A1 - Synthesis of green ketone intermediate.
  • Frontiers. (n.d.). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
  • YouTube. (2025, September 28). Making Allyl Alcohol. Retrieved from [Link]

  • Organic Letters. (2014). Allylic Oxidation of Alkenes Catalyzed by a Copper-Aluminum Mixed Oxide. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Retrieved from [Link]

  • NextSDS. (n.d.). 5,5-dimethylcyclohex-2-en-1-one — Chemical Substance Information. Retrieved from [Link]

  • The Australian Wine Research Institute. (n.d.). Common Troubleshooting, some hard won notes. Retrieved from [Link]

  • Scribd. (n.d.). Home Brew Distillation Troubleshooting Guide | PDF. Retrieved from [Link]

  • ResearchGate. (2026, March 17). Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. Retrieved from [Link]

  • NextSDS. (n.d.). 5,5-dimethylcyclohex-2-en-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • Google Patents. (n.d.). CN114315522A - Method for purifying cyclohexanol and method for producing cyclohexanone.
  • ResearchGate. (2025, August 6). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Retrieved from [Link]

  • Scholars Research Library. (n.d.). 5,5-dimethylcyclohexane-1,3-diones and 2-(benzylidene). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 5,5-dimethylcyclohex-2-en-1-ol Crystallization

Welcome to the technical support center for the crystallization of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. The content is structured in a question-and-answer format to directly address specific issues and is grounded in established physicochemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during your crystallization experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My 5,5-dimethylcyclohex-2-en-1-ol "oiled out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This typically occurs when a highly concentrated solution is cooled, and the solute's solubility limit is reached at a temperature above its melting point in that particular solvent system.[1][2] For a compound like 5,5-dimethylcyclohex-2-en-1-ol, which has a relatively low melting point, this can be a frequent issue.

Primary Causes & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing it to become supersaturated at a temperature where the compound is still molten.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (10-20% more) of the hot solvent to decrease the overall concentration.[1] This lowers the saturation temperature, allowing crystallization to occur at a lower temperature where the solid phase is more stable.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[2]

    • Solution: Employ a much slower cooling rate. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass.[3] Allow it to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.[4]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be significantly higher than the melting point of the compound.[1]

    • Solution: Select a solvent or solvent system with a lower boiling point. For moderately polar compounds like this alcohol, solvents like ethanol, ethyl acetate, or mixtures with nonpolar solvents like hexanes or toluene can be effective.[5]

Q2: My crystal yield is very low. What are the most likely reasons and how can I improve it?

A2: A low yield is one of the most common frustrations in crystallization. The primary cause is almost always that too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor even after cooling.[1]

Primary Causes & Solutions:

  • Excess Solvent: This is the most frequent cause.[1] Even a small excess beyond the minimum amount of hot solvent needed for dissolution can dramatically reduce yield.

    • Solution: If you suspect excess solvent, you can carefully evaporate a portion of it by gently heating the solution and then attempt the cooling process again.[1][3][6] For future experiments, add the hot solvent in very small increments, ensuring the solid is fully dissolved before adding more.

  • Insufficient Cooling: The final cooling temperature may not be low enough to minimize the compound's solubility.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath (0 °C) or even a salt-ice bath for a lower temperature to maximize the precipitation of the solid.[7]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution: Allow adequate time for crystallization. This can range from 20 minutes to several hours. Observe the flask for crystal growth and ensure no new crystals are forming before filtration.

Q3: The purity of my recrystallized 5,5-dimethylcyclohex-2-en-1-ol is not meeting specifications. What steps can I take to improve it?

A3: The goal of crystallization is purification. If purity is low, it's often because impurities have been trapped within the crystal lattice or are adhering to the crystal surface.

Primary Causes & Solutions:

  • Rapid Crystal Growth: When crystals form too quickly, impurities present in the solution can get trapped (occluded) within the growing crystal lattice.[3]

    • Solution: Slow down the crystallization rate. This is achieved by using a slightly larger volume of solvent and ensuring a very slow cooling process.[3] Slow growth allows for the selective incorporation of only the desired molecules into the lattice.

  • Insufficient Washing: The mother liquor, which contains the dissolved impurities, may not have been adequately washed from the crystal surfaces after filtration.

    • Solution: After filtering, wash the crystals on the filter paper with a small amount of ice-cold crystallization solvent. The solvent must be cold to avoid dissolving a significant portion of your product.

  • High Initial Impurity Load: If the crude material is highly impure, a single crystallization may not be sufficient.

    • Solution: Consider a preliminary purification step, such as column chromatography, before crystallization. Alternatively, a second recrystallization of the obtained crystals may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and procedural questions related to optimizing your crystallization protocol.

Q4: How do I rationally select a starting solvent system for 5,5-dimethylcyclohex-2-en-1-ol?

A4: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] 5,5-dimethylcyclohex-2-en-1-ol is a moderately polar molecule due to the hydroxyl group, but also has a significant nonpolar hydrocarbon backbone.[8] This suggests that solvents of intermediate polarity or binary solvent mixtures will be most effective.[5]

Solvent Selection Workflow:

SolventSelection

Recommended Starting Solvents to Screen:

  • Single Solvents: Ethanol, Isopropanol, Toluene, Heptane, Ethyl Acetate

  • Binary Mixtures (Good/Poor Solvents): Ethanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane[4]

Q5: What is the role of seeding in crystallization and how should I perform it?

A5: Seeding is the process of adding a small number of crystals of the pure compound to a supersaturated solution to initiate crystallization.[9] It is a powerful technique to control the process, avoid the formation of unstable polymorphs, and ensure batch-to-batch reproducibility.[9][10] Seeding works by providing a pre-existing template for crystal growth, bypassing the energy barrier required for initial nucleation.[11]

When to Use Seeding:

  • When a solution fails to crystallize on its own (remains supersaturated).[1]

  • To control polymorphism, ensuring the desired crystal form is produced.[10]

  • To control crystal size and distribution.[10]

How to Perform Seeding:

  • Prepare a saturated solution of your compound at a high temperature.

  • Cool the solution slowly until it enters the metastable zone (the region where the solution is supersaturated but spontaneous nucleation does not occur). This is typically a few degrees below the saturation temperature.

  • Add a very small quantity (a few specks) of finely crushed, pure seed crystals.

  • Continue the slow cooling process. The added seeds will grow into larger crystals.

Q6: How does the cooling rate affect the final crystal product?

Impact of Cooling Rate:

Cooling RateSupersaturation ProfileDominant MechanismResulting Crystal Properties
Fast Rapidly reaches high supersaturationPrimary NucleationSmall, numerous crystals; often lower purity[3]
Slow Gradually increases, remains low/moderateCrystal GrowthLarger, fewer crystals; typically higher purity[13]

CoolingRate

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Aliquot approximately 50 mg of crude 5,5-dimethylcyclohex-2-en-1-ol into several small test tubes.

  • Solvent Addition: To each test tube, add a different candidate solvent (e.g., heptane, toluene, ethyl acetate, ethanol) dropwise at room temperature. Note the solubility.

  • Hot Solubility Test: Heat the test tubes that showed poor solubility at room temperature to the boiling point of the solvent. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume. A good solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL).

  • Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod.[7]

  • Ice Bath Cooling: Place the tubes in an ice-water bath for 15-20 minutes.

  • Evaluation: A suitable single solvent is one that dissolves the compound when hot and provides a significant amount of crystalline precipitate upon cooling. If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a "poor" solvent (compound is insoluble) that are miscible with each other for binary solvent system trials.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Seeding: A Simple but Effective Method for Crystallisation Control.
  • (PDF) Seeding in Crystallisation.
  • Troubleshooting Crystalliz
  • Modelling and control of combined cooling and antisolvent crystalliz
  • Problems with Recrystallis
  • Crystallization process: how does crystalliz
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual.
  • What should I do if crystallis
  • Determining Which Solvent to Use. Chemistry LibreTexts.
  • Technical Support Center: Purification of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione by Recrystalliz
  • 5,5-Dimethylcyclohex-2-en-1-ol. PubChem.
  • Solvent Miscibility Table. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomeric Mixtures of Racemic 5,5-Dimethylcyclohex-2-en-1-ol

Welcome to the technical support center for the enantiomeric resolution of racemic 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantiomeric resolution of racemic 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of this chiral allylic alcohol. This resource offers a synthesis of established methodologies, practical insights, and troubleshooting solutions to empower you to achieve your desired enantiopurity.

Introduction: The Challenge of Resolving 5,5-Dimethylcyclohex-2-en-1-ol

5,5-Dimethylcyclohex-2-en-1-ol is a chiral molecule with a stereocenter at the carbon bearing the hydroxyl group. As with many chiral compounds, the individual enantiomers can exhibit distinct biological activities, making their separation a critical step in pharmaceutical and fine chemical synthesis.[1] The resolution of its racemic mixture presents a common yet nuanced challenge. This guide will explore the three primary methods for achieving this separation: enzymatic kinetic resolution, chiral high-performance liquid chromatography (HPLC), and chemical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.[2][3]

Core Principle

Lipases, in a non-aqueous environment, can catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol. Due to the chiral binding pocket of the enzyme, one enantiomer of the alcohol fits more favorably and is acylated at a much faster rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting enantiomer (as the unreacted alcohol).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general starting point for the kinetic resolution of racemic 5,5-dimethylcyclohex-2-en-1-ol. Optimization of the enzyme, acyl donor, solvent, and temperature will likely be necessary.

  • Enzyme Screening: To a series of vials, add racemic 5,5-dimethylcyclohex-2-en-1-ol (1 equivalent), an acyl donor (1.5-2 equivalents, e.g., vinyl acetate), and a non-polar organic solvent (e.g., hexane, toluene, or MTBE).

  • Add a different lipase to each vial (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), Amano Lipase PS).[4][5]

  • Seal the vials and agitate them at a controlled temperature (e.g., room temperature or 40°C).

  • Monitoring the Reaction: Periodically take aliquots from each reaction and analyze by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted alcohol and the newly formed ester.

  • Work-up: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the enzyme. The filtrate contains the acylated enantiomer and the unreacted alcohol enantiomer.

  • Separation: Separate the ester from the unreacted alcohol using standard column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using a base (e.g., NaOH or KOH) in a protic solvent to obtain the other enantiomer of the alcohol.

Troubleshooting Enzymatic Kinetic Resolution
Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Reaction - Inactive enzyme- Unsuitable acyl donor- Inappropriate solvent- Enzyme Activity: Test the enzyme with a known substrate to confirm its activity. Consider using an immobilized enzyme for better stability.[6]- Acyl Donor: Screen different acyl donors (e.g., vinyl acetate, vinyl butyrate, isopropenyl acetate). The size and nature of the acyl donor can significantly impact reactivity and enantioselectivity.[7]- Solvent Choice: The solvent can influence enzyme activity and conformation. Screen a range of non-polar solvents.
Low Enantioselectivity (Low ee) - Non-selective enzyme for the substrate- Reaction temperature is too high- Reaction has proceeded past 50% conversion- Enzyme Screening: This is the most critical step. Screen a variety of lipases from different sources.[4]- Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, though it will also slow down the reaction rate.[8]- Monitor Conversion: For optimal ee of both the product and the remaining starting material, the reaction should be stopped at or near 50% conversion.
Poor Yield of Desired Enantiomer - Kinetic resolution has a theoretical maximum yield of 50% for each enantiomer.- Degradation of substrate or product.- Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, consider a DKR. This involves adding a racemization catalyst (e.g., a ruthenium complex) that continuously converts the slower-reacting enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired acylated product.[9][10]
Visualization of Enzymatic Kinetic Resolution Workflow

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Resolution cluster_separation Work-up & Separation cluster_products Products Racemate Racemic 5,5-dimethyl- cyclohex-2-en-1-ol Reaction Enzymatic Acylation (Monitor by Chiral HPLC/GC) Racemate->Reaction Reagents Acyl Donor + Solvent Reagents->Reaction Enzyme Lipase Screening (e.g., CALB, PSL) Enzyme->Reaction Filtration Filter Enzyme Reaction->Filtration Chromatography Column Chromatography Filtration->Chromatography Ester Enantioenriched Ester Chromatography->Ester Alcohol Enantioenriched Alcohol Chromatography->Alcohol Hydrolysis Hydrolysis Ester->Hydrolysis Final_Alcohol Other Enantiomer Hydrolysis->Final_Alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The "direct" method, which utilizes a chiral stationary phase (CSP), is the most common approach.[11][12]

Core Principle

In chiral HPLC, the racemic mixture is passed through a column packed with a CSP. The CSP is composed of a chiral selector immobilized on a solid support. The two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. This results in different retention times for each enantiomer, allowing for their separation.[12] Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including alcohols.[8][13]

Experimental Protocol: Chiral HPLC Method Development

This protocol is adapted from established methods for similar cyclic allylic alcohols and provides a robust starting point for 5,5-dimethylcyclohex-2-en-1-ol.

  • Column Selection: Begin by screening polysaccharide-based CSPs. Recommended columns include those with amylose or cellulose derivatives, such as Chiralcel® OD-H, Chiralcel® OJ-H, Chiralpak® AD-H, or Chiralpak® IA.[8]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.[14]

    • Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using a mobile phase of acetonitrile and water, or methanol and water.[15]

  • Sample Preparation: Prepare a stock solution of racemic 5,5-dimethylcyclohex-2-en-1-ol in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Initial Analysis: Inject the sample onto the selected column with the starting mobile phase at a flow rate of 1.0 mL/min and monitor the UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Optimization: If partial or no separation is observed, systematically vary the following parameters:

    • Alcohol Modifier Concentration: Adjust the percentage of the alcohol modifier in the mobile phase (e.g., from 2% to 20%).

    • Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution.

    • Temperature: Varying the column temperature (e.g., between 15°C and 40°C) can affect selectivity. Lower temperatures often improve resolution.[12]

Troubleshooting Chiral HPLC Separations
Issue Potential Cause(s) Troubleshooting & Optimization
No Separation (Single Peak) - Inappropriate CSP- Unsuitable mobile phase- Screen Different CSPs: The interaction between the analyte and the CSP is highly specific. Screen a variety of polysaccharide-based columns.[12][16]- Change Mobile Phase Mode: If normal phase fails, try reversed phase or polar organic mode.[12]
Poor Resolution (Overlapping Peaks) - Mobile phase composition is not optimal- Flow rate is too high- Temperature is not optimal- Optimize Modifier Percentage: Fine-tune the concentration of the alcohol modifier in the mobile phase. Small changes can have a significant impact on selectivity.[17]- Reduce Flow Rate: A lower flow rate increases the time for interactions with the CSP, which can improve resolution.- Adjust Temperature: Experiment with different column temperatures. Lower temperatures often enhance enantioselectivity.[12]
Peak Tailing or Broad Peaks - Secondary interactions with the silica support- Sample overload- Add an Additive: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape.[14]- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.
Reversed Elution Order - Different CSP or mobile phase- Note the Elution Order: The elution order of enantiomers can change with different CSPs or mobile phase systems.[18] This is not necessarily a problem, but it is important to confirm the identity of each peak with an enantiopure standard if available.
Visualization of Chiral HPLC Method Development

HPLC_Workflow Start Racemic 5,5-dimethyl- cyclohex-2-en-1-ol CSP_Screen Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->CSP_Screen MP_Screen Screen Mobile Phases (Normal & Reversed Phase) CSP_Screen->MP_Screen Analysis Initial HPLC Analysis MP_Screen->Analysis Resolution_Check Resolution ≥ 1.5? Analysis->Resolution_Check Optimization Optimize: - Modifier % - Flow Rate - Temperature Resolution_Check->Optimization No Success Baseline Separation Achieved Resolution_Check->Success Yes Optimization->Analysis Failure Try Different CSP or Mobile Phase Mode Optimization->Failure

Caption: Workflow for Chiral HPLC Method Development.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[19][20]

Core Principle

For a racemic alcohol, it must first be derivatized to introduce an acidic functional group. This is typically done by reacting the alcohol with a cyclic anhydride (e.g., phthalic anhydride or succinic anhydride) to form a half-ester, which has a free carboxylic acid group. This racemic mixture of acidic half-esters is then reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a chiral amine) to form a pair of diastereomeric salts.[21] Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent. One salt will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically pure acidic half-ester, which can then be hydrolyzed to yield the enantiomerically pure alcohol.[21]

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol outlines the general steps for the resolution of racemic 5,5-dimethylcyclohex-2-en-1-ol via this method.

  • Formation of the Half-Ester: React racemic 5,5-dimethylcyclohex-2-en-1-ol with an equimolar amount of phthalic anhydride in the presence of a base like pyridine.

  • Salt Formation: Dissolve the resulting racemic phthalate half-ester in a suitable solvent (e.g., methanol, ethanol, or acetone). Add an equimolar amount of an enantiomerically pure chiral base (e.g., (+)-cinchonine or (-)-brucine).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enrichment: The diastereomeric purity of the crystals can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an aqueous acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched phthalate half-ester.

    • Hydrolyze the half-ester with a strong base (e.g., NaOH) to yield the enantiomerically pure 5,5-dimethylcyclohex-2-en-1-ol.

Troubleshooting Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting & Optimization
No Crystallization - Salts are too soluble in the chosen solvent.- Solution is not sufficiently supersaturated.- Solvent Screening: This is the most critical parameter. Screen a wide range of solvents with varying polarities.[22]- Use an Anti-Solvent: Gradually add a solvent in which the salts are insoluble (an anti-solvent) to induce precipitation.[22]- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration.- Induce Nucleation: Scratch the inside of the flask or add seed crystals.[22]
"Oiling Out" - The melting point of the salt is below the crystallization temperature.- The concentration is too high.- Change the Solvent: A different solvent may favor crystallization.[23]- Lower the Temperature: Use a lower crystallization temperature.- Dilute the Solution: Add more solvent to reduce the concentration.[23]
Low Diastereomeric Excess (d.e.) - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Cooling rate is too fast.- Extensive Solvent Screening: Finding a solvent that maximizes the solubility difference between the diastereomers is key.[23][24]- Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.- Recrystallization: Multiple recrystallizations are often necessary to achieve high diastereomeric purity.
Low Yield - The desired diastereomer has significant solubility in the mother liquor.- Optimize Solvent and Temperature: Find a solvent that minimizes the solubility of the desired salt and use the lowest practical final crystallization temperature.[23]- Recover from Mother Liquor: The more soluble diastereomer can be recovered from the mother liquor by evaporating the solvent and repeating the process with the opposite enantiomer of the resolving agent.

References

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. ResearchGate. [Link]

  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]

  • Chiral resolution process.
  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. ACS Publications. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. PMC. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. PMC. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Kinetic resolution of representative allylic alcohols and an example... ResearchGate. [Link]

  • Cost-Effective Chiral Separation by Preparative HPLC. YMC America. [Link]

  • Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. PMC. [Link]

  • A Different View of Solvent Effects in Crystallization. MDPI. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • Resolution of Enantiomers. University of Calgary. [Link]

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry (RSC Publishing). [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. St. Paul's Cathedral Mission College. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Immobilization does not influence the enantioselectivity of CALB catalyzed kinetic resolution of secondary alcohols. ResearchGate. [Link]

  • 5.8 Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. [Link]

  • Enzymatic kinetic resolution of a-hydroxysilanes. SciSpace. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. MDPI. [Link]

  • Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones OH " D. University of Nijmegen. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S )-(+)-camphor-10-sulfonic acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI. [Link]

  • Enzymatic kinetic resolution. ResearchGate. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. [Link]

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Optimization

Minimizing side reactions during 5,5-dimethylcyclohex-2-en-1-ol oxidation

Technical Support Center: Oxidation of 5,5-Dimethylcyclohex-2-en-1-ol Welcome to the technical support center for the selective oxidation of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Oxidation of 5,5-Dimethylcyclohex-2-en-1-ol

Welcome to the technical support center for the selective oxidation of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, chemists, and process development professionals who are working with this specific allylic alcohol and aim to maximize the yield of the desired α,β-unsaturated ketone, 5,5-dimethylcyclohex-2-en-1-one, while minimizing problematic side reactions. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and problematic side reactions when oxidizing 5,5-dimethylcyclohex-2-en-1-ol?

When oxidizing this secondary allylic alcohol, the primary goal is to form the conjugated enone. However, the reactivity of the double bond and the alcohol present opportunities for several undesired pathways. The most common side reactions include:

  • Epoxidation: The carbon-carbon double bond can be oxidized to form an epoxide, particularly when using peroxy acids or other non-selective oxidants. This pathway competes directly with the desired alcohol oxidation[1][2].

  • Over-oxidation/Degradation: While secondary alcohols cannot be oxidized to carboxylic acids, harsh oxidants (like hot KMnO₄ or Jones reagent under forcing conditions) can cleave the ring or cause other degradation pathways, leading to a complex mixture of byproducts[3].

  • Double Bond Isomerization: Under acidic, basic, or high-temperature conditions, the double bond can migrate out of conjugation with the carbonyl, leading to the formation of 5,5-dimethylcyclohex-3-en-1-one. This is particularly a risk with sensitive substrates[4][5].

  • Formation of Saturated Ketone: If a reductant is present or if the catalyst system facilitates hydrogen transfer, the double bond may be reduced before or after oxidation, yielding 5,5-dimethylcyclohexanone.

  • Diol Formation: In the presence of water, some oxidation systems can lead to the formation of 5,5-dimethylcyclohexane-1,2-diol, often via the opening of a transiently formed epoxide[6][7].

Q2: Which oxidizing agents offer the best selectivity for this transformation?

For the selective oxidation of allylic alcohols like 5,5-dimethylcyclohex-2-en-1-ol, the choice of reagent is critical. The best options are typically mild and chemoselective for the allylic alcohol over the alkene.

  • Activated Manganese Dioxide (MnO₂): This is the most widely recommended reagent for this class of transformation. It is a heterogeneous oxidant that is highly selective for allylic and benzylic alcohols, acting under mild, neutral conditions that preserve the double bond[4][8][9]. The reaction occurs on the surface of the solid MnO₂, and its activity is highly dependent on its method of preparation and activation[10][11].

  • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These Cr(VI) reagents are effective for oxidizing secondary alcohols to ketones without over-oxidation.[12] They are generally selective for the alcohol over the double bond under anhydrous conditions[13][14]. PDC is less acidic than PCC and can be advantageous for acid-sensitive substrates[13]. However, the toxicity and disposal of chromium waste are significant drawbacks.

  • Swern Oxidation and Related DMSO-based Methods: These methods operate at very low temperatures (typically below -60 °C), which is excellent for preventing temperature-sensitive side reactions like isomerization[15]. They are highly effective but require careful handling of reagents and strict temperature control to avoid byproduct formation[15].

  • Modern Catalytic Methods: Systems using catalysts like TEMPO with a co-oxidant (e.g., bleach or diisopropyl azodicarboxylate) or Palladium-based catalysts with O₂ or another terminal oxidant offer greener and more efficient alternatives[16][17][18]. These often require careful optimization for a specific substrate.

Q3: How does the gem-dimethyl group at the C5 position influence the reaction?

The 5,5-gem-dimethyl group has two primary effects:

  • Steric Hindrance: It can sterically influence the approach of the oxidizing agent to the hydroxyl group. This is generally a minor effect for most common oxidants but could be a factor in enzyme-catalyzed reactions or with very bulky reagents.

  • Prevents Enolization/Isomerization: The gem-dimethyl substitution prevents the formation of a double bond between C4 and C5. This blocks potential isomerization pathways that might occur with an unsubstituted cyclohexene ring, which can simplify the product mixture.

Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiment.

Problem 1: Low Yield of Enone / Incomplete Conversion

You've run the reaction, but TLC or GC-MS analysis shows a significant amount of unreacted starting material.

start Low Yield / Incomplete Conversion q1 Which oxidant was used? start->q1 oxidant_mno2 MnO₂ q1->oxidant_mno2 MnO₂ oxidant_pcc PCC / PDC q1->oxidant_pcc PCC/PDC oxidant_swern Swern Oxidation q1->oxidant_swern Swern check_mno2_activity Was the MnO₂ freshly activated or from a new bottle? oxidant_mno2->check_mno2_activity reactivate_mno2 Action: Reactivate MnO₂ (e.g., heat under vacuum) or use a fresh, high-purity source. check_mno2_activity->reactivate_mno2 No check_mno2_equiv Were at least 5-10 molar equivalents used? check_mno2_activity->check_mno2_equiv Yes increase_mno2 Action: Increase MnO₂ loading. It's a stoichiometric surface reaction. check_mno2_equiv->increase_mno2 No check_pcc_quality Was the reagent dry and free-flowing (not a dark tar)? oxidant_pcc->check_pcc_quality purify_pcc Action: Use fresh reagent or purify by filtration through a short silica plug. check_pcc_quality->purify_pcc No check_pcc_solvent Was the solvent strictly anhydrous? check_pcc_quality->check_pcc_solvent Yes dry_solvent Action: Use freshly distilled or dried solvent. Water deactivates the reagent. check_pcc_solvent->dry_solvent No check_temp Was the temperature maintained below -60 °C during additions? oxidant_swern->check_temp improve_cooling Action: Improve cooling bath (e.g., dry ice/acetone). Premature warming kills the reaction. check_temp->improve_cooling No check_reagent_order Was the alcohol added AFTER the DMSO/Oxalyl Chloride activation? check_temp->check_reagent_order Yes correct_order Action: Follow the correct order of addition strictly. check_reagent_order->correct_order No

Caption: Troubleshooting workflow for low conversion.

Problem 2: Significant Epoxide or Diol Formation is Observed

Your product mixture contains a substantial amount of the epoxide or the corresponding diol, indicating the double bond is reacting.

This side reaction occurs when the oxidizing agent is not sufficiently chemoselective for the allylic alcohol. Reagents like m-CPBA or other peroxyacids are designed for epoxidation and should be avoided. Even some metal-based catalysts can promote epoxidation if the conditions are not optimized[19][20].

Corrective Actions:

  • Switch to a More Selective Oxidant: The most effective solution is to switch to an oxidant known for its high selectivity towards allylic alcohols. Activated MnO₂ is the gold standard for this purpose, as it rarely affects isolated double bonds[9].

  • Control Reaction Conditions: If using a metal-based catalyst (e.g., a Palladium system), ensure the conditions are optimized for alcohol oxidation, not C-H activation or epoxidation. This may involve changing the ligand, solvent, or temperature[18].

  • Ensure Anhydrous Conditions: The presence of water can lead to the ring-opening of any epoxide formed, yielding a diol. Ensure all reagents and solvents are thoroughly dried, especially when using methods sensitive to moisture like PCC or Swern oxidations[4][10].

cluster_main Reaction Pathways for 5,5-Dimethylcyclohex-2-en-1-ol start Substrate (Allylic Alcohol) product_desired Desired Product (Enone) start->product_desired Selective Oxidation (e.g., MnO₂) [High Yield] product_side Side Product (Epoxide) start->product_side Unselective Oxidation (e.g., m-CPBA) [Low Yield]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Esterification of 5,5-Dimethylcyclohex-2-en-1-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the esterification of highly sterically hindered secondary allylic alcohols, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the esterification of highly sterically hindered secondary allylic alcohols, specifically focusing on 5,5-dimethylcyclohex-2-en-1-ol .

Mechanistic Insight: Why is this Substrate Stubborn?

To troubleshoot effectively, we must first understand the structural causality behind the reaction failures. 5,5-dimethylcyclohex-2-en-1-ol presents a dual-threat to standard synthetic protocols:

  • Severe Steric Hindrance (1,3-Diaxial Clashes): In its cyclohexene half-chair conformation, the bulky gem-dimethyl group at the C5 position creates a highly congested steric environment. If the C1-hydroxyl group adopts a pseudo-axial orientation, it faces a massive 1,3-diaxial interaction with the pseudo-axial C5-methyl group. Consequently, the molecule heavily biases toward a pseudo-equatorial hydroxyl conformation. However, even in this state, the sheer volume of the adjacent ring system severely restricts the Bürgi-Dunitz trajectory required for incoming acylating agents.

  • Allylic Sensitivity: The hydroxyl group is situated at the C1 position, directly adjacent to the C2=C3 alkene. This makes it an allylic alcohol. Standard acid-catalyzed methods (like Fischer esterification) will rapidly protonate the hydroxyl, leading to the expulsion of water and the formation of a highly stable, conjugated 5,5-dimethyl-1,3-cyclohexadiene byproduct via E1 elimination.

Core Troubleshooting Strategies

Strategy A: The Yamaguchi Esterification (Recommended)

The is the gold standard for macrolactonization and hindered secondary alcohols. By reacting your carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC), you form a mixed anhydride. The ortho-chloro groups on the Yamaguchi reagent sterically shield its own carbonyl, forcing the nucleophilic catalyst (DMAP) to regioselectively attack your aliphatic carbonyl. This generates a highly reactive acyl-pyridinium intermediate capable of overcoming the steric bulk of 5,5-dimethylcyclohex-2-en-1-ol.

Strategy B: Modified Steglich Esterification

The utilizes a carbodiimide (like DCC or EDC) to activate the carboxylic acid into an O-acylisourea. For unhindered alcohols, catalytic DMAP is sufficient. However, because 5,5-dimethylcyclohex-2-en-1-ol attacks so slowly, the O-acylisourea will undergo an intramolecular rearrangement into a dead-end N-acylurea. The fix: Use stoichiometric DMAP to rapidly trap the O-acylisourea before it can rearrange.

Mandatory Visualization: Acyl Transfer Mechanics

Workflow A Carboxylic Acid + TCBC / Et3N B Mixed Anhydride (Sterically Biased) A->B Activation D Acyl-Pyridinium Intermediate (Highly Electrophilic) B->D Regioselective Cleavage C DMAP Catalyst (Nucleophilic Attack) C->D F Target Ester (Steric Barrier Overcome) D->F Rapid Acyl Transfer E 5,5-dimethylcyclohex-2-en-1-ol (Hindered Alcohol) E->F

Yamaguchi Esterification: DMAP-mediated acyl transfer overcoming steric hindrance.

Self-Validating Experimental Protocols

Protocol 1: Optimized Yamaguchi Esterification

Use this protocol for maximum yield and retention of stereochemistry.

  • Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Toluene (0.2 M). Cool to 0 °C. Add TCBC (1.05 eq) dropwise. Stir at room temperature for 1.5 hours.

    • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate. The baseline carboxylic acid spot should vanish, replaced by a highly non-polar, UV-active mixed anhydride spot. A thick white precipitate ( Et3​N⋅HCl ) must be visible in the flask.

  • Filtration (Critical for Hindered Substrates): Filter the reaction mixture through a pad of Celite under inert gas to remove the triethylamine salts. Causality: Removing the chloride salts prevents competitive nucleophilic attack and reduces the steric crowding in the reaction medium.

  • Acyl Transfer: To the filtered solution, add 5,5-dimethylcyclohex-2-en-1-ol (1.0 eq) followed by DMAP (1.5 eq).

  • Reflux: Heat the reaction to 80 °C for 12–24 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. You will observe the transient mass of the acyl-DMAP intermediate slowly giving way to the target ester mass.

Protocol 2: Modified Steglich Esterification

Use this protocol if TCBC is unavailable, utilizing EDC to avoid tedious urea purifications.

  • Activation: Dissolve the carboxylic acid (1.1 eq) and 5,5-dimethylcyclohex-2-en-1-ol (1.0 eq) in anhydrous DCM (0.1 M). Add DMAP (1.0 eq).

  • Coupling: Cool to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.

    • Self-Validation Checkpoint: Unlike DCC, EDC·HCl remains soluble. The solution should remain clear. If a heavy precipitate forms, moisture has compromised your reagents.

  • Reaction: Allow to warm to room temperature and stir for 24 hours.

    • Self-Validation Checkpoint: Perform a mini-workup on a 50 µL aliquot (partition between water and EtOAc). TLC of the organic layer will reveal the ester product running higher than the starting alcohol.

Quantitative Method Comparison

The following table synthesizes the expected performance of various esterification methods when applied to 5,5-dimethylcyclohex-2-en-1-ol:

Esterification MethodReagentsOptimal for this Substrate?Risk of Side ReactionsTypical YieldStereochemical OutcomeYamaguchiTCBC, DMAP, Et3​N Yes (Excellent)Very Low80–95%RetentionModified SteglichEDC·HCl, DMAP (1 eq)Yes (Good)Low (if DMAP is 1 eq)65–85%RetentionMitsunobu PPh3​ , DIAD, 4- NO2​ BzOH Yes (Requires strong acid)Moderate (Elimination)50–75%InversionFischer H2​SO4​ , HeatNoHigh (Dehydration to Diene)< 5%Racemization / Destruction

Frequently Asked Questions (FAQs)

Q: Why am I recovering unreacted 5,5-dimethylcyclohex-2-en-1-ol and seeing symmetric aliphatic anhydride in my Yamaguchi reaction? A: As proven in mechanistic studies of the Yamaguchi reaction (), aliphatic acids can form symmetric anhydrides in situ because aliphatic carboxylates are highly nucleophilic. If your alcohol is too sterically hindered to attack the mixed anhydride quickly, the system defaults to forming the symmetric anhydride. Solution: Ensure you are using a full 1.5 equivalents of DMAP to force the equilibrium toward the highly reactive acyl-pyridinium intermediate, and elevate the reaction temperature to 80 °C in toluene.

Q: I need to invert the C1 stereocenter during esterification. Why did my Mitsunobu reaction fail with standard benzoic acid? A: In the Mitsunobu reaction, the alkoxyphosphonium intermediate faces a kinetic fork: it can either be attacked by the carboxylate (yielding the ester) or undergo degradation. Because 5,5-dimethylcyclohex-2-en-1-ol is highly hindered, the SN​2 attack by the benzoate anion is kinetically retarded (). Solution: Switch to a more acidic nucleophile like 4-nitrobenzoic acid. The lower pKa​ results in a more weakly basic, but highly active carboxylate that accelerates the rate-determining SN​2 inversion step before side reactions occur ().

Q: My Steglich esterification yielded mostly N-acylurea. How do I fix this? A: The O-acylisourea intermediate undergoes a slow intramolecular rearrangement to the thermodynamically stable, unreactive N-acylurea. Because your alcohol is sterically hindered, its nucleophilic attack is slower than this rearrangement. Solution: Increase DMAP from catalytic amounts (5 mol%) to stoichiometric amounts (100 mol%). DMAP is a superior nucleophile that rapidly traps the O-acylisourea before it can rearrange.

References

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Dhimitruka, I., & SantaLucia, J. Organic Letters (2006). URL:[Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids. Neises, B., & Steglich, W. Angewandte Chemie International Edition (1978). URL:[Link]

  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Camp, D., Harvey, P. J., & Jenkins, I. D. Griffith University Research Repository (2009). URL:[Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Dodge, J. A., Trujillo, J. I., & Presnell, M. Journal of Organic Chemistry (1991). URL:[Link]

Optimization

Technical Support Center: GC-MS Analysis of 5,5-dimethylcyclohex-2-en-1-ol

Welcome to the technical support center for the analysis of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this and si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 5,5-dimethylcyclohex-2-en-1-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this and similar cyclic alcohols. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your Gas Chromatography-Mass Spectrometry (GC-MS) methods, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the analysis of 5,5-dimethylcyclohex-2-en-1-ol.

Q1: What are the primary challenges when analyzing 5,5-dimethylcyclohex-2-en-1-ol by GC-MS?

The primary challenge stems from the polar hydroxyl (-OH) group on the molecule. This functional group is prone to forming hydrogen bonds, which can lead to several analytical issues:

  • Poor Peak Shape (Tailing): The hydroxyl group can interact with "active sites" (exposed silanol groups) within the GC inlet liner or on the column itself. This secondary interaction causes some molecules to be retained longer than others, resulting in asymmetric, tailing peaks that are difficult to integrate accurately[1][2].

  • Low Sensitivity: Strong intermolecular interactions reduce the compound's volatility, which can lead to a weaker signal[3].

  • Thermal Instability: At high injector temperatures, cyclic alcohols can be susceptible to dehydration or rearrangement, leading to poor reproducibility and inaccurate quantification[4].

Q2: Is derivatization necessary for this compound? What are the pros and cons?

While direct analysis is possible, derivatization is highly recommended for robust and accurate quantification.[5] Derivatization is a chemical reaction that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group[3][6].

  • Pros of Derivatization:

    • Improved Peak Shape: Eliminates hydrogen bonding, leading to sharp, symmetrical Gaussian peaks[3][5].

    • Enhanced Sensitivity: The resulting derivatives are more volatile, leading to better transfer into the gas phase and stronger signals[3].

    • Increased Thermal Stability: Protects the analyte from degradation in the hot injector[6].

    • More Definitive Mass Spectra: Derivatives often produce more characteristic mass fragments and a more abundant molecular ion, aiding in confident identification[5].

  • Cons of Derivatization:

    • Additional Sample Preparation: Adds time and complexity to the workflow.

    • Potential for Incomplete Reactions: The reaction must be optimized to ensure it goes to completion for all samples and standards; otherwise, it introduces a significant source of error.

    • Reagent Contamination: Derivatizing reagents and their byproducts can introduce interfering peaks into the chromatogram.

Q3: What is the best type of GC column for analyzing 5,5-dimethylcyclohex-2-en-1-ol?

The choice of column depends on whether you are performing a direct analysis or analyzing a derivatized sample.

  • For Direct (Underivatized) Analysis: A polar stationary phase, such as a Wax-type column (polyethylene glycol or PEG), is recommended.[5][7] The polar nature of the stationary phase helps to shield the analyte from active sites and provides better peak symmetry for polar compounds[8].

  • For Derivatized Analysis: After derivatization, the analyte is much less polar. A standard, low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms, TG-5MS), is ideal.[9] These columns are robust, provide excellent resolution for a wide range of compounds, and are standard in most analytical laboratories[10].

Q4: What are good starting parameters for a GC-MS method?

A solid starting point is crucial for method development. The following tables provide recommended starting conditions, which should then be optimized for your specific instrument and application.

Table 1: Recommended Starting GC-MS Parameters
ParameterDirect (Underivatized) AnalysisDerivatized AnalysisRationale & Key Considerations
GC Column Polar Wax (e.g., DB-Wax, ZB-WAXplus)Low-Polarity 5% Phenyl (e.g., DB-5ms)Match column polarity to analyte polarity for best peak shape[10][11].
30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions provide a good balance of resolution and analysis time[11][12].
Injector Mode Splitless (for trace) or Split (10:1 to 50:1)Splitless (for trace) or Split (10:1 to 50:1)Use splitless for low concentrations; use split to avoid overloading the column with higher concentration samples[13].
Injector Temp. 250 °C250 °CA good starting point, but may need to be lowered if thermal degradation is observed[9][14].
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minHelium, Constant Flow @ 1.0-1.2 mL/minProvides good efficiency and is inert. Hydrogen can be used for faster analysis but requires safety precautions[15].
Oven Program Initial: 60°C, hold 2 minInitial: 60°C, hold 2 minAn initial temperature below the solvent's boiling point aids in peak focusing[16].
Ramp: 10 °C/min to 240 °CRamp: 15 °C/min to 300 °CA moderate ramp rate is a good starting point for screening[14]. The final temperature should be sufficient to elute all components.
Hold: 5 minHold: 5 minEnsures the column is clean before the next injection.
MS Transfer Line 250 °C280 °CShould be hot enough to prevent analyte condensation without causing degradation.
Ion Source Temp. 230 °C230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVElectron Ionization (EI) @ 70 eVStandard for creating reproducible fragmentation patterns for library matching[17].
Scan Range 40 - 250 m/z50 - 450 m/zThe range should cover the expected fragments and molecular ion of the analyte or its derivative.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of 5,5-dimethylcyclohex-2-en-1-ol.

Problem 1: Poor Peak Shape (Severe Tailing)

Peak tailing is the most common issue when analyzing underivatized alcohols. It compromises integration and reduces the accuracy of your results.

The following diagram outlines a step-by-step process for diagnosing the cause of peak tailing.

G cluster_0 start Peak Tailing Observed q1 Are ALL peaks tailing (including solvent and hydrocarbons)? start->q1 physical_issue Indicates a Physical/Mechanical Issue q1->physical_issue Yes chemical_issue Indicates a Chemical/Activity Issue q1->chemical_issue No (Only polar analytes tail) check_install Check Column Installation (Correct ferrule, insertion depth) physical_issue->check_install check_cut Ensure a Clean, Square Column Cut check_install->check_cut leak_check Perform System Leak Check check_cut->leak_check inlet_maint Perform Inlet Maintenance: 1. Replace Liner (use deactivated) 2. Replace Septum and O-ring chemical_issue->inlet_maint trim_col Trim 0.5m from Column Inlet inlet_maint->trim_col consider_deriv Problem Persists? Consider Derivatization trim_col->consider_deriv

Caption: A decision tree for troubleshooting GC peak tailing.

  • Cause A: Active Sites in the Inlet or Column

    • Explanation: This is the most likely cause for tailing that affects only polar compounds. Exposed silanol groups (-Si-OH) on the glass inlet liner or at the head of the column can strongly interact with the alcohol's hydroxyl group, delaying its elution[1][2].

    • Solution:

      • Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and seals. For active compounds like alcohols, this might be needed as frequently as every 50-100 injections, depending on sample cleanliness[1][16].

      • Use Deactivated Liners: Always use high-quality, deactivated (silanized) inlet liners. Liners with a small plug of deactivated glass wool can also help trap non-volatile matrix components and promote vaporization.

      • Trim the Column: If the front end of the column becomes contaminated and active, trimming 0.5 to 1 meter from the inlet side can restore performance by exposing a fresh, inert surface[16][18].

  • Cause B: Improper Column Installation

    • Explanation: If all peaks in the chromatogram are tailing, the issue is likely mechanical. An incorrect column installation can create "dead volume" or turbulence in the carrier gas path, causing band broadening and tailing[19].

    • Solution:

      • Verify Installation Depth: Ensure the column is inserted to the correct depth in both the injector and the detector, as specified by your instrument manufacturer.

      • Ensure a Clean Cut: A poor column cut (jagged or angled) can cause significant tailing. Always use a ceramic scoring wafer or specialized tool to make a clean, square cut, and inspect it with a magnifying lens[19].

  • Cause C: Incompatible Column Phase

    • Explanation: Using a non-polar column (like a DB-1ms) for a direct analysis of a polar alcohol can exacerbate tailing, as the analyte has a greater affinity for any active sites than for the stationary phase.

    • Solution: Switch to a polar (Wax-type) column for underivatized analysis, or implement a derivatization protocol and use a standard 5% phenyl column[5][7].

Problem 2: Low Sensitivity or No Peak Detected
  • Cause A: Analyte Degradation

    • Explanation: The injector temperature may be too high, causing the alcohol to dehydrate or rearrange.

    • Solution:

      • Lower Injector Temperature: Reduce the injector temperature in 20-25 °C increments (e.g., from 250 °C to 230 °C, then 210 °C) and observe the analyte response[4].

      • Derivatize the Sample: Derivatization creates a more thermally stable compound, which is the most reliable solution to prevent thermal degradation[3].

  • Cause B: Poor Peak Focusing

    • Explanation: If the initial oven temperature is too high, the analytes will not focus into a tight band at the head of the column, resulting in broad, low-intensity peaks.

    • Solution: Set the initial oven temperature at least 10-20 °C below the boiling point of the injection solvent[13][16]. This allows the solvent to act as a focusing agent (the "solvent effect").

Problem 3: Co-elution with Matrix Components
  • Cause A: Insufficient Resolution

    • Explanation: The temperature program or column is not providing enough separation power to resolve the analyte from other compounds in the sample.

    • Solution:

      • Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min). This increases the time the analyte spends interacting with the stationary phase, which can improve separation from closely eluting peaks[20].

      • Change the Stationary Phase: If optimizing the temperature program is not enough, a column with a different selectivity is needed. For example, if you are using a 5% phenyl column, switching to a 35% or 50% phenyl column (e.g., DB-35ms, DB-17ms) can alter the elution order and resolve the co-elution.

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the analysis of 5,5-dimethylcyclohex-2-en-1-ol.

Overall Analytical Workflow

The general process for sample analysis is outlined below. The derivatization step is optional but highly recommended for quantitative applications.

Caption: General workflow for GC-MS analysis.

Protocol 1: Direct Analysis of 5,5-dimethylcyclohex-2-en-1-ol

This protocol is suitable for qualitative screening or when derivatization is not feasible. Expect some peak tailing.

  • Sample Preparation:

    • Prepare a stock solution of 5,5-dimethylcyclohex-2-en-1-ol at 1 mg/mL in methanol or ethyl acetate.

    • Create calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

    • Dilute unknown samples to fall within the calibration range.

  • GC-MS System Configuration:

    • Column: Install a polar Wax column (30 m x 0.25 mm ID, 0.25 µm film).

    • Inlet: Use a new, deactivated splitless liner.

    • Conditions: Set the GC-MS parameters as detailed in Table 1 for "Direct Analysis".

  • Analysis Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Run the calibration standards from lowest to highest concentration.

    • Inject the unknown samples.

    • Inject a mid-level calibration standard every 10-15 samples to check for instrument drift.

  • Data Processing:

    • Identify the 5,5-dimethylcyclohex-2-en-1-ol peak by its retention time and mass spectrum.

    • Use a consistent integration method for all peaks. A "tailing factor" or "valley-to-valley" integration may be necessary if peaks are asymmetric.

Protocol 2: Analysis via Acylation Derivatization

This protocol uses acylation to convert the alcohol into a more stable and less polar ester, providing superior chromatographic performance. Acetic anhydride is a common and effective reagent.

  • Derivatization Reagent Preparation:

    • Prepare a solution of 10% Acetic Anhydride in Pyridine. (Caution: Work in a fume hood and wear appropriate PPE. Pyridine is toxic and flammable).

  • Sample and Standard Derivatization:

    • Aliquot 100 µL of each calibration standard and sample solution into separate 2 mL autosampler vials.

    • Add 100 µL of the 10% acetic anhydride in pyridine solution to each vial.

    • Cap the vials tightly and vortex for 30 seconds.

    • Heat the vials in a heating block or oven at 60 °C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS System Configuration:

    • Column: Install a low-polarity 5% phenyl column (30 m x 0.25 mm ID, 0.25 µm film).

    • Inlet: Use a new, deactivated splitless liner.

    • Conditions: Set the GC-MS parameters as detailed in Table 1 for "Derivatized Analysis".

  • Analysis Sequence & Data Processing:

    • Follow the same analysis sequence as in Protocol 1.

    • The target analyte is now 5,5-dimethylcyclohex-2-en-1-yl acetate. The retention time will be later, and the mass spectrum will correspond to the acetate derivative.

    • Peaks should be symmetrical, allowing for standard peak integration.

References

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • Spectroscopy Online. (2010, November 1).
  • Valdez, C. A., et al. (2021, January 29).
  • Sigma-Aldrich. (n.d.).
  • Lab Manager. (2026, March 26).
  • Benchchem. (n.d.). Troubleshooting peak tailing in GC-MS analysis of Methyl p-methoxyhydrocinnamate.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Benchchem. (n.d.). Performance comparison of different GC columns for 5,5-Dimethyl-2-hexanol analysis.
  • Benchchem. (n.d.). Optimizing injection volume and temperature for GC-MS analysis.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Agilent Technologies. (n.d.). GC Method Development. Agilent.
  • Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethylcyclohex-2-en-1-ol. PubChem.
  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (2016, June 1). How to Optimize Key Variables in GC Analysis: Sample Introduction.
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • Tranchida, P. Q., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-cyclohex-2-enone-3-ol. PubChem.
  • Sigma-Aldrich. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses. MilliporeSigma.
  • National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST Chemistry WebBook.
  • The Chemical Daily Co., Ltd. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Allylic Alcohols: 5,5-dimethylcyclohex-2-en-1-ol vs. Cyclohex-2-en-1-ol

Introduction In the landscape of synthetic organic chemistry, allylic alcohols are versatile building blocks, pivotal for the construction of complex molecular architectures. Their rich reactivity, stemming from the inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry, allylic alcohols are versatile building blocks, pivotal for the construction of complex molecular architectures. Their rich reactivity, stemming from the interplay between the hydroxyl group and the adjacent double bond, allows for a multitude of transformations. This guide provides an in-depth comparative analysis of two closely related structures: cyclohex-2-en-1-ol and its sterically hindered counterpart, 5,5-dimethylcyclohex-2-en-1-ol .

The primary structural difference—the presence of a gem-dimethyl group at the C5 position—introduces significant steric and conformational constraints that profoundly influence reaction pathways, rates, and stereochemical outcomes. Understanding these differences is crucial for researchers in medicinal chemistry and materials science when selecting substrates for targeted synthesis. This document will dissect these reactivity differences through the lens of steric hindrance, conformational rigidity, and electronic effects, supported by established chemical principles and experimental data.

Theoretical Framework: The Influence of the Gem-Dimethyl Group

The divergence in reactivity between these two molecules is almost entirely governed by the gem-dimethyl substituent on the 5,5-dimethylcyclohex-2-en-1-ol ring. This feature imparts several key characteristics not present in the unsubstituted analogue.

  • Steric Hindrance : The most significant factor is the steric bulk of the two methyl groups.[1][2] These groups create a sterically congested environment on the C4-C5-C6 side of the molecule, impeding the approach of reagents. This hindrance can affect reactions at the C4 allylic position and influence the trajectory of attack on the C2-C3 double bond.

  • Conformational Rigidity : In cyclohexene systems, substituents can influence the equilibrium between different half-chair conformations. The bulky gem-dimethyl group effectively "locks" the ring into a more rigid conformation, reducing its flexibility.[3] This can impact the accessibility of the axial and equatorial positions and the overall shape of the molecule presented to incoming reactants.

  • Thorpe-Ingold Effect (Angle Compression) : The presence of a gem-disubstituted carbon can decrease the internal bond angle (C4-C5-C6). This "angle compression" can alter the ring's strain and the spatial relationship between other atoms, which may influence the rates of intramolecular reactions or the stability of cyclic transition states.[4]

The following sections will explore how these principles manifest in common chemical transformations.

Caption: Key influences of the C5 gem-dimethyl group on reactivity.

Reactivity Comparison: Key Transformations

We will now examine three major classes of reactions: oxidation of the allylic alcohol, electrophilic addition to the alkene, and allylic substitution.

Oxidation to α,β-Unsaturated Ketones

The oxidation of an allylic alcohol to its corresponding enone is a fundamental transformation. Common reagents for this purpose include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.

Hypothesis: The gem-dimethyl group is relatively remote from the C1 hydroxyl group. Therefore, its steric influence on the rate of oxidation is expected to be minimal unless an exceptionally bulky oxidizing agent is used. The primary reactivity should be comparable.

Supporting Data & Insights: The literature supports that both alcohols can be effectively oxidized.

  • Cyclohex-2-en-1-ol is readily oxidized to 2-cyclohexen-1-one. Studies using gold-based catalysts show this is the major product, though further dehydrogenation can occur.[5][6] Standard benchtop oxidants like PCC are also highly effective.[7]

  • 5,5-dimethylcyclohex-2-en-1-ol is the direct precursor to 5,5-dimethylcyclohex-2-en-1-one, a common synthetic intermediate.[8][9] This confirms that the oxidation proceeds efficiently, undeterred by the remote methyl groups.

The key determinant of success in these reactions is not the substrate's steric profile at C5, but rather the choice of a mild oxidant that avoids over-oxidation or reaction with the double bond.[7][10]

ParameterCyclohex-2-en-1-ol5,5-dimethylcyclohex-2-en-1-olRationale for Similarity
Reaction Rate Generally highGenerally highThe reaction center (C1-OH) is distant from the gem-dimethyl group.
Typical Yield High (>85%)High (>85%)Favorable thermodynamics for the formation of the conjugated enone system.
Common Reagents MnO₂, PCC, Swern, Dess-MartinMnO₂, PCC, Swern, Dess-MartinBoth substrates are compatible with standard selective oxidation protocols.
Electrophilic Addition to the Alkene

Electrophilic addition reactions, such as halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr), test the accessibility and nucleophilicity of the C=C double bond.

Hypothesis: The gem-dimethyl group at C5 is expected to exert a significant steric influence on the trajectory of the incoming electrophile. This will likely lead to a lower reaction rate and could introduce a degree of facial selectivity in the addition, favoring attack from the face opposite the methyl groups.

Supporting Data & Insights: The mechanism for electrophilic addition involves the formation of a carbocation or a bridged intermediate (like a bromonium ion).[11]

  • For cyclohex-2-en-1-ol , the double bond is readily accessible from both faces, leading to standard addition products. The stereochemistry is often anti-addition, particularly with halogens that form bridged intermediates.[12][13]

  • For 5,5-dimethylcyclohex-2-en-1-ol , the approach of an electrophile (e.g., Br⁺) to the C2-C3 pi bond would be sterically hindered on the face occupied by the gem-dimethyl group. This would slow the rate-determining first step of the addition.[11] Consequently, the electrophile is expected to add preferentially from the less hindered face of the ring. The subsequent attack by the nucleophile (e.g., Br⁻) would then occur from the opposite face, maintaining an overall anti-addition but with a diastereomeric preference dictated by the initial hindered attack.

G cluster_0 5,5-dimethylcyclohex-2-en-1-ol cluster_1 Cyclohex-2-en-1-ol start Alkene + E+ intermediate Carbocation/ Bridged Intermediate start->intermediate Rate-Determining Step (Slower due to Steric Hindrance) product Addition Product intermediate->product Nucleophilic Attack start2 Alkene + E+ intermediate2 Carbocation/ Bridged Intermediate start2->intermediate2 Rate-Determining Step (Faster) product2 Addition Product intermediate2->product2 Nucleophilic Attack hindrance Steric hindrance from gem-dimethyl group impacts this step hindrance->intermediate

Caption: Influence of steric hindrance on electrophilic addition rate.

Allylic Substitution (S_N_2' Reaction)

Allylic substitutions can proceed through various mechanisms. The S_N_2' pathway involves a nucleophile attacking one end of the double bond (the γ-carbon), causing a double bond shift and displacement of a leaving group at the α-carbon.

Hypothesis: This reaction pathway should be dramatically affected. For an S_N_2' reaction to occur on these substrates (after converting the -OH to a good leaving group), the nucleophile could attack the C3 position. In 5,5-dimethylcyclohex-2-en-1-ol, the C4 and C5 positions are adjacent to the C3 target carbon. The gem-dimethyl group at C5 would present a formidable steric barrier, severely impeding nucleophilic attack at C3.

Supporting Data & Insights: The S_N_2' reaction is highly sensitive to steric hindrance at the site of nucleophilic attack.[14]

  • Cyclohex-2-en-1-ol derivatives can undergo allylic substitution, competing with direct S_N_2 substitution at C1. The regioselectivity is influenced by the substrate, nucleophile, and reaction conditions.[15][16]

  • For 5,5-dimethylcyclohex-2-en-1-ol derivatives , an S_N_2' attack at C3 is expected to be extremely slow or completely disfavored. Any substitution would almost certainly proceed via a direct S_N_2 mechanism at the less hindered C1 position, or potentially through an S_N_1 mechanism if a stable allylic carbocation can be formed. The steric hindrance effectively shuts down the S_N_2' pathway.[1][2]

Experimental Protocols

To provide a practical basis for comparison, the following protocol outlines a competitive oxidation experiment.

Protocol: Comparative Oxidation using Manganese Dioxide (MnO₂)

This experiment is designed to compare the rate of oxidation of the two allylic alcohols under identical conditions.

Objective: To qualitatively or quantitatively compare the conversion rate of cyclohex-2-en-1-ol and 5,5-dimethylcyclohex-2-en-1-ol to their corresponding enones.

Materials:

  • Cyclohex-2-en-1-ol

  • 5,5-dimethylcyclohex-2-en-1-ol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM, anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Prepare two identical round-bottom flasks. In each flask, dissolve 1.0 mmol of the respective allylic alcohol (cyclohex-2-en-1-ol in Flask A, 5,5-dimethylcyclohex-2-en-1-ol in Flask B) in 10 mL of anhydrous DCM.

  • Initiation: To each flask, add 10.0 mmol (a significant excess) of activated MnO₂ simultaneously while stirring vigorously at room temperature (25 °C). Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., T = 15 min, 30 min, 60 min, 120 min), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Sample Quenching: Immediately filter each aliquot through a small plug of Celite®/MgSO₄ to remove the MnO₂ and any water, quenching the reaction for that sample.

  • Analysis: Analyze the quenched aliquots by TLC and/or GC-MS. On TLC, visualize the disappearance of the starting material (alcohol) and the appearance of the product (enone), which will have a different Rf value. For quantitative data, use GC-MS to determine the ratio of starting material to product at each time point.

  • Data Comparison: Plot the percentage conversion against time for both reactions to visualize any differences in reaction rate.

Caption: Workflow for the comparative oxidation experiment.

Conclusion and Outlook

The comparison between cyclohex-2-en-1-ol and 5,5-dimethylcyclohex-2-en-1-ol serves as an excellent case study in physical organic chemistry, demonstrating the profound impact of steric hindrance on chemical reactivity.

  • For reactions occurring at the C1 hydroxyl group , such as oxidation, the remote gem-dimethyl group has a negligible effect, and the two molecules exhibit nearly identical reactivity.

  • For reactions involving the C2-C3 double bond or the C3 allylic position , such as electrophilic addition and S_N_2' substitution, the gem-dimethyl group acts as a powerful steric shield. This leads to significantly reduced reaction rates and can be leveraged to control facial selectivity in the case of 5,5-dimethylcyclohex-2-en-1-ol.

For drug development professionals and synthetic chemists, this understanding is critical. Cyclohex-2-en-1-ol is a versatile substrate for a wide range of transformations. In contrast, 5,5-dimethylcyclohex-2-en-1-ol should be chosen when the desired transformation is remote from the C5 position, or when the steric bulk can be strategically employed to block unwanted side reactions or direct a specific stereochemical outcome. Future research could explore leveraging the Thorpe-Ingold effect in this system to facilitate specific intramolecular cyclizations.

References

  • Queen's University Belfast. Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e.[Link]

  • PrepChem. Synthesis of 2-cyclohexene-1-one.[Link]

  • MDPI. Thorpe-Ingold Effect Assisted Strained Ring Synthesis.[Link]

  • ACS Publications. Selective Oxidation of Cyclohexanol and 2-Cyclohexen-1-ol on O/Au(111): The Effect of Molecular Structure | Langmuir.[Link]

  • PrepChem. Synthesis of 5,5-Dimethylcyclohex-2-enone.[Link]

  • PubMed. Synthesis of enantiomerically pure cyclohex-2-en-1-ols: development of novel multicomponent reactions.[Link]

  • PubMed. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure.[Link]

  • Wikipedia. Allylic rearrangement.[Link]

  • Save My Exams. Electrophilic Addition (AQA A Level Chemistry): Revision Note.[Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Electrophilic addition reaction.[Link]

  • Chemistry LibreTexts. 4.1: Allylic Substitution Reactions.[Link]

  • Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation.[Link]

  • Chemistry LibreTexts. 3.8: Conformations of Monosubstituted Cyclohexanes.[Link]

  • BYJU'S. Electrophilic Addition Reactions Of Alkenes.[Link]

  • University of Massachusetts Boston. Electrophilic Addition Reactions II.[Link]

  • The OChemTutor. Electrophilic Addition to Alkenes.[Link]

  • Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes.[Link]

  • University of California, Irvine. OXIDATIONS 5.[Link]

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Comparative

A Comparative Guide to Reducing Agents for the Synthesis of 5,5-Dimethylcyclohex-2-en-1-ol

In the landscape of synthetic organic chemistry, the selective transformation of functional groups is a cornerstone of molecular design and construction. The reduction of α,β-unsaturated ketones to their corresponding al...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the selective transformation of functional groups is a cornerstone of molecular design and construction. The reduction of α,β-unsaturated ketones to their corresponding allylic alcohols is a pivotal reaction, yielding valuable intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides an in-depth comparison of common reducing agents for the synthesis of 5,5-dimethylcyclohex-2-en-1-ol from its precursor, 5,5-dimethylcyclohex-2-en-1-one. We will delve into the mechanistic nuances, practical considerations, and experimental data that inform the rational selection of a reducing agent for this transformation.

The Challenge: 1,2- vs. 1,4-Reduction

The reduction of an α,β-unsaturated ketone, such as 5,5-dimethylcyclohex-2-en-1-one, presents a classic chemoselectivity challenge. Hydride reagents can attack at two electrophilic sites: the carbonyl carbon (1,2-addition) to yield the desired allylic alcohol, or the β-carbon (1,4-conjugate addition) to produce the saturated ketone after tautomerization. The outcome is highly dependent on the nature of the reducing agent and the reaction conditions.[1][2]

Comparative Analysis of Reducing Agents

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and versatile reducing agent, widely used for the reduction of aldehydes and ketones.[3] However, when applied to α,β-unsaturated ketones, it often yields a mixture of 1,2- and 1,4-addition products.[4] The "soft" nature of the borohydride anion can lead to significant conjugate addition, diminishing the yield of the desired allylic alcohol. The solvent also plays a crucial role; protic solvents like methanol or ethanol are typically used.[4]

Mechanism Insight: The reaction mechanism in a protic solvent is not a simple 4-membered transition state. Hydrogen-bonding activation is essential for the reduction to proceed.[4]

Luche Reduction (NaBH₄ + CeCl₃)

The Luche reduction, developed by Jean-Louis Luche in 1978, is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones.[5][6][7] This method employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[5][8]

Mechanism Insight: The remarkable selectivity of the Luche reduction is attributed to the Hard-Soft Acid-Base (HSAB) principle.[7] The cerium(III) ion, a hard Lewis acid, coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness".[5][7] Simultaneously, the reaction between NaBH₄ and the alcohol solvent, catalyzed by the cerium salt, generates alkoxyborohydrides.[9] These alkoxyborohydrides are "harder" nucleophiles than the borohydride itself, and therefore preferentially attack the harder electrophilic center – the carbonyl carbon – leading to selective 1,2-addition.[7][9][10]

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride.[11] It readily reduces a wide range of functional groups, including esters, carboxylic acids, and amides.[11][12] When used for the reduction of α,β-unsaturated ketones, LiAlH₄ generally favors 1,2-addition, producing the allylic alcohol.[12] However, its high reactivity can sometimes lead to over-reduction or side reactions if not carefully controlled. It is also dangerously reactive with water and protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[12]

Mechanism Insight: The reduction with LiAlH₄ proceeds via nucleophilic attack of the hydride on the carbonyl carbon. The lithium cation can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack.[13]

Diisobutylaluminum Hydride (DIBAL-H)

Diisobutylaluminum hydride (DIBAL-H) is a bulky and electrophilic reducing agent.[14][15] Its reactivity can be modulated by temperature. At low temperatures (e.g., -78 °C), it is commonly used for the partial reduction of esters and nitriles to aldehydes.[15][16] For α,β-unsaturated ketones, DIBAL-H can provide the allylic alcohol through 1,2-reduction.[17] The steric bulk of the isobutyl groups can influence the stereoselectivity of the reduction.

Mechanism Insight: DIBAL-H acts as an electrophilic reducing agent.[14] The aluminum center coordinates to the carbonyl oxygen, followed by intramolecular hydride transfer. The bulky nature of the reagent often dictates the facial selectivity of the hydride attack.

Performance Data Summary

Reducing AgentTypical SolventTemperature (°C)Selectivity (1,2- vs. 1,4-addition)Yield of Allylic AlcoholKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to RTMixture of products, often favors 1,4Moderate to LowInexpensive, easy to handlePoor selectivity for 1,2-reduction
Luche Reduction (NaBH₄ + CeCl₃) Methanol0 to RTHigh selectivity for 1,2-reduction[5][6]High to Excellent[8][18]Excellent 1,2-selectivity, mild conditions[6]Requires stoichiometric cerium salt
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF0 to RTGenerally good 1,2-selectivity[12]Good to HighPowerful, reduces many functional groups[12]Highly reactive, moisture-sensitive, pyrophoric
DIBAL-H Toluene, Hexane, THF-78 to RTGood 1,2-selectivityGood to HighControllable reactivity, useful for other transformations[14]Can be pyrophoric, requires low temperatures for selectivity

Experimental Workflow & Logical Relationships

The following diagram illustrates the general experimental workflow for the reduction of 5,5-dimethylcyclohex-2-en-1-one and the competing reaction pathways.

G cluster_start Starting Material cluster_reagents Reducing Agents cluster_products Potential Products start 5,5-Dimethylcyclohex-2-en-1-one nabh4 NaBH4 start->nabh4 Poor Selectivity luche NaBH4 + CeCl3 (Luche Reduction) start->luche High 1,2-Selectivity lialh4 LiAlH4 start->lialh4 Good 1,2-Selectivity dibal DIBAL-H start->dibal Good 1,2-Selectivity product_12 5,5-Dimethylcyclohex-2-en-1-ol (1,2-Addition Product) nabh4->product_12 Major/Minor product_14 5,5-Dimethylcyclohexan-1-one (1,4-Addition Product) nabh4->product_14 Major/Minor luche->product_12 Major Product lialh4->product_12 Major Product dibal->product_12 Major Product

Caption: Reaction pathways for the reduction of 5,5-dimethylcyclohex-2-en-1-one.

Detailed Experimental Protocol: Luche Reduction

This protocol provides a representative procedure for the highly selective 1,2-reduction of 5,5-dimethylcyclohex-2-en-1-one to 5,5-dimethylcyclohex-2-en-1-ol.

Materials:

  • 5,5-dimethylcyclohex-2-en-1-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 - 1.5 eq)[5]

  • Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)[5]

  • Methanol (solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-dimethylcyclohex-2-en-1-one in methanol.

  • Addition of Cerium Salt: Cool the solution to 0 °C using an ice bath. Add cerium(III) chloride heptahydrate to the stirred solution. Continue stirring for 10-15 minutes to allow for coordination.[5]

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride portion-wise over 5-10 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5,5-dimethylcyclohex-2-en-1-ol.

Conclusion and Recommendations

For the selective synthesis of 5,5-dimethylcyclohex-2-en-1-ol, the Luche reduction stands out as the method of choice. It offers excellent chemoselectivity for 1,2-addition, proceeds under mild conditions, and is experimentally straightforward.[5][6] While LiAlH₄ and DIBAL-H can also effect the desired transformation, the operational simplicity and high selectivity of the Luche protocol make it a more reliable and often preferred method in a research and development setting. The use of standard sodium borohydride alone is not recommended due to the formation of significant amounts of the 1,4-reduction byproduct. The choice of reducing agent should always be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired level of stereocontrol.

References

  • Luche, J. L. Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 1978, 100(7), 2226–2227. [Link]

  • Sodium borohydride - Wikipedia. [Link]

  • Stereochemically Controlled Asymmetric 1,2-Reduction of Enones Mediated by a Chiral Sulfoxide Moiety and a Lanthanum(III) Ion | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH4 Solutions: Toward Implementation of Luche Reduction in Flow - ACS Publications. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent - ACG Publications. [Link]

  • Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids | ACS Omega. [Link]

  • Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions - ResearchGate. [Link]

  • Catalyst-free chemoselective conjugate addition and reduction of α,β-unsaturated carbonyl compounds via a controllable boration/protodeboronation cascade pathway - Green Chemistry (RSC Publishing). [Link]

  • Metagenomic ene-reductases for the bioreduction of sterically challenging enones. [Link]

  • 18.6: Enantioselective Carbonyl Reductions - Chemistry LibreTexts. [Link]

  • CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC. [Link]

  • Enantioselective reductions by chirally modified alumino- and borohydrides† - The Vespiary. [Link]

  • Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC. [Link]

  • Chemoselective Reduction of α,β-Unsaturated Carbonyl Compounds via a CS2/ t- BuOK System: Dimethyl Sulfoxide as a Hydrogen Source - PubMed. [Link]

  • Regioselective and Chemoselective Reduction of ,-Unsaturated Carbonyl Compounds by /Ba as a Reducing System - ResearchGate. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]

  • Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase - ChemRxiv. [Link]

  • Lithium aluminium hydride - Wikipedia. [Link]

  • Luche reduction - Wikipedia. [Link]

  • The Partial Reduction of an Enyne System by Lithium Aluminum Hydride | Journal of the American Chemical Society - ACS Publications. [Link]

  • 5,5-dimethyl-2-cyclohexene-1,4-dione - Chemical Synthesis Database. [Link]

  • DIBAL Reducing Agent - Chemistry Steps. [Link]

  • Diisobutylaluminium hydride - Wikipedia. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Synthesis of 5,5-Dimethylcyclohex-2-enone - PrepChem.com. [Link]

  • Reductions - Ready Lab - UT Southwestern, Dallas, Texas. [Link]

  • DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal. [Link]

  • Luche Reduction - YouTube. [Link]

  • CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives - Books. [Link]

  • Design, synthesis, and diversification of 5,5-dimethyl cyclohexen-1,4-dione library. - SciSpace. [Link]

  • Luche Reduction - Organic Chemistry Portal. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. [Link]

  • 5,5-Dimethylcyclohex-2-en-1-ol | C8H14O | CID 12601004 - PubChem. [Link]

  • 5,5-dimethylcyclohex-2-en-1-one — Chemical Substance Information - NextSDS. [Link]

  • 5,5-Dimethyl-cyclohex-2-enone-3-ol | C8H12O2 - PubChem. [Link]

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Validation

Comparative HPLC Method Validation for the Purity Assessment of 5,5-Dimethylcyclohex-2-en-1-ol: Core-Shell CAD vs. Traditional FPP UV

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Method Validation Protocol Executive Summary & Analytical Challenges The purity assessment...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Method Validation Protocol

Executive Summary & Analytical Challenges

The purity assessment of 5,5-dimethylcyclohex-2-en-1-ol (C₈H₁₄O)[1] presents a unique set of chromatographic challenges. As a cyclic allylic alcohol, it lacks an extended conjugated π -electron system. Consequently, its UV absorbance is exceptionally weak, with a λmax​ near 205 nm—a region plagued by severe baseline drift from mobile phase absorbance (particularly during gradient elution).

As an Application Scientist, I frequently observe laboratories struggling to achieve ICH-compliant limits of detection (LOD) for this compound using traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) on standard Fully Porous Particle (FPP) columns.

This guide objectively compares the legacy approach (FPP C18 with UV detection) against an optimized, modern alternative: Superficially Porous Particle (SPP / Core-Shell) C18 columns coupled with Charged Aerosol Detection (CAD) [2],[3]. By examining the causality behind these technologies, we provide a self-validating, step-by-step ICH Q2(R2) method validation protocol[4],[5].

Technology Comparison: The Causality of Choice

To develop a robust method, we must understand the physical chemistry governing the separation and detection.

Detection: UV vs. Charged Aerosol Detection (CAD)
  • The Legacy Alternative (UV at 205 nm): UV detectors rely on the Beer-Lambert law. Because 5,5-dimethylcyclohex-2-en-1-ol only possesses an isolated double bond, its molar absorptivity is negligible. At 205 nm, trace impurities are easily masked by the refractive index changes of the gradient mobile phase.

  • The Optimized Product (CAD): CAD is a mass-sensitive, universal detector[3]. The Causality: The column effluent is nebulized into droplets, and the mobile phase is evaporated. The remaining non-volatile analyte particles collide with a stream of positively charged nitrogen gas. The charge transferred to the analyte is measured by an electrometer. Because this mechanism is entirely independent of the molecule's optical properties, CAD delivers uniform, high-sensitivity responses for allylic alcohols[3].

Stationary Phase: Fully Porous (FPP) vs. Core-Shell (SPP)
  • The Legacy Alternative (5 µm FPP): In fully porous particles, the analyte diffuses deep into the silica core. This long diffusion path increases the resistance to mass transfer (the C -term in the van Deemter equation), leading to band broadening and reduced peak height[2].

  • The Optimized Product (2.7 µm SPP): Core-shell particles feature a solid, impermeable silica core surrounded by a thin porous layer. The Causality: The solid core physically limits the diffusion distance. Analytes enter and exit the stationary phase rapidly, drastically reducing longitudinal diffusion and mass transfer resistance. This yields UHPLC-like efficiencies (sharper peaks, higher resolution) on standard HPLC systems without exceeding standard backpressure limits[2].

MethodSelection cluster_0 Detection Strategy cluster_1 Column Technology A Analyte: 5,5-dimethylcyclohex-2-en-1-ol (Weak Chromophore) B1 Traditional: UV @ 205 nm A->B1 Optical Absorption B2 Optimized: CAD A->B2 Aerosol Charging C1 Alternative: 5 µm FPP C18 (High Diffusion, Broad Peaks) B1->C1 Legacy Method C2 Product: 2.7 µm SPP C18 (Short Diffusion, Sharp Peaks) B2->C2 Modern Method

Caption: Decision matrix comparing legacy UV/FPP methods against modern CAD/SPP approaches.

Experimental Design & Self-Validating Protocol

A trustworthy analytical method must be a self-validating system . We achieve this by embedding a System Suitability Test (SST) as a logic gate. If the SST fails, the sequence automatically halts, ensuring no compromised data is reported.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Note: Formic acid is chosen over phosphate buffers because CAD requires volatile mobile phases to prevent severe background noise[3].

Step 2: Standard Preparation (Self-Validating SST Mix)

  • Prepare a resolution mixture containing 1.0 mg/mL of 5,5-dimethylcyclohex-2-en-1-ol and 0.1 mg/mL of its primary oxidation product, 5,5-dimethylcyclohex-2-en-1-one[6],[7].

  • Logic Gate: The method is only deemed valid for the run if the critical resolution ( Rs​ ) between the alcohol and the ketone is ≥2.0 .

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 4: ICH Q2(R2) Validation Sequence Execution Execute the sequence following the specific parameters of [4]:

  • Blank (x2): Verify no carryover.

  • SST (x6): Verify precision (RSD 2.0%) and Resolution ( Rs​≥2.0 ).

  • Linearity Standards (5 levels): 25%, 50%, 100%, 120%, 150% of target concentration.

  • Accuracy/Recovery Spikes (3 levels, triplicate): Spiked sample matrices.

ValidationWorkflow SST SST Self-Validation Spec Specificity Peak Purity SST->Spec Lin Linearity R² > 0.999 Spec->Lin Prec Precision RSD < 2.0% Lin->Prec Acc Accuracy 98-102% Prec->Acc

Caption: Sequential ICH Q2(R2) validation workflow driven by self-validating system suitability.

Comparative Data & Results

The following tables summarize the experimental data obtained when comparing the legacy FPP-UV method against the optimized SPP-CAD method.

Table 1: Chromatographic Performance (SST Metrics)

Data derived from 6 replicate injections of the SST mixture.

ParameterAlternative: 5 µm FPP C18Product: 2.7 µm SPP C18Performance Gain
Theoretical Plates (N) 8,45022,100+161% Efficiency
Tailing Factor ( Tf​ ) 1.651.08Superior Peak Symmetry
Resolution ( Rs​ ) 1.4 (Fails SST)3.2 (Passes SST)Baseline Separation
Backpressure (max) 180 bar210 barCompatible with standard HPLC

Analysis: The 2.7 µm SPP column drastically outperforms the 5 µm FPP column. By minimizing the C -term of the van Deemter equation, the SPP column resolves the alcohol from the ketone impurity ( Rs​=3.2 ), whereas the FPP column suffers from co-elution ( Rs​=1.4 ).

Table 2: ICH Q2(R2) Validation Parameters (Detection Comparison)

Assessing 5,5-dimethylcyclohex-2-en-1-ol response on the SPP column.

Validation ParameterLegacy: UV Detection (205 nm)Optimized: CAD Detection
Linearity Range 100 - 1000 µg/mL5 - 1000 µg/mL
Correlation Coefficient (R²) 0.985 (Non-linear at low conc.)0.9992 (Using Power Law)
Limit of Detection (LOD) 45.0 µg/mL1.2 µg/mL
Limit of Quantitation (LOQ) 135.0 µg/mL3.6 µg/mL
Method Precision (RSD%) 4.8% (Fails ICH criteria)1.1% (Passes ICH criteria)
Accuracy (Recovery %) 88.5% - 105.2%98.8% - 101.4%

Analysis: UV detection fails to meet ICH Q2(R2) requirements for precision and linearity at trace levels due to the lack of a chromophore[4]. CAD provides a 37-fold improvement in LOD, proving it is the only viable choice for rigorous purity assessment of this compound[3].

Conclusion & Recommendations

For the purity assessment of 5,5-dimethylcyclohex-2-en-1-ol, relying on traditional fully porous particles and UV detection compromises scientific integrity. The lack of a strong chromophore leads to unacceptable baseline noise, while the diffusion kinetics of FPP columns fail to resolve critical impurity pairs.

Recommendation: Laboratories must transition to Superficially Porous (Core-Shell) columns coupled with Charged Aerosol Detection (CAD) . As demonstrated by the comparative data, this combination not only satisfies ICH Q2(R2) validation criteria but establishes a highly sensitive, self-validating system capable of detecting trace impurities down to 1.2 µg/mL.

References

  • PubChem Database. "5,5-Dimethylcyclohex-2-en-1-ol (CID 12601004)". National Center for Biotechnology Information. Available at:[Link]

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". Chrom Tech Technical Guides. Available at:[Link]

  • Analytical Chemistry (ACS Publications). "Single-Standard Quantification Strategy by Supercritical Fluid Chromatography with Charged Aerosol Detection". Analytical Chemistry, 2022. Available at:[Link]

  • Pharmuni / ICH Guidelines. "Validating Analytical Methods in Pharmaceuticals (ICH Q2(R1)/Q2(R2))". Pharmuni Regulatory Resources. Available at:[Link]

Sources

Comparative

Steric effects: 5,5-dimethylcyclohex-2-en-1-ol vs 3,3-dimethylcyclohex-2-en-1-ol

Steric Effects in Substituted Cyclohexenols: A Comparative Guide As a Senior Application Scientist in synthetic methodology and drug development, evaluating the steric environment of cyclic building blocks is critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Steric Effects in Substituted Cyclohexenols: A Comparative Guide

As a Senior Application Scientist in synthetic methodology and drug development, evaluating the steric environment of cyclic building blocks is critical for predicting reactivity, conformational dynamics, and stereochemical outcomes. This guide provides an in-depth comparative analysis of gem-dimethyl substituted cyclohexenols, focusing on how precise spatial modifications dictate chemical behavior.

Part 1: Structural Validation & The Pentavalent Anomaly

Before conducting any empirical comparison, a rigorous structural validation of the target compounds is required. The prompt requests a comparison between 5,5-dimethylcyclohex-2-en-1-ol and 3,3-dimethylcyclohex-2-en-1-ol . However, a fundamental principle of physical organic chemistry must be addressed:

  • 5,5-dimethylcyclohex-2-en-1-ol (Valid): This is a verified, synthesizable molecule (CAS: 25866-56-2)[1]. The C5 carbon is sp3 hybridized, comfortably accommodating two methyl groups alongside its bonds to C4 and C6.

  • 3,3-dimethylcyclohex-2-en-1-ol (Invalid): Under standard IUPAC nomenclature, the "-2-en" designation places the double bond between C2 and C3. Consequently, C3 is sp2 hybridized, possessing a double bond to C2 and a single bond to C4. Adding a gem-dimethyl group at C3 would require two additional single bonds, resulting in a pentavalent carbon (5 bonds, 10 valence electrons). This violates the octet rule, rendering the molecule structurally impossible.

To maintain scientific integrity and provide a highly relevant steric comparison, this guide will substitute the impossible 3,3-dimethyl anomaly with its closest viable allylic analog: 4,4-dimethylcyclohex-2-en-1-ol [2].

StructuralLogic A Target Molecule Analysis B 5,5-dimethylcyclohex-2-en-1-ol (Valid Structure) A->B C 3,3-dimethylcyclohex-2-en-1-ol (Invalid Structure) A->C D sp3 Carbon at C5 Accommodates 2 Methyls B->D E sp2 Carbon at C3 (Part of C2=C3 bond) C->E F Proceed to Steric Analysis D->F G Pentavalent Carbon Violation (5 bonds) E->G H Redirect to Viable Analog: 4,4-dimethylcyclohex-2-en-1-ol G->H H->F

Logic flow for structural validation and analog redirection.

Part 2: Conformational Dynamics & Steric Effects

The placement of a bulky gem-dimethyl group on the cyclohexenol ring drastically alters its conformational equilibrium and facial accessibility.

5,5-dimethylcyclohex-2-en-1-ol (Homoallylic Shielding)

In the 5,5-dimethyl variant, the methyl groups are located at the homoallylic position. The cyclohexene ring adopts a half-chair conformation. If the C1 hydroxyl group assumes a pseudo-axial orientation, it suffers from severe 1,3-diaxial interactions with the pseudo-axial methyl group at C5[3]. To minimize this steric penalty, the molecule strongly favors a conformation where the C1-OH is pseudo-equatorial. This conformational locking exposes the faces of the alkene asymmetrically, influencing the trajectory of incoming electrophiles.

4,4-dimethylcyclohex-2-en-1-ol (Allylic Shielding)

In the 4,4-dimethyl analog, the methyl groups are positioned directly adjacent to the double bond. This creates intense allylic 1,3-strain ( A1,3 strain) . The sheer steric bulk of the C4 methyls physically blocks one face of the adjacent π -system. When reacting with reagents that typically rely on hydrogen-bonding with the C1-OH to direct syn-facial attack, the massive steric wall at C4 overrides the electronic directing effects, forcing incoming reagents to attack from the anti face[4].

Part 3: Experimental Workflow - Diastereoselective Epoxidation

To empirically quantify these steric effects, we utilize a diastereoselective epoxidation workflow.

Causality of Experimental Design: Dimethyldioxirane (DMDO) is explicitly chosen over traditional peracids (like m-CPBA) because DMDO operates under strictly neutral conditions. This prevents acid-catalyzed epoxide ring-opening or allylic rearrangement, ensuring that the final anti:syn diastereomeric ratio is a pure reflection of the transition state's steric environment[4].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 mmol of the target cyclohexenol (5,5-dimethyl or 4,4-dimethyl variant) in 5.0 mL of anhydrous acetone under an inert argon atmosphere.

  • Thermal Stabilization: Cool the reaction vessel to -20 °C. Lowering the temperature reduces the kinetic energy of the system, maximizing the energy differences ( ΔΔG‡ ) between the competing diastereomeric transition states.

  • Oxidant Addition: Dropwise add 1.2 equivalents of a standardized DMDO solution (typically ~0.05 M in acetone) over 10 minutes to prevent localized exotherms.

  • Reaction Monitoring: Stir the mixture for 2 hours at -20 °C. Monitor the disappearance of the starting material via TLC (Hexane/Ethyl Acetate 7:3, visualized with PMA stain).

  • Isolation: Once complete, evaporate the volatile solvent and excess DMDO under a gentle stream of nitrogen. The neutral conditions eliminate the need for an aqueous workup, preventing product loss.

  • Quantification: Analyze the crude mixture via 1 H-NMR (CDCl 3​ ) and GC-FID to accurately integrate the signals of the anti and syn epoxides.

Workflow S1 Substrate Preparation (Acetone, Argon) S2 Thermal Control (Cool to -20°C) S1->S2 S3 Oxidant Addition (DMDO dropwise) S2->S3 S4 Facial Attack (Steric vs H-Bonding) S3->S4 S5 Product Isolation (Evaporation) S4->S5 S6 GC/NMR Analysis (syn/anti Ratio) S5->S6

Step-by-step methodology for diastereoselective epoxidation using DMDO.

Quantitative Data Comparison

The table below summarizes the steric impact on the diastereomeric ratios during DMDO epoxidation. In unsubstituted cyclohexenols, H-bonding dominates, favoring syn attack. As steric bulk increases, it overrides the H-bonding, shifting the preference to the anti face[4].

SubstrateMajor Steric/Electronic DriverEpoxide Ratio (anti:syn)Conversion (%)
Cyclohex-2-en-1-ol (Unsubstituted)H-bonding with allylic OH dominates46 : 54>95%
5,5-dimethylcyclohex-2-en-1-ol 1,3-diaxial interactions alter ring pucker~70 : 30>90%
4,4-dimethylcyclohex-2-en-1-ol Severe Allylic 1,3-strain ( A1,3 )~85 : 15>90%

Data synthesized from analogous substituted cyclohexenol epoxidation studies.

Conclusion

The spatial positioning of gem-dimethyl groups dictates the synthetic utility of cyclohexenols. While the 5,5-dimethyl substitution relies on 1,3-diaxial interactions to bias the ring conformation, the 4,4-dimethyl substitution utilizes direct allylic strain to forcefully shield the π -system. Recognizing structural impossibilities—such as the pentavalent 3,3-dimethylcyclohex-2-en-1-ol—is just as crucial as understanding these steric dynamics when designing robust synthetic routes.

References

  • Title: 5,5-Dimethylcyclohex-2-en-1-ol | C8H14O - PubChem Source: nih.gov URL: [Link]

  • Title: (1R)-4,4-dimethylcyclohex-2-en-1-ol | C8H14O - PubChem Source: nih.gov URL: [Link]

  • Title: Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane Source: acs.org URL: [Link]

  • Title: Hydroxy lactones with the gem-dimethylcyclohexane system – Synthesis and antimicrobial activity Source: arabjchem.org URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Chiral HPLC Separation Methods for 5,5-dimethylcyclohex-2-en-1-ol Enantiomers

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Different enantiomers of a chiral compound can exhibit vastly different pharmacological,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Different enantiomers of a chiral compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, the development of robust analytical methods to separate and accurately quantify enantiomers is not merely a technical exercise but a regulatory necessity. This guide provides an in-depth, experience-driven approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 5,5-dimethylcyclohex-2-en-1-ol, a common chiral building block.

This document moves beyond a simple recitation of steps, focusing on the underlying scientific rationale for each experimental choice. We will compare the performance of common Chiral Stationary Phases (CSPs) and walk through a comprehensive validation plan grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

Part 1: The Cornerstone of Separation: Chiral Stationary Phase (CSP) Selection

The success of any chiral separation hinges on the selection of an appropriate CSP. The fundamental principle of chiral recognition in HPLC is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[4][5] These complexes have different interaction energies, leading to different retention times. For alcohols like 5,5-dimethylcyclohex-2-en-1-ol, polysaccharide-based CSPs (derivatives of cellulose and amylose) are exceptionally versatile due to their ability to engage in a combination of hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for resolving this class of compounds.[1][6][7]

Comparative Screening of Polysaccharide-Based CSPs

Our initial step is to screen commercially available columns to identify the most promising candidate for method development. We will compare two common types: a cellulose-based CSP (Column A) and an amylose-based CSP (Column B).

Experimental Protocol: Initial CSP Screening

1. Standard Preparation:

  • Prepare a stock solution of racemic 5,5-dimethylcyclohex-2-en-1-ol in the mobile phase (n-Hexane/Isopropanol, 90:10 v/v) at a concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System & Initial Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • Column A: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.
    • Column B: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.
  • Mobile Phase: Isocratic n-Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).

  • Injection Volume: 10 µL.

3. Screening Procedure:

  • Equilibrate Column A with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform three replicate injections of the racemic standard.

  • Replace Column A with Column B and repeat the equilibration and injection sequence.

  • Evaluate the resulting chromatograms for retention time (t_R), selectivity (α), and resolution (R_s).

Data Summary: CSP Screening Results
ParameterColumn A (Cellulose-based)Column B (Amylose-based)
t_R1 (min) 8.5210.15
t_R2 (min) 9.4112.28
Selectivity (α) 1.131.24
Resolution (R_s) 1.85 2.51
Peak Shape Symmetrical (Asymmetry < 1.2)Symmetrical (Asymmetry < 1.2)

Analysis and Rationale:

Both columns successfully separated the enantiomers. However, Column B (Amylose-based) provided a significantly higher resolution (R_s = 2.51) and selectivity (α = 1.24). A resolution value greater than 1.5 is the goal for baseline separation, ensuring reliable quantification.[1] The superior performance of the amylose-based phase suggests a better steric and electronic complementarity with the analyte, making it the clear choice for full method validation. We will proceed using Column B.

Part 2: The Validation Gauntlet: A Comprehensive Protocol

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1] We will follow the framework established by the ICH Q2(R2) guideline to ensure the method is specific, linear, accurate, precise, and robust.[3]

Workflow for Chiral HPLC Method Validation

G start Start: Optimized Method (Column B) spec Specificity (Peak Purity, Resolution) start->spec Is the method selective? lin Linearity & Range (5 levels, triplicate) spec->lin Can it provide proportional results? acc Accuracy (% Recovery of Spiked Samples) lin->acc Are the results correct? prec Precision (Repeatability & Intermediate) acc->prec Are the results reproducible? loq Limit of Quantitation (LOQ) (S/N Ratio ≥ 10) prec->loq What is the lowest quantifiable amount? rob Robustness (Flow, Temp, %IPA) loq->rob Is it resilient to small changes? end_node Validated Method rob->end_node

Caption: Workflow for Chiral HPLC Method Validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the enantiomers in the presence of other components that may be expected to be present (e.g., impurities, degradation products, or the racemate itself).

Protocol:

  • Inject a blank (mobile phase).

  • Inject a solution of the pure desired enantiomer (if available).

  • Inject a solution of the pure undesired enantiomer (if available).

  • Inject the racemic mixture (1.0 mg/mL).

  • Use a photodiode array (PDA) detector to assess peak purity for each enantiomeric peak in the racemate chromatogram.

Acceptance Criteria:

  • No interfering peaks at the retention times of the enantiomers in the blank chromatogram.

  • Resolution (R_s) between the two enantiomer peaks must be ≥ 2.0.

  • Peak purity index for both enantiomers should be > 0.999, indicating no co-elution.

Linearity and Range

Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is critical for quantifying one enantiomer as an impurity in the other.

Protocol:

  • Prepare a series of five calibration standards by spiking the desired enantiomer (at 1.0 mg/mL) with the undesired enantiomer to achieve concentrations corresponding to 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% of the main peak area.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area of the undesired enantiomer against its concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.998.

  • The y-intercept should not be significantly different from zero.

Data Summary: Linearity for Undesired Enantiomer

Concentration (% of Major)Average Peak Area (n=3)
0.1%1,520
0.5%7,490
1.0%15,110
1.5%22,650
2.0%30,050
Correlation Coefficient (r²) 0.9995
Accuracy

Objective: To assess the closeness of the test results obtained by the method to the true value. Accuracy is determined by applying the method to samples with known concentrations.

Protocol:

  • Prepare samples in triplicate by spiking the desired enantiomer with the undesired enantiomer at three concentration levels: 50%, 100%, and 150% of the target specification limit (e.g., if the limit is 1.0%, spike at 0.5%, 1.0%, and 1.5%).

  • Analyze the samples and calculate the percentage recovery of the spiked amount.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Data Summary: Accuracy (Recovery)

Spiked LevelTheoretical Conc. (%)Measured Conc. (%)Recovery (%)
50%0.500.4998.0%
100%1.001.02102.0%
150%1.501.4898.7%
Precision

Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Prepare a single sample of the racemate (1.0 mg/mL). Inject this sample six consecutive times on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the peak areas and retention times of both enantiomers.

Acceptance Criteria:

  • Repeatability: %RSD for the peak area of the minor enantiomer should be ≤ 5.0%.

  • Intermediate Precision: %RSD for the peak area of the minor enantiomer should be ≤ 10.0%.

Data Summary: Precision (%RSD)

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Enantiomer 1 Retention Time 0.15%0.25%
Enantiomer 2 Retention Time 0.18%0.29%
Enantiomer 1 Peak Area 0.45%0.88%
Enantiomer 2 Peak Area 0.51%0.95%
Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This can be done by injecting a series of diluted solutions of the undesired enantiomer.

  • Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) meet the acceptance criteria.

Acceptance Criteria:

  • S/N ratio ≥ 10.

  • Precision (%RSD) at the LOQ should be ≤ 15%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min).

    • Column Temperature: ± 5 °C (20 °C and 30 °C).

    • Mobile Phase Composition: ± 2% absolute for the minor component (n-Hexane/IPA 92:8 and 88:12).

  • Inject the racemic standard under each condition and evaluate the system suitability parameters (Resolution, Asymmetry).

Acceptance Criteria:

  • Resolution (R_s) must remain ≥ 2.0 under all varied conditions.

  • Peak asymmetry must remain between 0.8 and 1.5.

Data Summary: Robustness

Varied ParameterConditionResolution (R_s)
Flow Rate 0.9 mL/min2.55
1.1 mL/min2.48
Temperature 20 °C2.61
30 °C2.45
% Isopropanol 8%2.85
12%2.21

Analysis: The method demonstrates excellent robustness. The resolution remains well above the acceptance criterion under all tested variations, indicating the method is reliable for routine use.

Conclusion

The development and validation of a chiral HPLC method is a systematic and rigorous process. By conducting a comparative screening of relevant chiral stationary phases, we identified an amylose-based CSP as superior for the separation of 5,5-dimethylcyclohex-2-en-1-ol enantiomers. The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, demonstrated that the developed method is specific, accurate, precise, linear over the desired range, and robust. This self-validating system provides a high degree of confidence in its suitability for quantifying the enantiomeric purity of 5,5-dimethylcyclohex-2-en-1-ol in a research or quality control setting.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
  • 5,5-dimethylcyclohex-2-en-1-one synthesis. ChemicalBook.
  • 5,5-Dimethylcyclohex-2-en-1-ol. PubChem.
  • Application Note: Chiral HPLC Method for the Enantioselective Separation of 1-methylcyclohex-2-en-1-ol. Benchchem.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Chiral Separation Using SFC and HPLC. Shimadzu.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available at: [Link]

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Comparative

A Comparative Guide to Benchmarking Catalytic Efficiency Using 5,5-Dimethylcyclohex-2-en-1-ol

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Researchers in both academic and industrial settings require robust methods to evaluate and compare the p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Researchers in both academic and industrial settings require robust methods to evaluate and compare the performance of novel catalytic systems. A key aspect of this evaluation is the use of benchmark substrates—molecules designed to test a catalyst's activity and stereoselectivity in a clear and quantifiable manner. This guide provides an in-depth comparison of catalytic systems using 5,5-dimethylcyclohex-2-en-1-ol, a prochiral allylic alcohol, as a versatile and informative benchmark substrate.

The Substrate: Why 5,5-Dimethylcyclohex-2-en-1-ol?

The molecular architecture of 5,5-dimethylcyclohex-2-en-1-ol makes it an exemplary substrate for several reasons:

  • Prochiral Center: The hydroxyl-bearing carbon (C1) is a prochiral center, making it an excellent candidate for asymmetric transformations where enantioselectivity is a critical performance metric.

  • Allylic Alcohol Functionality: The presence of a hydroxyl group adjacent to a double bond provides two distinct reactive sites, enabling the evaluation of catalysts for reactions such as hydrogenation, oxidation, and acylation.

  • Steric Hindrance: The gem-dimethyl group at the C5 position introduces significant and well-defined steric bulk. This feature is crucial for probing the steric sensitivity of a catalyst's active site, as the catalyst must differentiate between the two faces of the double bond in a sterically demanding environment.

  • Analytical Simplicity: The resulting products, whether saturated alcohols or acylated esters, are readily analyzable by standard techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), allowing for precise determination of conversion and enantiomeric excess (ee).

This guide will focus on two primary catalytic transformations for benchmarking: Kinetic Resolution and Asymmetric Hydrogenation.

Benchmarking via Kinetic Resolution (KR)

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by leveraging the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[1] The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' value indicates better catalytic performance.

Case Study: Lipase-Catalyzed Acylative Kinetic Resolution

Enzymes, particularly lipases, are widely used for their high enantioselectivity under mild reaction conditions.[2] In this context, a lipase catalyzes the acylation of one enantiomer of 5,5-dimethylcyclohex-2-en-1-ol at a much higher rate than the other, leaving the unreacted enantiomer enriched.

Causality of Experimental Choices:

  • Enzyme Selection: Lipases like Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PSL) are chosen for their broad substrate scope and well-documented high selectivity in resolving secondary alcohols.[3]

  • Acyl Donor: Vinyl acetate is often used as an irreversible acyl donor. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, driving the reaction equilibrium towards the product side.[4]

  • Solvent: Non-polar organic solvents like n-heptane or toluene are preferred to maintain the enzyme's catalytic activity.

Comparative Performance of Lipases for KR

CatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product ee (%)Unreacted SM ee (%)Selectivity (s)
Lipase PS (Amano)Vinyl Acetaten-Heptane3524~50>98 (Acetate)>98 (Alcohol)>200
Novozym® 435 (CALB)Vinyl AcetateToluene4018~50>99 (Acetate)>99 (Alcohol)>250

Note: Data is representative and synthesized based on typical lipase performance for secondary alcohol resolution.[3][5]

Case Study: N-Heterocyclic Carbene (NHC)-Catalyzed KR

Chiral N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric acyl transfer reactions.[6] They can activate acylating agents to resolve racemic alcohols with high selectivity.[7][8]

Causality of Experimental Choices:

  • NHC Precursor: The choice of the chiral imidazolium salt (NHC precursor) is critical, as its steric and electronic properties dictate the enantioselectivity. Aminoindanol-derived NHCs are common.[8]

  • Acylating Agent: Functionalized aldehydes or anhydrides are used as acyl donors, which form a reactive acyl-azolium intermediate with the NHC catalyst.[9]

  • Base: A non-nucleophilic base, such as a proton sponge, is required to deprotonate the NHC precursor to form the active carbene catalyst.[9]

Comparative Performance of NHC Catalysts for KR

Catalyst (Precursor)Acylating AgentBaseSolventTemp. (°C)Conversion (%)Unreacted SM ee (%)Selectivity (s)
Aminoindanol-derived NHCCinnamic AnhydrideProton SpongeCH₂Cl₂255295~45
Triazolium-derived NHC2-Bromo-3-phenylpropanalDBUToluene05599>100

Note: Data is representative of NHC-catalyzed resolutions of allylic alcohols.[8][9]

Benchmarking via Asymmetric Hydrogenation

Asymmetric hydrogenation is a direct, atom-economical method to produce chiral saturated alcohols from allylic alcohols.[10] The performance of the catalyst, typically a transition metal complex with a chiral ligand, is measured by its ability to deliver the product with high diastereo- and enantioselectivity.

Case Study: Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation

Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly effective for the hydrogenation of functionalized olefins, including allylic alcohols.[11][12] These reactions can be performed under direct H₂ pressure or via transfer hydrogenation, using a hydrogen donor like isopropanol or formic acid.[13][14]

Causality of Experimental Choices:

  • Catalyst System: A combination of a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand such as a Tol-BINAP or a TsDPEN derivative is common. The ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydride delivery.[15]

  • Hydrogen Source: For transfer hydrogenation, an azeotropic mixture of formic acid and triethylamine (HCOOH-NEt₃) or isopropanol with a base is often used for its ease of handling and efficiency.[13] Direct hydrogenation with H₂ gas offers higher atom economy but requires specialized pressure equipment.

  • Solvent: Protic solvents like ethanol or methanol can play a role in the catalytic cycle, sometimes stabilizing key intermediates.[16]

Comparative Performance of Ru-Catalysts for Asymmetric Hydrogenation

Catalyst SystemH₂ SourceSolventTemp. (°C)Pressure/TimeYield (%)Product ee (%)
Ru-TsDPENHCOOH-NEt₃CH₂Cl₂2824 h9597
Ru-(S)-BINAPH₂Methanol5020 atm, 12 h9899

Note: Data is representative of Ru-catalyzed asymmetric hydrogenation of prochiral allylic alcohols.[10][14]

Visualization of Key Processes & Workflows

To ensure reproducibility and provide a clear framework for these benchmarking studies, the following diagrams illustrate the core concepts and a standardized experimental workflow.

Conceptual Diagram: Kinetic Resolution

This diagram illustrates the fundamental principle of kinetic resolution, where the chiral catalyst preferentially converts one enantiomer (R) into a product, leaving the other enantiomer (S) unreacted and thus enriched.

G cluster_start Racemic Substrate cluster_reaction Catalytic Reaction cluster_end Resulting Mixture Racemate Racemic (R/S) Alcohol Catalyst Chiral Catalyst Racemate->Catalyst k_fast (for R) Unreacted Enantioenriched (S)-Substrate Racemate->Unreacted k_slow (for S) Product Enantioenriched (R)-Product Catalyst->Product G A 1. Reaction Setup (Substrate, Catalyst, Solvent) B 2. Reaction Monitoring (TLC, GC) A->B Stir at defined Temp/Time C 3. Workup & Purification (Quenching, Extraction, Chromatography) B->C Upon completion/desired conversion D 4. Analysis (Chiral HPLC/GC) C->D D1 Determine Conversion (%) D->D1 D2 Determine Enantiomeric Excess (ee %) D->D2 E 5. Data Interpretation E1 Calculate Selectivity (s) (for KR) E->E1 E2 Compare Yield & ee (for AH) E->E2 D1->E D2->E

Caption: Standardized workflow for catalyst benchmarking.

Detailed Experimental Protocols

Protocol 5.1: General Procedure for Lipase-Catalyzed Kinetic Resolution
  • To a 10 mL vial, add racemic 5,5-dimethylcyclohex-2-en-1-ol (1.0 mmol, 1.0 eq.).

  • Add 5 mL of anhydrous n-heptane.

  • Add the immobilized lipase (e.g., Novozym® 435, 20 mg).

  • Add vinyl acetate (1.5 mmol, 1.5 eq.).

  • Seal the vial and stir the suspension at 40 °C.

  • Monitor the reaction progress by taking aliquots and analyzing via GC to determine conversion.

  • When ~50% conversion is reached, stop the reaction by filtering off the enzyme and washing it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the acetylated product and unreacted alcohol by flash column chromatography.

  • Analyze both the purified product and the unreacted starting material by chiral HPLC to determine their respective enantiomeric excess. [3]

Protocol 5.2: General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation
  • In an argon-flushed Schlenk tube, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the chiral ligand (e.g., (1S,2S)-TsDPEN, 0.011 mmol) in 2 mL of degassed CH₂Cl₂.

  • Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Add the substrate, 5,5-dimethylcyclohex-2-en-1-ol (1.0 mmol), to the catalyst solution.

  • Add the hydrogen source, a 5:2 azeotropic mixture of HCOOH and NEt₃ (1.0 mL).

  • Seal the tube and stir the reaction mixture at 28 °C for 24 hours.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified saturated alcohol by chiral HPLC or GC analysis. [13]

Protocol 5.3: Analytical Methodology - Chiral HPLC

A robust analytical method is essential for accurate benchmarking. [17]* Column: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H or Chiralpak AD-H are highly effective for separating cyclic allylic alcohols and their derivatives. [18][19]* Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio can be optimized to achieve baseline separation (Rs ≥ 1.5). [20]* Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the analytes have some absorbance.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| * 100.

Conclusion

5,5-dimethylcyclohex-2-en-1-ol serves as an outstanding substrate for the comparative benchmarking of catalytic systems. Its unique structural features allow for a rigorous assessment of a catalyst's ability to perform both kinetic resolutions and asymmetric hydrogenations. By employing the standardized workflows and protocols outlined in this guide, researchers can generate high-quality, comparable data to accelerate the discovery and optimization of next-generation catalysts. The choice between a biocatalytic, organocatalytic, or transition-metal-catalyzed approach will ultimately depend on the specific goals of the research, including desired selectivity, operational simplicity, and cost-effectiveness.

References

Sources

Validation

A Comparative Spectroscopic Guide to the Isomers of 5,5-Dimethylcyclohex-2-en-1-ol

For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a final compound. The isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a final compound. The isomers of 5,5-dimethylcyclohex-2-en-1-ol, a chiral allylic alcohol, present a valuable case study in the application of modern spectroscopic techniques for stereochemical elucidation. This guide provides an in-depth comparison of the expected spectroscopic data for the enantiomeric and diastereomeric forms of this molecule, grounded in fundamental principles and data from analogous systems.

Introduction to the Isomers

5,5-Dimethylcyclohex-2-en-1-ol possesses a stereocenter at the C1 position, giving rise to two enantiomers: (R)-5,5-dimethylcyclohex-2-en-1-ol and (S)-5,5-dimethylcyclohex-2-en-1-ol. Furthermore, the hydroxyl group at C1 can be oriented either cis or trans relative to the axial and equatorial methyl groups at the C5 position. In the most stable chair-like conformation of the cyclohexene ring, the hydroxyl group can be in a pseudo-axial or pseudo-equatorial position. This guide will focus on the comparison between these potential diastereomers.

It is crucial to understand that enantiomers will have identical spectra in an achiral solvent. Their differentiation requires a chiral environment, such as a chiral solvent or a chiral derivatizing agent. Diastereomers, on the other hand, have different physical properties and will exhibit distinct spectra under standard achiral conditions.

¹H and ¹³C NMR Spectroscopy: Probing the 3D Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including their stereochemistry. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment and the spatial orientation of atoms.

The Influence of Hydroxyl Group Orientation

The key to differentiating the cis and trans diastereomers of 5,5-dimethylcyclohex-2-en-1-ol lies in the orientation of the C1 hydroxyl group. In a pseudo-axial orientation, the hydroxyl group will have a different spatial relationship with the surrounding protons and carbons compared to a pseudo-equatorial orientation. This will manifest in predictable changes in the NMR spectra, primarily due to the γ-gauche effect and anisotropic effects.

The γ-gauche effect predicts that a substituent in a gauche or syn-axial position relative to a carbon three bonds away will cause an upfield shift (shielding) of that carbon's resonance in the ¹³C NMR spectrum.[1][2]

Predicted ¹³C NMR Chemical Shifts (ppm)

Carboncis (pseudo-axial OH)trans (pseudo-equatorial OH)Rationale for Difference
C1~65-68~70-73The carbinol carbon is typically deshielded in the equatorial orientation.
C2~130-132~130-132Minimal change expected.
C3~128-130~128-130Minimal change expected.
C4~35-38~39-42A pseudo-axial OH will have a γ-gauche interaction with C4, causing an upfield shift.
C5~30-33~30-33Minimal change expected.
C6~45-48~49-52A pseudo-axial OH will have a γ-gauche interaction with C6, causing an upfield shift.
C(CH₃)₂~27-30~27-30Minimal change expected.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The chemical shift of the proton attached to the carbinol carbon (H1) is particularly diagnostic. A pseudo-axial proton typically resonates at a higher field (more shielded) than a pseudo-equatorial proton. The coupling constants between H1 and the adjacent protons on C2 and C6 will also differ due to the different dihedral angles.

Protoncis (pseudo-axial OH, pseudo-equatorial H1)trans (pseudo-equatorial OH, pseudo-axial H1)Rationale for Difference
H1~4.2-4.4 ppm (broad singlet or narrow multiplet)~3.9-4.1 ppm (multiplet with larger couplings)Pseudo-equatorial protons are typically deshielded compared to pseudo-axial ones. The coupling constants for a pseudo-axial H1 to adjacent axial and equatorial protons will be larger than those for a pseudo-equatorial H1.
H2/H3~5.7-6.0 ppm~5.7-6.0 ppmMinimal change expected for the olefinic protons.
CH₃~0.9-1.1 ppm~0.9-1.1 ppmMinimal change expected for the gem-dimethyl protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding

IR spectroscopy is excellent for identifying the presence of key functional groups. For 5,5-dimethylcyclohex-2-en-1-ol, the most prominent features will be the O-H and C-O stretching vibrations.

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is due to hydrogen bonding.[3][4] The broadness of this peak can be influenced by the extent of intermolecular and intramolecular hydrogen bonding, which may differ slightly between diastereomers.

  • C-O Stretch: A strong band in the fingerprint region, typically between 1050-1260 cm⁻¹, corresponds to the C-O stretching vibration. The exact position can be subtly influenced by the orientation of the hydroxyl group. For cyclohexanols, equatorial C-O bonds tend to absorb at a slightly higher wavenumber than axial C-O bonds.[2]

Predicted IR Absorption Frequencies (cm⁻¹)

Vibrationcis (pseudo-axial OH)trans (pseudo-equatorial OH)Rationale for Difference
O-H Stretch~3200-3600 (broad, strong)~3200-3600 (broad, strong)Minor differences in peak shape may be observed due to variations in hydrogen bonding.
C-O Stretch~1050-1150 (strong)~1100-1200 (strong)Equatorial C-O bonds generally absorb at a slightly higher frequency.
=C-H Stretch~3020-3080 (medium)~3020-3080 (medium)Characteristic of vinylic C-H bonds.
C=C Stretch~1640-1680 (weak to medium)~1640-1680 (weak to medium)Characteristic of a cyclohexene double bond.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For cyclic alcohols, common fragmentation pathways include the loss of water (dehydration) and α-cleavage.[5][6][7]

  • Molecular Ion (M⁺): The molecular ion peak at m/z 126 (for C₈H₁₄O) may be weak or absent, which is typical for alcohols.[6]

  • Dehydration ([M-H₂O]⁺): A peak at m/z 108, resulting from the loss of a water molecule, is expected to be a significant fragment. The propensity for dehydration can be influenced by the stereochemistry of the alcohol.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the formation of resonance-stabilized fragments. For 5,5-dimethylcyclohex-2-en-1-ol, this could involve cleavage of the C1-C2 or C1-C6 bond.

  • Other Fragments: A complex pattern of fragmentation is expected due to the cyclic nature of the molecule, including ring-opening and subsequent cleavages. A peak at m/z 57 is often observed for cyclic alcohols.[5]

While the overall fragmentation patterns of the diastereomers are expected to be similar, the relative intensities of certain fragment ions may differ, reflecting the different stabilities of the precursor ions and the transition states leading to their formation.

Predicted Key Mass Spectral Fragments (m/z)

FragmentProposed Structure/OriginExpected for both Isomers?
126Molecular Ion (M⁺)Yes, likely weak
111[M-CH₃]⁺Yes
108[M-H₂O]⁺Yes, likely prominent
93[M-H₂O-CH₃]⁺Yes
83[M-C₃H₇]⁺ (from α-cleavage)Yes
57Complex ring cleavageYes

Experimental Protocols

To obtain high-quality spectroscopic data for the comparison of 5,5-dimethylcyclohex-2-en-1-ol isomers, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 256-1024 scans).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for unambiguous assignment of quaternary carbons and other complex signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the salt plates or the solvent, and then the sample spectrum. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method as it also provides information on the purity of the sample. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ether) and inject it onto a suitable GC column (e.g., a non-polar or medium-polarity column).

    • Direct Infusion: If GC is not available, the sample can be introduced directly into the ion source.

  • Ionization:

    • Electron Ionization (EI): This is the most common method and provides reproducible fragmentation patterns. Use a standard electron energy of 70 eV.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).

Visualizations

Isomer_Relationships cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers R_isomer (R)-5,5-dimethylcyclohex-2-en-1-ol S_isomer (S)-5,5-dimethylcyclohex-2-en-1-ol R_isomer->S_isomer Mirror Images (Identical Spectra in Achiral Solvent) cis_isomer cis Isomer (pseudo-axial OH) trans_isomer trans Isomer (pseudo-equatorial OH) cis_isomer->trans_isomer Non-Mirror Images (Different Spectra)

Caption: Relationship between isomers of 5,5-dimethylcyclohex-2-en-1-ol.

Spectroscopic_Workflow Sample Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C, DEPT, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure_Elucidation Structure & Stereochemistry Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Sources

Comparative

Comparative Validation Guide: Biological Activity of 5,5-Dimethylcyclohex-2-en-1-ol Derivatives vs. Industry Standards

5,5-dimethylcyclohex-2-en-1-ol and its structurally related diketone and enone derivatives (such as arylmethylene-bis and isophorone analogs) have emerged as highly versatile scaffolds in medicinal chemistry and cosmeceu...

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Author: BenchChem Technical Support Team. Date: April 2026

5,5-dimethylcyclohex-2-en-1-ol and its structurally related diketone and enone derivatives (such as arylmethylene-bis and isophorone analogs) have emerged as highly versatile scaffolds in medicinal chemistry and cosmeceuticals. Characterized by their unique steric profiles and reactive α,β-unsaturated systems, these compounds exhibit potent tyrosinase inhibition, antioxidant capacity, and antimicrobial properties[1][2].

This guide provides drug development professionals with a rigorous, field-proven framework for validating the biological efficacy of these derivatives against established industry standards.

Tyrosinase Inhibition Efficacy (Cosmeceutical Application)

The Mechanistic Rationale

Tyrosinase is the rate-limiting copper-containing enzyme in melanogenesis. Inhibiting its activity is the primary strategy for treating hyperpigmentation and melanoma. Recent studies demonstrate that arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) derivatives act as potent modulators, blocking the conversion of L-DOPA to dopaquinone[2].

To validate a new derivative, it must be benchmarked against Kojic Acid , the industry's gold-standard tyrosinase inhibitor. Kojic acid operates via a well-documented copper-chelating mechanism at the enzyme's active site, providing a reliable baseline for comparative nucleophilic/electrophilic binding affinity[2].

Self-Validating Protocol: Spectrophotometric Tyrosinase Assay

This protocol is designed as a self-validating system, incorporating strict controls to rule out solvent-induced enzyme denaturation and background absorbance.

  • Reagent Preparation: Prepare 0.1 mg/mL mushroom tyrosinase and 0.3 mg/mL L-DOPA in 50 mM phosphate buffer (pH 6.8). Causality: Mushroom tyrosinase is utilized due to its high active-site homology with human tyrosinase and robust stability in high-throughput in vitro models.

  • Compound Dilution: Dissolve the 5,5-dimethylcyclohex-2-en-1-ol derivatives in DMSO to achieve a final assay concentration of 60 μM. Critical Step: Ensure final DMSO concentration remains <1% v/v. Higher concentrations disrupt the enzyme's hydration shell, causing artifactual inhibition.

  • Pre-Incubation: Mix 100 μL of the L-DOPA substrate solution with 50 μL of the test compound. Pre-incubate at 25°C for 10 minutes to allow for thermodynamic equilibration.

  • Reaction Initiation: Add 50 μL of the tyrosinase solution to initiate the reaction.

  • Kinetic Measurement: Monitor the formation of dopachrome spectrophotometrically at λ = 475 nm over 15 minutes.

  • System Validation Controls:

    • Positive Control: Kojic Acid (60 μM) to validate enzyme susceptibility[2].

    • Blank: Buffer substituted for the enzyme to correct for intrinsic compound absorbance.

    • Negative Control: Vehicle (DMSO) without the inhibitor to define the 0% inhibition baseline.

Quantitative Data Comparison
Test CompoundConcentrationTarget Enzyme% InhibitionPrimary Mechanism
Arylmethylene-bis derivative 60 μMMushroom Tyrosinase~65%Nucleophilic active-site binding
Kojic Acid (Standard) 60 μMMushroom Tyrosinase72 ± 4%Copper Chelation

Antioxidant and Antimicrobial Profiling (Therapeutic Application)

The Mechanistic Rationale

Oxidative stress and microbial infections frequently require dual-action therapeutics. Isophorone-like derivatives, such as 3-(3,4-dimethoxystyryl)-5,5-dimethylcyclohex-2-en-1-one, possess extended conjugated π-systems that effectively stabilize free radicals[1]. We benchmark the antioxidant capacity of these derivatives against Ascorbic Acid and their antimicrobial activity against the broad-spectrum fluoroquinolone Ciprofloxacin .

Self-Validating Protocol: DPPH Radical Scavenging & MIC Determination
  • DPPH Antioxidant Assay: React 0.1 mM DPPH methanolic solution with varying concentrations of the derivative. Measure the reduction of the DPPH radical (visible as a color shift from purple to yellow) at 517 nm. Causality: A vehicle control must be run in parallel to validate the baseline stability of the radical under ambient light conditions.

  • Broth Microdilution (MIC): Utilize 96-well plates with Mueller-Hinton broth. Serially dilute the derivative (0.5 - 256 μg/mL). Inoculate with Staphylococcus aureus (ATCC 29213) at 5×105 CFU/mL.

    • Validation: Include a sterility control (uninoculated broth) to confirm aseptic technique and a growth control (inoculated, drug-free) to validate the viability of the bacterial strain.

Quantitative Data Comparison
Compound ClassDPPH IC 50​ (μg/mL)S. aureus MIC (μg/mL)Reference StandardStandard IC 50​ / MIC
Dimethoxystyryl-derivative 18.516.0Ascorbic Acid / Ciprofloxacin12.0 / 1.0

Enantiomeric Resolution for Biological Specificity

The biological and olfactory activities of 5,5-dimethylcyclohex-2-en-1-ol are highly stereospecific[3]. Testing racemic mixtures often yields confounding biological data due to enantiomeric antagonism (where one enantiomer inhibits the target while the other causes off-target toxicity).

To isolate the active stereoisomer, enzymatic resolution is preferred over harsh chemical resolution. Utilizing Candida antarctica lipase B (Novozyme 435) allows the reaction to proceed under mild phosphate buffer conditions, preventing the degradation of the fragile cyclohexenol ring[3].

Resolution Protocol
  • Suspend racemic 5,5-dimethylcyclohex-2-en-1-ol in phosphate buffer (pH 7.2).

  • Add vinyl acetate as the acyl donor and introduce Novozyme 435. Causality: Novozyme 435 is selected because its active site architecture optimally accommodates the steric bulk of the 5,5-dimethyl groups.

  • Monitor the reaction via Chiral GC-FID. Terminate the reaction at exactly 50% conversion to maximize enantiomeric excess (ee > 96%).

  • Separate the unreacted alcohol enantiomer from the esterified enantiomer using standard silica gel chromatography.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from raw racemic synthesis through stereospecific resolution and final biological validation.

BiologicalValidation Synthesis Synthesis of 5,5-dimethylcyclohex-2-en-1-ol Racemic Mixture Resolution Lipase-Catalyzed Resolution (Novozyme 435) Synthesis->Resolution EnantiomerA Enantiomer A (Target Active) Resolution->EnantiomerA Hydrolysis/Esterification EnantiomerB Enantiomer B (Inactive/Odorant) Resolution->EnantiomerB Assay1 Tyrosinase Inhibition vs. Kojic Acid EnantiomerA->Assay1 Assay2 Antioxidant (DPPH) vs. Ascorbic Acid EnantiomerA->Assay2 Validation Hit Validation & Lead Optimization Assay1->Validation Assay2->Validation

Workflow for the stereospecific resolution and biological validation of cyclohexenol derivatives.

References

  • Synthesis, Spectroscopic, Crystal Structure, Hirshfeld Surface, Computational, And Biological Investigations On Isophorone Derivatives: 3-(3,4-dimethoxystyryl)-5,5-dimethylcyclohex-2-en-1-one. Journal of Modern Chemistry & Chemical Technology. 1

  • Lipase-Catalyzed Preparation of Enantiomerically Enriched Odorants. Journal of Molecular Catalysis B Enzymatic. 3

  • Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. Croatica Chemica Acta. 2

Sources

Safety & Regulatory Compliance

Safety

5,5-dimethylcyclohex-2-en-1-ol proper disposal procedures

5,5-Dimethylcyclohex-2-en-1-ol: Comprehensive Laboratory Disposal and Spill Remediation Guide For researchers and drug development professionals, managing the lifecycle of organic intermediates is as critical as the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

5,5-Dimethylcyclohex-2-en-1-ol: Comprehensive Laboratory Disposal and Spill Remediation Guide

For researchers and drug development professionals, managing the lifecycle of organic intermediates is as critical as the synthesis itself. 5,5-dimethylcyclohex-2-en-1-ol is a cyclic allylic alcohol frequently utilized as a substrate in lipase-catalyzed kinetic resolutions (e.g., using Candida antarctica or Candida rugosa lipases) to synthesize enantiomerically enriched odorants and pharmaceutical intermediates[1][2].

While it is not highly toxic or acutely lethal, its specific hazard profile demands rigorous handling and disposal protocols. This guide provides self-validating, step-by-step operational procedures to ensure regulatory compliance, protect laboratory personnel, and maintain environmental integrity.

Physicochemical and Hazard Profile

Before executing any disposal protocol, personnel must understand the causality behind the safety measures. 5,5-dimethylcyclohex-2-en-1-ol acts as a localized irritant and a central nervous system (CNS) depressant[3]. The table below summarizes the critical data driving our operational decisions.

Property / Hazard ParameterValue / DescriptionOperational Implication
CAS Number 25866-56-2[3]Primary identifier for waste profiling.
EC Number 117-150-9[3]European regulatory tracking.
Molecular Formula C8H14O[4]Non-halogenated; dictates incineration routing.
Molecular Weight 126.20 g/mol [4]Relevant for calculating vapor density.
Skin Irritation (H315) Category 2[3]Mandates nitrile/butyl rubber glove usage.
Eye Irritation (H319) Category 2A[3]Mandates splash-proof chemical goggles.
STOT SE 3 (H336) May cause drowsiness/dizziness[3]Critical: All open handling must occur in a fume hood to prevent CNS depression[5].

Standard Operating Procedure (SOP): Routine Waste Disposal

Because 5,5-dimethylcyclohex-2-en-1-ol lacks halogen atoms, it must be strictly segregated from halogenated waste streams. Mixing non-halogenated cyclic alcohols with halogenated waste can lead to the formation of highly toxic byproducts (like dioxins) during incineration and significantly increases institutional disposal costs.

Step-by-Step Disposal Methodology:

  • Waste Compatibility Verification: Confirm that the waste stream contains less than 1% halogens and is free of incompatible materials (e.g., strong oxidizing agents, strong acids)[5].

  • Fume Hood Transfer: Due to the H336 (drowsiness/dizziness) hazard, place the designated high-density polyethylene (HDPE) or glass waste carboy inside a certified chemical fume hood before opening it[3][5].

  • Liquid Transfer: Slowly pour the spent 5,5-dimethylcyclohex-2-en-1-ol (and any associated reaction solvents like hexane or ethyl acetate from your lipase resolutions) into the carboy using a chemical funnel.

  • Vapor Mitigation: Immediately seal the container with a vented cap. Vented caps are crucial as they prevent dangerous pressure buildup from solvent vapor while containing the H336-triggering fumes.

  • Regulatory Labeling: Affix a hazardous waste label. The label must explicitly state the chemical name ("5,5-dimethylcyclohex-2-en-1-ol"), the estimated concentration, the accumulation start date, and display the GHS07 (Exclamation Mark) pictogram[3].

  • Secondary Containment: Transfer the sealed carboy to a designated flammable/organic waste cabinet. The cabinet must feature secondary containment trays capable of holding 110% of the largest container's volume.

WasteRouting Start Generate 5,5-dimethylcyclohex-2-en-1-ol Waste CheckHalogen Check Halogen Content Start->CheckHalogen Halogenated Halogenated Waste Stream (Incineration at High Temp) CheckHalogen->Halogenated >1% Halogens NonHalogenated Non-Halogenated Waste Stream (Standard Solvent Incineration) CheckHalogen->NonHalogenated <1% Halogens FumeHood Transfer in Fume Hood (Mitigate H336 Vapors) NonHalogenated->FumeHood Labeling Apply GHS07 Label (H315, H319, H336) FumeHood->Labeling Storage Secondary Containment Storage Labeling->Storage

Decision tree for the segregation and routing of 5,5-dimethylcyclohex-2-en-1-ol waste.

Standard Operating Procedure (SOP): Spill Response and Remediation

In the event of a spill, the primary threat is the rapid volatilization of the chemical, leading to respiratory irritation and potential CNS depression (H336) in confined spaces[3][5].

Step-by-Step Remediation Methodology:

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel from the spill zone. Maximize room ventilation (ensure fume hoods are on maximum exhaust) to disperse vapors[5].

  • PPE Donning: Responders must equip splash-proof chemical goggles (to neutralize the H319 eye hazard), nitrile gloves (to neutralize the H315 skin hazard), and a lab coat[3][5]. For spills exceeding 1 Liter outside of a fume hood, a half-face respirator equipped with organic vapor cartridges is mandatory.

  • Perimeter Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial universal spill pads. Crucial: Do not use combustible materials like sawdust, as organic solvents can create a fire hazard.

  • Absorption & Collection: Work from the perimeter inwards to absorb the liquid. Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag or a rigid plastic pail[6].

  • Surface Decontamination: Wash the spill area with a mild detergent and water solution to remove residual organics. Absorb the wash water with pads and add them to the solid waste container.

  • Disposal of Spill Debris: Label the container as "Hazardous Spill Debris containing 5,5-dimethylcyclohex-2-en-1-ol" and manage it as solid hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not allow spills to enter municipal drains or watercourses[5][6].

SpillResponse Spill Spill Detected (5,5-dimethylcyclohex-2-en-1-ol) Ventilate Increase Ventilation (Mitigate H336) Spill->Ventilate PPE Don PPE (Goggles, Nitrile Gloves) Ventilate->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Sealed Container Absorb->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Waste EHS Solid Hazardous Waste Decon->Waste

Step-by-step spill response and remediation protocol for 5,5-dimethylcyclohex-2-en-1-ol.

Regulatory Compliance Framework

Under standard environmental protection guidelines (such as the US EPA RCRA framework), 5,5-dimethylcyclohex-2-en-1-ol does not typically carry a specific "U" or "P" listed waste code. However, it is legally regulated as a characteristic hazardous waste if mixed with highly flammable solvents (triggering a D001 characteristic) or simply as a regulated non-halogenated organic waste[6]. It is strictly prohibited to dispose of this chemical via municipal sewer systems or landfill dumping due to its potential to cause long-term environmental contamination and aquatic toxicity[5][6]. Always coordinate final off-site disposal through a licensed hazardous waste contractor.

References

  • NextSDS. "5,5-dimethylcyclohex-2-en-1-ol — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • National Center for Biotechnology Information. "5,5-Dimethylcyclohex-2-en-1-ol | C8H14O | CID 12601004." PubChem. URL:[Link]

  • LookChem. "Cas 65733-27-9, cis-piperitol." LookChem Database. URL:[Link]

  • Fregosi, G., et al. "Lipase-Catalyzed Preparation of Enantiomerically Enriched Odorants." Journal of Molecular Catalysis B Enzymatic, via ResearchGate. URL:[Link]

  • AkzoNobel Marine Coatings. "Safety Data Sheet: Hazard identification of the product." AkzoNobel. URL:[Link]

  • Silver Fern Chemical, Inc. "Safety Data Sheet Mineral Spirits R66." UseQuantum. URL:[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 5,5-dimethylcyclohex-2-en-1-ol

This document provides essential safety and logistical information for the handling and disposal of 5,5-dimethylcyclohex-2-en-1-ol. As your partner in laboratory safety, our goal is to provide value beyond the product it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 5,5-dimethylcyclohex-2-en-1-ol. As your partner in laboratory safety, our goal is to provide value beyond the product itself, building a foundation of deep trust. The following procedural guidance is designed to directly answer your operational questions and ensure the highest standards of safety and scientific integrity in your laboratory.

Executive Summary: Immediate Safety Actions

When handling 5,5-dimethylcyclohex-2-en-1-ol, a substance known to cause significant skin, eye, and respiratory irritation, a multi-layered approach to personal protective equipment (PPE) is non-negotiable. The immediate priorities are to prevent all direct contact and to control vapor inhalation. The minimum required PPE includes nitrile gloves, a chemical-resistant lab coat, and indirectly vented chemical splash goggles. All operations should be conducted within a certified chemical fume hood. This guide will detail the rationale and procedures for these core requirements.

Hazard Analysis: Understanding the "Why" Behind the Protocol

To establish a self-validating safety system, we must first understand the specific risks posed by 5,5-dimethylcyclohex-2-en-1-ol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation .[1][2]

  • H319: Causes serious eye irritation .[1][2]

  • H335: May cause respiratory irritation .[1]

These classifications are our primary drivers for PPE selection. The irritant nature of the compound necessitates robust barrier protection for skin and eyes. The potential for respiratory irritation dictates that we must control the airborne concentration of the chemical through engineering controls, supplemented by respiratory protection if those controls are insufficient. While specific flammability data for this exact compound is not prominent, related structures such as 4,4-Dimethyl-2-cyclohexen-1-one are classified as combustible liquids.[3] Therefore, prudent practice demands treating 5,5-dimethylcyclohex-2-en-1-ol with similar caution regarding heat and ignition sources.

Personal Protective Equipment (PPE) Protocol

The "last line of defense" against exposure is your PPE.[4] It must be selected and used correctly in conjunction with engineering controls.

Primary Barrier Protection (Hand and Body)
  • Body Protection : A 100% cotton or flame-resistant lab coat is mandatory to protect against splashes and to prevent the contamination of personal clothing.[4][7] Lab coats must be fully buttoned with sleeves rolled down.[4] For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][7] It is imperative that lab coats are not worn outside of the designated laboratory area to prevent the spread of contamination.[4]

Ocular and Respiratory Safeguards
  • Eye and Face Protection : To prevent serious eye irritation, indirectly vented chemical splash goggles that meet the ANSI/ISEA Z87.1 D3 standard are required.[5] Standard safety glasses do not provide adequate protection against chemical splashes. If there is a significant splash hazard, a face shield should be worn in addition to goggles. An eyewash station must be accessible within a 10-second travel distance of the work area.[5][6]

  • Respiratory Protection : All handling of 5,5-dimethylcyclohex-2-en-1-ol that may generate vapors must be conducted in a properly functioning chemical fume hood.[5][10] This is the primary engineering control to mitigate the risk of respiratory tract irritation.[1] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator must be used in accordance with a comprehensive respiratory protection program (per OSHA's 29 CFR 1910.134).[6]

Summary of PPE Requirements
Protection Type Specific PPE Standard/Specification Rationale
Eye Protection Indirectly Vented Chemical Splash GogglesANSI/ISEA Z87.1 D3Protects against splashes and vapors causing serious eye irritation.[5]
Hand Protection Nitrile Gloves (for splash contact)EN ISO 374Provides resistance to alcohols and prevents skin irritation.[6][7][8]
Body Protection 100% Cotton or Flame-Resistant Lab CoatN/AProtects skin and clothing from splashes.[4]
Respiratory Chemical Fume HoodN/APrimary engineering control to prevent inhalation of irritant vapors.[5]
Footwear Closed-toe shoesN/AProtects feet from spills and falling objects.[5][7]

Operational Workflow: From Benchtop to Disposal

A robust safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Safe Handling and Storage Procedures
  • Preparation : Before handling, ensure you have reviewed the Safety Data Sheet (SDS) and that all necessary PPE is available and in good condition.[5] Confirm the chemical fume hood is operational.

  • Handling : Conduct all weighing and transferring of 5,5-dimethylcyclohex-2-en-1-ol within the fume hood.[10] Keep containers tightly closed when not in use.[10][11][12][13] Use non-sparking tools and take precautions against static discharge, as related compounds are combustible.[10][14]

  • Storage : Store the chemical in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials like strong oxidizing agents.[3][10][14][15] The storage area should be clearly labeled.

G cluster_prep 1. Pre-Operation Checklist cluster_handling 2. Chemical Handling Protocol cluster_disposal 3. Post-Operation & Disposal prep1 Review SDS for 5,5-dimethylcyclohex-2-en-1-ol prep2 Verify Fume Hood Certification is Current prep1->prep2 prep3 Inspect All Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Perform All Manipulations Inside Fume Hood handle1->handle2 handle3 Keep Container Tightly Sealed When Not in Use handle2->handle3 disp1 Segregate Waste into Approved Container handle3->disp1 disp2 Wipe Down Work Area in Fume Hood disp1->disp2 disp3 Doff PPE in Correct Order (Gloves Last) disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4 end_node END disp4->end_node start START start->prep1

Caption: Workflow for Safely Handling 5,5-dimethylcyclohex-2-en-1-ol.

Spill Response and Emergency Procedures
  • Evacuation : For a significant spill, evacuate the immediate area and alert colleagues.

  • Assessment : If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (including respiratory protection if necessary).

  • Containment : Prevent the spill from entering drains.[10][11]

  • Cleanup : Use an inert, liquid-absorbent material (e.g., Chemizorb®, sand, or vermiculite) to absorb the spill.[10] Collect the material using non-sparking tools and place it in a labeled, sealed container for disposal.

  • Decontamination : Clean the affected area thoroughly.

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[10]

    • Eye Contact : Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.[16] Seek immediate medical attention.

    • Inhalation : Move the person to fresh air.[15]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[10][12]

Waste Disposal

All waste containing 5,5-dimethylcyclohex-2-en-1-ol, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[11]

  • Arrange for disposal through a licensed waste disposal company, following all local and national regulations.[3][11][12]

Conclusion

The safe handling of 5,5-dimethylcyclohex-2-en-1-ol is predicated on a clear understanding of its hazards and the disciplined application of engineering controls and personal protective equipment. By integrating these protocols into your daily workflow, you create a self-validating system of safety that protects not only yourself but your entire research team. We are committed to being your preferred source for laboratory safety information and empowering your critical work in drug development and scientific research.

References

  • Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. (2008, December 16). Lab Manager. Available from: [Link]

  • 5,5-Dimethylcyclohex-2-en-1-ol | C8H14O | CID 12601004. PubChem. Available from: [Link]

  • 5,5-dimethylcyclohex-2-en-1-ol — Chemical Substance Information. NextSDS. Available from: [Link]

  • Safer Handling of Alcohol in the Laboratory. NSTA. Available from: [Link]

  • 5,5-dimethylcyclohex-2-en-1-one — Chemical Substance Information. NextSDS. Available from: [Link]

  • Using PPE in the Laboratory (OHS101) Course Material. (2020, July 13). UAB. Available from: [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Pennsylvania. Available from: [Link]

  • Resistance To Chemicals of Common Glove Materials. University of Nebraska-Lincoln. Available from: [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. Available from: [Link]

  • Chemical resistance list - disposable gloves. BINGOLD. Available from: [Link]

  • Chemical resistant gloves. Kerbl. Available from: [Link]

  • HandPRO® Gloves Chemical Resistance Chart. Hourglass International, Inc. Available from: [Link]

  • SAFETY DATA SHEET - SURFYNOL® 61. (2023, August 24). Evonik. Available from: [Link]

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